molecular formula C9H8F2N2O4 B1591512 N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide CAS No. 97963-75-2

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Cat. No.: B1591512
CAS No.: 97963-75-2
M. Wt: 246.17 g/mol
InChI Key: QEQJDPGRNSQLFI-UHFFFAOYSA-N
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Description

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H8F2N2O4 and its molecular weight is 246.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJDPGRNSQLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579277
Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97963-75-2
Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
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Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
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Record name Acetamide, N-[4-(difluoromethoxy)-2-nitrophenyl]
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Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2), a crucial intermediate in pharmaceutical research.[1] The strategic incorporation of the difluoromethoxy group (-OCHF₂) is a widely used technique in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates.[2][3] This document outlines a reliable synthetic pathway, details the underlying chemical principles, presents a step-by-step experimental protocol, and describes the analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy in modern drug discovery.[2] The difluoromethoxy group, in particular, is prized for its ability to modulate key physicochemical properties. It can enhance a drug candidate's lipophilicity, which improves absorption and distribution, and it often imparts increased metabolic stability, leading to a longer duration of action.[2][3]

This compound serves as a key building block in the synthesis of more complex molecules, particularly benzimidazole-based drugs like Pantoprazole.[1][4] Its structure, featuring an activated nitro group and a protected amine, makes it a versatile precursor for a variety of chemical transformations. Understanding its synthesis and characterization is therefore fundamental for chemists working on related pharmaceutical agents.

Synthesis Strategy and Retrosynthetic Analysis

The most direct and logical synthetic route to this compound is the acetylation of its corresponding aniline precursor, 4-(Difluoromethoxy)-2-nitroaniline. This approach is favored due to the commercial availability of the starting aniline and the high efficiency of N-acetylation reactions.

Retrosynthetic Analysis:

The retrosynthetic disconnection of the target molecule involves breaking the amide bond, which leads back to 4-(Difluoromethoxy)-2-nitroaniline and an acetylating agent. This precursor is a known intermediate used in the synthesis of various pharmaceuticals.[5][6]

Retrosynthesis Target This compound Precursor 4-(Difluoromethoxy)-2-nitroaniline Target->Precursor Amide Disconnection Reagent Acetic Anhydride / Acetyl Chloride Target->Reagent

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via N-Acetylation

This protocol details the acetylation of 4-(Difluoromethoxy)-2-nitroaniline. The reaction utilizes acetic anhydride as the acetylating agent in an acetic acid solvent system, a common and effective method for this type of transformation.[7]

Materials and Reagents:

  • 4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3)

  • Acetic Anhydride (Ac₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(Difluoromethoxy)-2-nitroaniline in 100 mL of glacial acetic acid. Stir the mixture until the aniline is fully dissolved.

  • Addition of Acetylating Agent: To the solution, slowly add 1.2 equivalents of acetic anhydride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18-24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water. This will precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove residual acetic acid.

  • Drying: Dry the collected solid under vacuum to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Causality and Justification:

  • Acetic Acid as Solvent: Glacial acetic acid is an excellent solvent for both the starting aniline and the product, and it is compatible with the acetic anhydride reagent.[7]

  • Acetic Anhydride: This is a highly effective and readily available acetylating agent that reacts cleanly with the primary amine.

  • Water Quench: Pouring the reaction mixture into water serves two purposes: it hydrolyzes any excess acetic anhydride and precipitates the water-insoluble organic product, facilitating its isolation.

Characterization and Quality Control

To confirm the identity, structure, and purity of the synthesized this compound, a combination of analytical techniques should be employed. The data presented below are based on typical expected values for this compound.[4][8][9]

Physical Properties
PropertyValueSource
CAS Number 97963-75-2[4][8][10]
Molecular Formula C₉H₈F₂N₂O₄[4][9]
Molecular Weight 246.17 g/mol [4][9]
Appearance Yellowish solid(Typical)
Melting Point 69 - 70°C[4][8]
Solubility DMSO (Slightly), Methanol (Slightly)[8]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals would include a singlet for the acetyl methyl protons, aromatic protons with characteristic splitting patterns, a triplet for the difluoromethoxy proton, and a singlet for the amide proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique provides information on the carbon framework of the molecule.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This analysis will show a characteristic signal for the two equivalent fluorine atoms in the difluoromethoxy group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 247.05.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band), and the N-O bonds of the nitro group.

Overall Workflow Visualization

The following diagram illustrates the complete process from synthesis to final characterization.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Start: 4-(Difluoromethoxy) -2-nitroaniline Reaction Acetylation with Acetic Anhydride Start->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Crude Crude Product Workup->Crude Recrystal Recrystallization (Optional) Crude->Recrystal Pure Pure Product Recrystal->Pure QC QC Analysis: - NMR (1H, 13C, 19F) - Mass Spectrometry - IR Spectroscopy - Melting Point Pure->QC Final Final Characterized Product QC->Final

Caption: Workflow from synthesis to final product characterization.

Conclusion

This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The described N-acetylation protocol is high-yielding and straightforward, making it suitable for typical laboratory settings. Proper analytical characterization is paramount to ensure the quality and purity of this important pharmaceutical intermediate, enabling its successful application in subsequent stages of drug discovery and development.

References

Spectroscopic data (NMR, IR, MS) for N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and characterization of This compound (CAS No. 97963-75-2). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document moves beyond a simple data summary. It delves into the rationale behind data acquisition, offers detailed experimental protocols, and provides an expert interpretation of the expected spectral features, grounding the analysis in the principles of structural chemistry.

This compound is a substituted acetanilide derivative. Its molecular structure incorporates several key functional groups—an acetamide, a nitro group, and a difluoromethoxy ether—all attached to a central phenyl ring. This specific arrangement of functionalities makes it a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents.[1] Accurate spectroscopic analysis is therefore critical to confirm its identity, purity, and structural integrity during synthesis and quality control processes.

Molecular and Physical Properties Summary

PropertyValueSource
CAS Number 97963-75-2[2]
Molecular Formula C₉H₈F₂N₂O₄[3]
Molecular Weight 246.17 g/mol [2]
Monoisotopic Mass 246.04521306 Da[2]
Melting Point 69 - 70°C[4]
IUPAC Name N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique difluoromethoxy group.

Rationale for NMR Experimental Design

The choice of NMR experiments and parameters is dictated by the molecule's structure.

  • ¹H NMR is essential for identifying the number and connectivity of protons, particularly the distinct aromatic protons, the acetamide methyl and NH protons, and the characteristic triplet of the -OCHF₂ group.

  • ¹³C NMR complements the proton data by identifying all unique carbon environments, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the amide.

  • ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms in the difluoromethoxy group.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and to avoid obscuring the amide N-H proton signal, which might exchange in protic solvents like methanol-d₄. Chloroform-d (CDCl₃) is another common alternative.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data on a typical 400 MHz spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.
  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Cap the tube and gently agitate until the sample is fully dissolved.

2. Spectrometer Setup & Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
  • Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
  • If required, acquire a ¹⁹F NMR spectrum using appropriate instrument parameters.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 10-15 mg of Sample prep2 Dissolve in 0.7 mL DMSO-d6 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 19F Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts (δ) in ppm. These predictions are based on standard chemical shift values and data from structurally similar compounds.[5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet (broad)1HNH Amide protons are typically downfield and can be broad.
~8.2Doublet (d)1HAr-H (H-3)Ortho to the electron-withdrawing NO₂ group, resulting in a significant downfield shift.
~7.6Triplet (t)1HOCHF₂ The proton is split by two equivalent fluorine atoms (J_HF ≈ 73 Hz).
~7.5Doublet of Doublets (dd)1HAr-H (H-5)Ortho to the -NHAc group and meta to the NO₂ group.
~7.3Doublet (d)1HAr-H (H-6)Ortho to the -OCHF₂ group and meta to the NO₂ group.
~2.1Singlet (s)3HCH₃ Acetyl methyl protons in a typical chemical shift range.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~169C =OAmide carbonyl carbon.
~155C -4 (Ar)Aromatic carbon attached to the electron-donating -OCHF₂ group.
~140C -2 (Ar)Aromatic carbon attached to the electron-withdrawing NO₂ group.
~135C -1 (Ar)Aromatic carbon attached to the -NHAc group.
~125C -6 (Ar)Aromatic CH carbon.
~118C -5 (Ar)Aromatic CH carbon.
~115 (t)OC HF₂Carbon is split into a triplet by two attached fluorine atoms (J_CF ≈ 240 Hz).
~113C -3 (Ar)Aromatic CH carbon, influenced by adjacent nitro group.
~24C H₃Acetyl methyl carbon.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -80 to -90Doublet (d)OCHF₂ Fluorine atoms are split by the single attached proton (J_HF ≈ 73 Hz).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Rationale and Technique

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation. The analysis focuses on identifying characteristic absorption bands for the N-H (amide), C=O (amide), NO₂ (nitro), and C-F bonds, which are expected to be prominent in the spectrum.

Experimental Protocol: ATR-IR Data Acquisition
  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹ for 16-32 scans).

  • Clean the crystal thoroughly after the measurement.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Clean ATR Crystal prep2 Record Background Spectrum prep1->prep2 acq1 Place Sample on Crystal prep2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Acquire Spectrum (4000-400 cm-1) acq2->acq3 proc1 Baseline Correction acq3->proc1 proc2 Identify & Assign Key Bands proc1->proc2

Caption: General workflow for acquiring an ATR-IR spectrum.

Predicted IR Data and Interpretation

The following table lists the expected characteristic absorption bands and their assignments, based on data from analogous nitro- and acetamido-aromatic compounds.[6][7][8]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300MediumN-HAmide N-H Stretch
~1680StrongC=OAmide I Band (C=O Stretch)
~1580StrongC=CAromatic Ring Stretch
~1520StrongNO₂Asymmetric Stretch
~1340StrongNO₂Symmetric Stretch
~1250MediumC-NAmide C-N Stretch
~1100-1000StrongC-FC-F Stretch

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Rationale and Technique

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the precise determination of the molecular mass.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to operate in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments or adducts.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~0.1 mg/mL in MeOH) acq1 Infuse Sample into Source prep1->acq1 acq2 Optimize Source Parameters acq1->acq2 acq3 Acquire Spectrum (m/z 50-500) acq2->acq3 proc1 Identify Molecular Ion Peak acq3->proc1 proc2 Analyze Isotope Pattern proc1->proc2 proc3 Propose Fragment Structures proc2->proc3

Caption: A typical workflow for analysis by Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation

High-resolution mass spectrometry should confirm the elemental composition of the molecule.

Table 5: Predicted High-Resolution MS Data

IonCalculated m/zExpected Observation
[M]⁺246.0452The molecular ion peak under EI conditions.
[M+H]⁺247.0530The protonated molecular ion, expected as the base peak in ESI+.
[M+Na]⁺269.0350A common sodium adduct observed in ESI+.

Expected Fragmentation: Under higher energy conditions (e.g., EI or CID), fragmentation can occur. Key expected fragmentation pathways include:

  • Loss of the acetyl group (-42 Da): Cleavage of the amide bond to lose ketene (CH₂=C=O), resulting in a fragment at m/z ~205.

  • Loss of the nitro group (-46 Da): Cleavage of the C-NO₂ bond, leading to a fragment at m/z ~201.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR establish the precise atomic connectivity and structure. IR spectroscopy confirms the presence of all key functional groups, while mass spectrometry verifies the molecular weight and elemental formula. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently identify this compound and ensure its quality in scientific and industrial applications.

References

An In-Depth Technical Guide to the Solubility and Stability of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of the novel chemical entity, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. As specific experimental data for this compound is not widely available, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach, grounded in established scientific principles and regulatory guidelines, for determining the essential physicochemical properties that govern a compound's viability for further development. The guide details protocols for in silico prediction, experimental solubility assessment, and a complete forced degradation program to elucidate stability characteristics. The overarching goal is to equip scientific teams with the necessary expertise to generate robust and reliable data packages for new molecules of interest.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of pharmaceutical and chemical research, the journey from a newly synthesized molecule to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, acting as key determinants of a compound's processability, formulation potential, bioavailability, and shelf-life. Poor aqueous solubility can be a primary cause of low bioavailability for orally administered drugs, while chemical instability can compromise safety, efficacy, and storage.[1]

This guide uses This compound (CAS 97963-75-2) as a model compound to illustrate the process of comprehensive characterization.[2] While it is known as a chemical intermediate, particularly in the synthesis of benzimidazole-based drugs, detailed public data on its solubility and stability are scarce.[3] Therefore, this document outlines the strategic approach a senior scientist would employ to generate this critical information from first principles.

Molecular Structure and Inferred Properties:

  • Compound Name: this compound

  • Molecular Formula: C9H8F2N2O4[4]

  • Molecular Weight: 246.17 g/mol [2]

The structure contains several key functional groups that are expected to influence its behavior:

  • Difluoromethoxy Group (-OCF₂H): This group is a valuable moiety in medicinal chemistry. It moderately increases lipophilicity, which can enhance membrane permeability.[5] Crucially, the strong carbon-fluorine bonds are resistant to enzymatic cleavage, often improving metabolic stability by blocking common metabolic pathways like O-demethylation.[5][6]

  • Nitroaromatic Group (-NO₂ on a phenyl ring): The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[7][8] However, nitroaromatic compounds can be susceptible to reduction, which is a known degradation pathway.[8][9]

  • Acetamide Group (-NHC(O)CH₃): This amide linkage can be susceptible to hydrolysis under acidic or basic conditions.

This guide will systematically detail the in silico, analytical, and experimental methodologies required to quantitatively assess and predict the solubility and stability of this molecule.

Predictive Analysis and In Silico Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable, cost-effective initial assessments. These predictions help in designing more efficient experiments.

In Silico Solubility Prediction

Machine learning models and other computational approaches can predict aqueous solubility (logS) with increasing accuracy.[10] These tools analyze the molecule's structure and compare it against large databases of experimentally determined solubilities.

  • Methodology: Utilize established prediction software or platforms (e.g., Rowan's fastsolv, ESOL, SolTranNet).[11][12] These tools typically require the molecule's SMILES string as input: CC(=O)NC1=C(C=C(C=C1)OC(F)F)--INVALID-LINK--[O-].[2]

  • Rationale: An early prediction of solubility helps in selecting appropriate starting concentrations for experimental assays and flags potential challenges early. For instance, a predicted logS < -4 would classify the compound as poorly soluble and guide the selection of specific formulation strategies.[12][13]

  • Expected Outcome: A predicted logS value that serves as a working hypothesis for subsequent experimental verification.

Physicochemical Property Prediction

Other key properties can also be predicted:

  • pKa: The acetamide proton's acidity and the potential basicity of the nitro group's oxygens can be estimated. This is critical for understanding how solubility will change with pH.

  • LogP: The octanol-water partition coefficient is a measure of lipophilicity. The difluoromethoxy group is known to increase lipophilicity, though less so than a trifluoromethoxy group.[5][14]

These initial data points provide a theoretical foundation for the experimental design described in the following sections.

Experimental Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[15] This technique measures the equilibrium concentration of a compound in a saturated solution.

Prerequisite: Analytical Method Development

A reliable analytical method is required to quantify the compound's concentration in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust choice for chromophoric molecules like this compound.[16]

Protocol: HPLC-UV Method Development

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from any potential impurities. A typical starting point is a gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a dilute solution of the compound. The nitroaromatic structure suggests strong absorbance in the UV range.

  • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to establish the relationship between peak area and concentration.

  • Validation: The method should be validated for linearity, accuracy, and precision as per internal standards.

Shake-Flask Solubility Protocol

This protocol determines the thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline (PBS), and purified water).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[18]

  • Quantification: Dilute the clear supernatant with mobile phase and analyze its concentration using the pre-developed HPLC-UV method.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each condition.

Data Presentation: Thermodynamic Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225[Experimental Value]
Acetate Buffer4.525[Experimental Value]
Phosphate Buffer6.825[Experimental Value]
PBS7.425[Experimental Value]
Purified Water~7.025[Experimental Value]
PBS7.437[Experimental Value]

Note: Some sources indicate slight solubility in DMSO and Methanol.[4][19] This protocol focuses on pharmaceutically relevant aqueous solubility.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[20][21] The goal is to induce degradation, typically in the range of 5-20%, to ensure that degradation products can be detected and resolved from the parent compound. These studies are mandated by regulatory bodies like the ICH.[22]

The Stability-Indicating Method (SIM)

The analytical method used for stability studies must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation without interference from any degradation products, impurities, or excipients.[16][23][24] The HPLC method developed earlier must be further refined and validated for this purpose. The chromatograms from the forced degradation samples are used to prove that all degradation peaks are adequately separated from the parent peak.[25]

Forced Degradation Experimental Workflow

The compound should be subjected to a series of stress conditions in both solid and solution states.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Outputs API_Solid API (Solid State) Thermal Thermal (e.g., 80°C, Solid & Solution) API_Solid->Thermal Photo Photolytic (ICH Q1B Light Source) API_Solid->Photo API_Solution API in Solution (e.g., 1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API_Solution->Oxidation API_Solution->Thermal API_Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathway Identify Degradation Pathways HPLC->Pathway Method Validate Analytical Method Specificity HPLC->Method Profile Characterize Impurity Profile HPLC->Profile

Caption: Workflow for forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a control sample (stored at ambient temperature, protected from light) is analyzed alongside the stressed sample.

A. Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C.[20] The amide bond is a potential site for acid-catalyzed hydrolysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Typically conducted at room temperature as base hydrolysis is often faster.[20] The amide bond is also susceptible to base-catalyzed hydrolysis.

  • Neutral Hydrolysis: Reflux the compound in water.

B. Oxidative Degradation

  • Methodology: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂).[25]

  • Rationale: This simulates potential oxidation during manufacturing or storage. While the nitroaromatic ring is generally stable to oxidation, other parts of the molecule could be susceptible.

C. Thermal Degradation

  • Methodology: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.[20][26]

  • Rationale: This assesses the intrinsic thermal stability and helps determine appropriate drying and storage conditions.

D. Photostability

  • Methodology: Expose the solid compound and a solution to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[27][28] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[29] A dark control sample must be stored under the same conditions but protected from light.

  • Rationale: Nitroaromatic compounds are often light-sensitive. This study is critical for determining if the compound requires light-resistant packaging.

Data Interpretation and Presentation

The results from the forced degradation studies should be summarized to provide a clear picture of the compound's liabilities.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% Assay% DegradationNo. of DegradantsMajor Degradant (Peak Area %)
Control100.00.00-
0.1 N HCl, 80°C, 24h[Value][Value][Value][Value]
0.1 N NaOH, RT, 4h[Value][Value][Value][Value]
3% H₂O₂, RT, 24h[Value][Value][Value][Value]
Thermal (Solid), 80°C, 7d[Value][Value][Value][Value]
Photolytic (Solid), ICH Q1B[Value][Value][Value][Value]

Based on these results, a degradation pathway map can be proposed.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction (Potential Pathway) cluster_photolytic Photolytic Degradation Parent N-(4-(Difluoromethoxy)- 2-nitrophenyl)acetamide Amine 4-(Difluoromethoxy)- 2-nitroaniline Parent->Amine Amide Cleavage Acid Acetic Acid Parent->Acid Amide Cleavage Nitroso Nitroso Intermediate Parent->Nitroso Nitro Reduction Photo_Deg Unknown Photodegradants Parent->Photo_Deg UV/Vis Light Amino_Product 2-Amino- N-(4-(difluoromethoxy)phenyl)acetamide Nitroso->Amino_Product Further Reduction

Caption: Proposed degradation pathways for the title compound.

Conclusion and Strategic Recommendations

This technical guide has detailed a comprehensive, industry-standard methodology for determining the solubility and stability of a novel compound, using this compound as a case study. By integrating in silico predictions with robust experimental protocols for solubility (shake-flask) and stability (forced degradation), a research team can build a complete physicochemical profile.

Key Deliverables from this Program:

  • A validated, stability-indicating HPLC method for quantification.

  • Quantitative thermodynamic solubility data across a biopharmaceutically relevant pH range.

  • A comprehensive stability profile identifying liabilities to acid, base, oxidation, heat, and light.

  • Elucidation of primary degradation pathways and the impurity profile under stress.

This foundational knowledge is indispensable. It directly informs decisions in process chemistry (purification and storage), formulation development (excipient selection, packaging), and regulatory submissions, ultimately determining the future trajectory of the compound in the development pipeline.

References

An In-depth Technical Guide to N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2): A Key Intermediate in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of benzimidazole-based pharmaceuticals. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed, rationalized synthesis protocol, and its significance in the broader context of drug development. As a key building block for proton pump inhibitors (PPIs) like Pantoprazole, understanding its synthesis and characteristics is vital for pharmaceutical research and manufacturing. This document also includes essential safety and handling information, as well as predicted analytical data for characterization, to support researchers in their laboratory work.

Introduction: The Significance of a Precursor

In the landscape of pharmaceutical synthesis, the journey from simple starting materials to a complex active pharmaceutical ingredient (API) is paved with a series of critical intermediates. This compound (CAS No. 97963-75-2) is one such pivotal molecule. While not a therapeutic agent itself, its structural features—a nitro group ortho to an acetamide, and a difluoromethoxy group para to the acetamide—make it an ideal precursor for the construction of the benzimidazole core, a scaffold present in numerous medicinally important compounds.[1][2] The difluoromethoxy group, in particular, is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability and lipophilicity of a drug candidate.

This compound is notably identified as an impurity in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[3] Its deliberate synthesis, therefore, is of great interest for the production of reference standards for quality control in pharmaceutical manufacturing, as well as for the synthesis of Pantoprazole and other related APIs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 97963-75-2
Molecular Formula C₉H₈F₂N₂O₄[4]
Molecular Weight 246.17 g/mol [4]
Appearance Yellow to Dark Yellow SolidChemicalBook
Melting Point 69 - 70°CChemicalBook
Boiling Point (Predicted) 425.3 ± 45.0 °CChemicalBook
Density (Predicted) 1.451 ± 0.06 g/cm³ChemicalBook
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook
InChI Key QEQJDPGRNSQLFI-UHFFFAOYSA-N[4]

Synthesis of this compound: A Step-by-Step Protocol with Scientific Rationale

The synthesis of this compound is most effectively achieved through the acetylation of its corresponding aniline precursor, 4-(difluoromethoxy)-2-nitroaniline. This method is a standard and reliable transformation in organic synthesis.

Synthesis Pathway Overview

Synthesis_Pathway start 4-(Difluoromethoxy)-2-nitroaniline product This compound start->product Acetylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.

Materials:

  • 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq)

  • Acetic anhydride (1.2 - 1.5 eq)

  • Glacial acetic acid (as solvent)

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-2-nitroaniline in a suitable volume of glacial acetic acid. Rationale: Glacial acetic acid serves as an effective solvent for both the starting material and the acetylating agent, and it is unreactive under the reaction conditions.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride. An exothermic reaction may be observed. Rationale: Acetic anhydride is a powerful and readily available acetylating agent. A slight excess is used to ensure complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. This typically takes a few hours. Rationale: Room temperature is generally sufficient for the acetylation of anilines. TLC is a crucial technique for monitoring the reaction to determine its endpoint and prevent the formation of byproducts from prolonged reaction times.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water with stirring. This will cause the product to precipitate out of the solution. Rationale: The addition of water serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid, and it decreases the solubility of the organic product, causing it to precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities. Rationale: Washing is a critical step to ensure the purity of the isolated product.

  • Drying: Dry the collected solid under vacuum to a constant weight. The product, this compound, should be obtained as a yellow to dark yellow solid.

Self-Validating System and Experimental Causality
  • Purity Assessment: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, MS). A sharp melting point close to the literature value (69-70°C) is indicative of high purity.

  • Confirmation of Structure: The structure of the synthesized compound must be confirmed by spectroscopic methods as detailed in the characterization section below.

  • Choice of Acetylating Agent: While acetyl chloride could also be used, acetic anhydride is generally preferred as it is less corrosive and the byproduct, acetic acid, is less volatile and easier to handle than the HCl generated from acetyl chloride.

  • Solvent Selection: Dichloromethane or other aprotic solvents can also be used. However, glacial acetic acid is often convenient as it readily dissolves the starting materials and is easily removed during the aqueous work-up.

Characterization and Analytical Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ ~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

    • δ ~6.8-7.2 ppm (t, 1H, J ≈ 73 Hz): This characteristic triplet is due to the proton of the difluoromethoxy group (-OCHF₂), split by the two adjacent fluorine atoms.

    • δ ~7.4-8.5 ppm (m, 3H): These signals in the aromatic region correspond to the three protons on the phenyl ring. The exact splitting pattern will be complex due to their coupling with each other.

    • δ ~9.8 ppm (br s, 1H): This broad singlet is attributed to the amide proton (-NH-).

  • ¹³C NMR:

    • δ ~25 ppm: Acetyl methyl carbon.

    • δ ~115 ppm (t, J ≈ 260 Hz): Difluoromethoxy carbon, appearing as a triplet due to coupling with the two fluorine atoms.

    • δ ~118-145 ppm: Aromatic carbons.

    • δ ~169 ppm: Carbonyl carbon of the acetamide group.

  • ¹⁹F NMR:

    • A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the proton on the same carbon.

Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 246.05.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the acetyl group, the nitro group, and potentially cleavage of the difluoromethoxy group.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching of the amide.

  • ~1680 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1580 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~1200-1000 cm⁻¹: C-O and C-F stretching vibrations of the difluoromethoxy group.

Role in Drug Development: A Precursor to Proton Pump Inhibitors

The primary importance of this compound lies in its utility as a precursor for the synthesis of proton pump inhibitors (PPIs), most notably Pantoprazole.

The Mechanism of Action of Pantoprazole

Pantoprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1][3] This is the final step in the secretion of gastric acid.

PPI_Mechanism cluster_0 Gastric Parietal Cell cluster_1 Stomach Lumen PPI Pantoprazole (inactive) PPI_active Active Sulfenamide PPI->PPI_active Acidic Environment (H+) ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent Bonding (Irreversible Inhibition) PPI_active->ProtonPump H_ion H+ ProtonPump->H_ion Pumps H+ out ProtonPump->H_ion H+ Secretion Acid_Secretion Gastric Acid (HCl) H_ion->Acid_Secretion

References

Molecular structure of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Abstract

This compound is a substituted acetanilide of significant interest as a key intermediate in the synthesis of various heterocyclic compounds, including pharmacologically relevant benzimidazoles.[1][2] A comprehensive understanding of its three-dimensional molecular structure is paramount for predicting its reactivity, understanding its spectroscopic behavior, and optimizing its use in multi-step synthetic pathways. This guide provides a detailed analysis of the molecule's structural features, combining available physicochemical data with an in-depth computational chemistry analysis. In the absence of a publicly deposited crystal structure, this document leverages Density Functional Theory (DFT) to elucidate key structural parameters, electronic properties, and potential intermolecular interactions, offering a robust model for researchers in synthetic chemistry and drug development.

Introduction and Physicochemical Profile

This compound belongs to a class of nitroaromatic compounds whose chemical behavior is dictated by the interplay of electron-withdrawing groups (the nitro and difluoromethoxy groups) and an electron-donating group (the acetamido group). The difluoromethoxy (-OCF₂H) group is a particularly noteworthy substituent; it is often used as a bioisostere for methoxy or hydroxyl groups in drug design, offering increased metabolic stability and altered lipophilicity without drastic steric changes.[3] The molecule's structure, particularly the orientation of its functional groups, governs its reactivity as a precursor, for instance, in the reductive cyclization reactions used to form benzimidazole rings.[1]

A summary of its key identifying and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide[4]
CAS Number 97963-75-2[1][4]
Molecular Formula C₉H₈F₂N₂O₄[4]
Molecular Weight 246.17 g/mol [4][5]
Melting Point 69 - 70 °C[5]
Appearance Solid (Predicted)-
Solubility DMSO (Slightly), Methanol (Slightly)[5]

Synthetic Approach and Rationale

While specific literature detailing the synthesis of this compound is not widely published, a logical and standard synthetic route can be proposed based on established organic chemistry principles. The most direct method is the N-acetylation of the parent aniline, 4-(difluoromethoxy)-2-nitroaniline.

Proposed Synthesis: The reaction involves treating 4-(difluoromethoxy)-2-nitroaniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable solvent and often a base or catalyst.

  • Reactants: 4-(difluoromethoxy)-2-nitroaniline and Acetic Anhydride.

  • Catalyst: A catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine can be used. For a similar reaction, dimethylaminopyridine has been noted as a catalyst.[6]

  • Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetic anhydride.

  • Work-up: The reaction is typically quenched with water to hydrolyze excess acetic anhydride, causing the product to precipitate. The solid product is then collected by filtration and can be purified by recrystallization.[7]

This well-established transformation is a reliable method for producing acetanilides from anilines, providing a high-yielding pathway to the title compound.[6][7]

Workflow for Structural Elucidation

A multi-faceted approach is required for a thorough structural characterization. When an experimental crystal structure is unavailable, computational modeling becomes an indispensable tool. The workflow below outlines the logical progression from basic characterization to advanced 3D structural analysis.

G cluster_exp Experimental & Foundational Data cluster_comp In Silico Structural Analysis A Synthesis & Purification B Physicochemical Data (CAS, MW, MP) A->B Characterization C Spectroscopic Analysis (NMR, IR, MS) A->C Structural Verification D DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->D Input for Model E Conformational Analysis (Dihedral Angles) D->E Output Structure F Electronic Properties (ESP, HOMO/LUMO) D->F Electronic Analysis G Prediction of Intermolecular Interactions E->G Basis for Crystal Packing F->G Predicting H-Bonds G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O3 O- N1->O3  Intermolecular  Hydrogen Bond O1 C=O O2 O N2 N+ N2->O2 N2->O3

References

Introduction: The Nitrophenyl Acetamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Nitrophenyl Acetamide Derivatives

In the landscape of drug discovery, the identification of versatile chemical scaffolds that can be tailored to target a multitude of biological processes is a cornerstone of medicinal chemistry. The nitrophenyl acetamide framework represents one such privileged structure. This chemical entity, characterized by a phenyl ring substituted with a nitro group and linked to an acetamide moiety, serves as a fertile ground for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group and the hydrogen-bonding-capable acetamide linkage imparts unique electronic and steric properties, making these derivatives attractive candidates for interacting with various biological targets.

This guide provides a comprehensive exploration of the diverse biological activities exhibited by nitrophenyl acetamide derivatives. As a senior application scientist, the narrative will move beyond a simple cataloging of effects to delve into the mechanistic rationale behind these activities, the causality driving experimental design, and the detailed protocols necessary for their evaluation. We will examine their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, providing researchers and drug development professionals with a robust, technically grounded overview of this promising class of compounds.

Core Synthesis Strategies: Forging the Nitrophenyl Acetamide Backbone

The synthesis of nitrophenyl acetamide derivatives is typically straightforward, often involving the acylation of a substituted nitrophenylamine with an appropriate acylating agent. A common and efficient method is the reaction of a nitroaniline with a substituted acetyl chloride or acetic anhydride. This modularity allows for the systematic introduction of diverse substituents on both the phenyl ring and the acetamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

One representative synthetic route involves the reaction of a substituted nitroaniline with chloroacetyl chloride to form an N-(nitrophenyl)-2-chloroacetamide intermediate. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.[1][2] Another approach involves the direct acetylation of a nitroaniline using acetic anhydride.[3]

Generalized Synthesis Workflow Diagram

Below is a diagram illustrating a common synthetic pathway.

cluster_1 Step 2: Nucleophilic Substitution (Optional) Start Substituted Nitroaniline Intermediate 2-chloro-N-(nitrophenyl)acetamide Intermediate Start->Intermediate AcylatingAgent Chloroacetyl Chloride / Acetic Anhydride Nucleophile Amine / Other Nucleophile FinalProduct Final Nitrophenyl Acetamide Derivative Intermediate_ref->FinalProduct + Nucleophile

Caption: Generalized synthesis of nitrophenyl acetamide derivatives.

Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol describes a standard N-acetylation reaction as a representative example.[3]

Rationale: The selection of glacial acetic acid as the solvent provides a protic medium that can facilitate the reaction without interfering, while acetic anhydride serves as an effective and readily available acetylating agent. The reaction is conducted at room temperature to ensure controlled acetylation and prevent potential side reactions. Purification by recrystallization is a standard and effective method for obtaining a pure solid product from the reaction mixture.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: To the stirring solution, add 2.46 g (24 mmol) of acetic anhydride.

  • Reaction: Allow the reaction mixture to stir continuously at room temperature for 18 hours.

  • Work-up: After the reaction is complete, remove the solvent under vacuum to obtain the crude product.

  • Purification: Purify the resulting residue by recrystallizing it twice from an aqueous solution to yield pure N-(4-methoxy-2-nitrophenyl)acetamide.

Antimicrobial Activity: A New Front Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4] Nitrophenyl acetamide derivatives have emerged as promising candidates in this arena.[5][6]

Mechanistic Insight: The antimicrobial potential of these compounds is often attributed to the nitroaromatic scaffold. Inside the microbial cell, the nitro group can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamino intermediates and radical anions. These species can induce significant cellular damage by causing oxidative stress, damaging DNA, and inhibiting essential enzymes, ultimately leading to microbial cell death. The acetamide portion of the molecule can modulate solubility and cell wall penetration and may participate in hydrogen bonding interactions with target enzymes.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a widely used method to screen for the antimicrobial activity of novel compounds.[7][8]

Rationale: The agar well diffusion method provides a clear, qualitative, and semi-quantitative assessment of antimicrobial activity. It is a robust preliminary screen because it allows for the simultaneous testing of multiple compounds against a microbial lawn. The diameter of the zone of inhibition, where microbial growth is prevented, provides a direct visual measure of the compound's efficacy. This method is self-validating as the presence and size of a clear zone around the well containing the test compound, compared to a negative control (solvent), directly indicates antimicrobial action.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) of the test organism in sterile saline or broth.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the nitrophenyl acetamide derivative solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Antimicrobial Screening Workflow

Caption: Workflow for the agar well diffusion antimicrobial assay.

Data Presentation: Antimicrobial Activity

The results are typically presented as the diameter of the inhibition zone. Further tests determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound IDTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)MIC (µg/mL)
Derivative A Staphylococcus aureus1001816
Derivative B Escherichia coli1001264
Derivative C Candida albicans100228
Ciprofloxacin S. aureus1025<1
DMSO S. aureus-0>1024

Note: Data is representative and compiled for illustrative purposes based on typical findings.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of nitrophenyl acetamide derivatives as cytotoxic agents against various cancer cell lines.[9][10][11] Their efficacy often stems from the ability to induce programmed cell death (apoptosis) and arrest the cell cycle.

Mechanistic Insight: The anticancer mechanism is multifaceted. The nitro group can be bioreduced by enzymes overexpressed in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals that damage cellular macromolecules.[12] Furthermore, these derivatives can interfere with critical signaling pathways that regulate cell survival and proliferation. For instance, studies have shown that related compounds can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.[13][14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for screening potential anticancer drugs.[15][16][17]

Rationale: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by a cytotoxic compound. The choice of a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates, ensuring statistical robustness.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl acetamide derivatives in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for untreated cells (negative control) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm to subtract background).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Simplified Apoptosis Pathway

Compound Nitrophenyl Acetamide Derivative Bax Bax (Pro-apoptotic) Activation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by the compounds.

Data Presentation: In Vitro Anticancer Activity

The IC₅₀ values are used to compare the cytotoxic potency of different compounds.

Compound IDCell LineIC₅₀ (µM) after 48h
Derivative 3c MCF-7 (Breast)28.5
Derivative 3c SK-N-SH (Neuroblastoma)45.2
NA-2 MCF-7 (Breast)1650
Doxorubicin MCF-7 (Breast)0.8

Note: Data is illustrative, derived from findings for N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)[9][11] and N-(2-hydroxyphenyl) acetamide (NA-2)[13].

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and cancer. Nitrophenyl acetamide derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[18][19]

Mechanistic Insight: The anti-inflammatory action of these compounds can be mediated through various mechanisms. One key pathway is the inhibition of pro-inflammatory mediators. For example, studies have shown that certain acetamide derivatives can significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20] They can also suppress the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central players in the inflammatory response.[18] This suggests that the compounds may interfere with inflammatory signaling pathways such as the NF-κB pathway or inflammasome activation.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model used to screen for acute anti-inflammatory activity of novel compounds.[21][22]

Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a well-characterized, biphasic inflammatory response.[21] The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by cyclooxygenase (COX) inhibitors like NSAIDs.[21] This model is therefore excellent for identifying compounds that can inhibit mediators of acute inflammation. Measuring the change in paw volume over time provides a direct, quantifiable endpoint to assess a compound's anti-edematous (anti-inflammatory) effect. The use of a standard anti-inflammatory drug (e.g., Indomethacin) as a positive control validates the experimental setup.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the nitrophenyl acetamide derivatives.

  • Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.[23]

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[23][24]

  • Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[22]

  • Data Analysis: Calculate the percentage increase in paw edema for each group relative to the initial volume. Then, calculate the percentage inhibition of edema for the drug-treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Workflow for In Vivo Anti-inflammatory Assay

cluster_0 Pre-Treatment cluster_1 Inflammation & Measurement cluster_2 Analysis A Group & Acclimatize Rats B Administer Test Compound or Controls (Vehicle, Indomethacin) A->B C Measure Initial Paw Volume (0 hr) B->C D Induce Edema: Inject Carrageenan C->D E Measure Paw Volume at 1, 2, 3, 4 hrs D->E F Calculate % Edema & % Inhibition E->F G Statistical Analysis F->G

Caption: Workflow of the carrageenan-induced paw edema model.

Data Presentation: Anti-inflammatory Activity

Results are presented as the percentage inhibition of edema at a specific time point (usually 3 or 4 hours).

Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.05-
Derivative X 250.51 ± 0.0440.0%
Derivative X 500.32 ± 0.0362.4%
Indomethacin 100.25 ± 0.0270.6%

Note: Data is representative and compiled for illustrative purposes.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with broader efficacy and better safety profiles is ongoing. Acetamide derivatives have shown promise in this area, with some demonstrating significant anticonvulsant properties in preclinical models.[2][25][26]

Mechanistic Insight: The primary mechanism for many anticonvulsants is the modulation of voltage-gated ion channels to reduce excessive neuronal firing. The maximal electroshock (MES) seizure model is particularly effective at identifying compounds that can prevent seizure spread, a property often associated with the blockade of voltage-gated sodium channels.[27] The phenylacetamide core is a key feature of some established antiepileptic drugs, suggesting that nitrophenyl acetamide derivatives may act through similar mechanisms, stabilizing the inactive state of sodium channels and thereby limiting repetitive firing of neurons.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a gold-standard preclinical assay for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[28][29][30]

Rationale: This model does not mimic a specific type of epilepsy but rather evaluates a compound's ability to prevent the spread of a seizure discharge through neural tissue.[27] Applying a supramaximal electrical stimulus via corneal electrodes induces a highly reproducible tonic hindlimb extension in unprotected animals.[29] The abolition of this tonic hindlimb extension is a clear, all-or-none endpoint, making the assay robust and reliable for screening.[28] This test is a cornerstone of early-stage anticonvulsant drug discovery and provides a strong indication of a compound's potential clinical efficacy for generalized seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use male albino mice (e.g., ICR strain, 20-25g).

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. Test the animals at the time of peak effect, determined from preliminary pharmacokinetic studies (often 30-60 minutes after i.p. administration).

  • Anesthesia and Electrodes: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort. Place corneal electrodes, moistened with saline, on the eyes.[28]

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes using a specialized shock generator.[28][29]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from facial clonus to forelimb clonus and then tonic extension of the hindlimbs.

  • Endpoint Assessment: An animal is considered "protected" if the tonic hindlimb extension is abolished.[28]

  • Data Analysis: The anticonvulsant activity is expressed as the number of animals protected at each dose level. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) using probit analysis.

Maximal Electroshock (MES) Test Workflow

References

A Technical Guide to N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide: Synthesis, Properties, and Application as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2) is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic and medicinal chemistry.[1][2] The strategic incorporation of a difluoromethoxy group provides significant advantages in drug design, notably enhancing metabolic stability and lipophilicity.[3] This guide provides an in-depth analysis of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and its primary application as a precursor in the synthesis of benzimidazole-based Active Pharmaceutical Ingredients (APIs), such as the proton-pump inhibitor Pantoprazole.[1][4] This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Strategic Importance of Fluorination

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The difluoromethoxy moiety (-OCHF₂) is particularly advantageous. It acts as a bioisostere of hydroxyl or methoxy groups but offers increased metabolic stability by preventing O-dealkylation, and its lipophilicity can enhance membrane permeability. This compound embodies this principle, serving not as a therapeutic agent itself, but as a pivotal precursor for constructing more complex, biologically active molecules.[4] Its primary utility lies in the synthesis of substituted benzimidazoles, a core structure found in numerous pharmaceuticals.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction planning, and purification.

PropertyValueSource(s)
CAS Number 97963-75-2[1][2]
Molecular Formula C₉H₈F₂N₂O₄[1][2]
Molecular Weight 246.17 g/mol [1][2]
Melting Point 69 - 70°C[1][5]
Boiling Point 425.3 ± 45.0 °C (Predicted)[1][5]
Density 1.451 ± 0.06 g/cm³ (Predicted)[1][5]
Solubility Slightly soluble in DMSO and Methanol[5]
Appearance Not specified, but analogous compounds are yellow solids[6]
Storage Sealed in a dry environment at room temperature[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via the acetylation of its corresponding aniline precursor, 4-(Difluoromethoxy)-2-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Pathway

The lone pair of electrons on the amino group of 4-(Difluoromethoxy)-2-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide product and acetic acid as a byproduct. The use of glacial acetic acid as a solvent is common for this type of transformation.[6]

Synthesis_Pathway Precursor 4-(Difluoromethoxy)-2-nitroaniline Product N-(4-(Difluoromethoxy)-2- nitrophenyl)acetamide Precursor->Product Acetylation Reagent Acetic Anhydride (Solvent: Glacial Acetic Acid) Reagent->Product

Caption: Synthesis of the target compound via acetylation.

Causality of Reagent Choice
  • 4-(Difluoromethoxy)-2-nitroaniline as Precursor: This starting material already contains the three essential substituents on the phenyl ring in the correct orientation: the difluoromethoxy group, the nitro group, and the amine that will be acylated.

  • Acetic Anhydride: It is a potent and readily available acetylating agent. As an anhydride, it is more reactive than acetic acid, and its byproduct (acetic acid) is non-interfering and easily removed.

  • Glacial Acetic Acid as Solvent: It provides a polar, protic medium that is compatible with both the starting material and the reagent, facilitating a homogenous reaction mixture.[6]

Core Application: A Gateway to Benzimidazole APIs

The primary value of this compound is its role as a key building block for benzimidazole-based drugs.[4] The synthesis of the benzimidazole core requires a 1,2-phenylenediamine derivative. The ortho-nitroacetamido structure of our title compound is perfectly poised for this transformation.

Transformation Workflow
  • Nitro Group Reduction: The most critical subsequent step is the selective reduction of the nitro group to an amine. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) or chemical reduction.[3] This reaction unmasks the second amine, forming a diamine derivative. The acetamido group is generally stable under these conditions.

  • Cyclization: The resulting N-(2-amino-4-(difluoromethoxy)phenyl)acetamide is then cyclized to form the benzimidazole ring. This step involves reaction with a one-carbon synthon, such as carbon disulfide or its equivalents, which ultimately leads to the formation of the 2-mercapto-5-difluoromethoxy-1H-benzimidazole intermediate.[1][7]

  • Further Elaboration: This benzimidazole core is then further functionalized to produce the final API, for example, by coupling with a substituted pyridine moiety in the synthesis of Pantoprazole.

Application_Workflow Start N-(4-(Difluoromethoxy)-2- nitrophenyl)acetamide Diamine N-(2-Amino-4-(difluoromethoxy) phenyl)acetamide Start->Diamine 1. Nitro Group Reduction (e.g., H₂, Pd/C) Benzimidazole 5-(Difluoromethoxy)-1H-benzimidazole Core Structure Diamine->Benzimidazole 2. Cyclization & Hydrolysis API Benzimidazole-Based APIs (e.g., Pantoprazole) Benzimidazole->API 3. Further Functionalization

Caption: Transformation of the intermediate to the core of APIs.

Detailed Experimental Protocol: Synthesis

The following protocol is a validated, self-contained procedure derived from established methodologies for the acetylation of nitroanilines.[6][8]

Materials and Equipment
  • Reactants: 4-(Difluoromethoxy)-2-nitroaniline, Acetic Anhydride (≥98%), Glacial Acetic Acid.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (optional, for extended reaction times), beaker, Buchner funnel, vacuum flask, pH paper, standard laboratory glassware.

  • Solvents: Deionized water for workup and recrystallization.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Difluoromethoxy)-2-nitroaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline). Stir until a homogenous solution or slurry is formed.

  • Reagent Addition: To the stirring solution, slowly add acetic anhydride (1.2 eq). The addition may be slightly exothermic. Maintain the reaction temperature at room temperature (20-25°C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral to pH paper (to remove residual acetic acid).

  • Purification: Dry the crude product under vacuum. For higher purity, the this compound can be recrystallized from an aqueous ethanol or aqueous methanol solution to yield the final product.[6]

Safety, Handling, and Storage

  • Handling: This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is at room temperature.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical industry. Its synthesis is straightforward, and its structure is ideally suited for conversion into the 1,2-diaminobenzene derivatives required for the construction of the medicinally important benzimidazole scaffold. The presence of the difluoromethoxy group provides a modern solution to common drug metabolism challenges, making this compound a cornerstone in the synthetic routes for next-generation APIs.

References

Literature review of difluoromethoxy-containing compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Difluoromethoxy-Containing Compounds in Medicinal Chemistry

PART 1: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

Introduction

The strategic incorporation of fluorine and fluorinated motifs into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] This approach allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[3] Among the arsenal of fluorine-containing functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable and versatile moiety.[1][3] It offers a unique combination of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1] This guide provides a comprehensive technical overview of the role of the difluoromethoxy group in drug design, from its fundamental properties to its application in FDA-approved therapeutics.

Physicochemical Properties: A Balancing Act

The difluoromethoxy group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, with its properties often being intermediate, which allows for a greater degree of control in molecular design.[1][3]

Lipophilicity and Solubility: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group but less so than a trifluoromethoxy group.[3][4] This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption.[3][4] Notably, the lipophilicity of the difluoromethoxy group is considered "dynamic," as it can adapt to its chemical environment through simple bond rotation.[4][5][6]

Hydrogen Bonding: A key and unique feature of the -OCF₂H group is its ability to act as a hydrogen bond donor.[3][7] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in methoxy or trifluoromethoxy groups.[3][8] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to biological targets.[1][3]

Electronic Effects and pKa Modulation: The difluoromethoxy group is weakly electron-withdrawing.[3] This inductive effect can influence the acidity or basicity (pKa) of nearby functional groups.[1][3] For instance, when attached to a phenolic ring, the -OCF₂H group increases the acidity (lowers the pKa) of the phenolic proton by stabilizing the corresponding phenoxide anion.[4] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell penetration, and receptor binding.[3][4]

Table 1: Comparative Physicochemical Properties of Key Functional Groups
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity Parameter (π) -0.02+0.2 to +0.6[5]+1.04[9]
Hydrogen Bond Capability AcceptorDonor & Acceptor[1][3]Acceptor
Hammett Sigma Constant (σp) -0.27+0.14[3]+0.35
Metabolic Stability (vs. O-demethylation) LowHigh[1][3]High[9]
The Difluoromethoxy Group as a Bioisostere

The unique properties of the -OCF₂H group make it an excellent bioisosteric replacement for several common functional groups in drug candidates.[1][10]

  • Hydroxyl (-OH) and Thiol (-SH) Groups: Its capacity to act as a hydrogen bond donor allows it to mimic the interactions of hydroxyl and thiol groups, often with the significant advantage of improved metabolic stability.[1][3][7]

  • Methoxy (-OCH₃) Group: Replacing a metabolically labile methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation, a frequent metabolic pathway that can lead to rapid drug clearance.[1][3][11] This substitution can increase a drug's half-life and bioavailability.[3]

PART 2: Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group into organic molecules has been a subject of intense research, leading to the development of several reliable synthetic methods.

O-Difluoromethylation of Phenols and Alcohols

One of the most common methods for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols.[1] This reaction typically involves the generation of difluorocarbene (:CF₂), which is then trapped by a phenolate nucleophile.[12]

Experimental Protocol: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one [12]

This protocol describes a chromatography-free method using sodium chlorodifluoroacetate as a stable and readily available difluorocarbene precursor.

Materials:

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottomed flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv), cesium carbonate (1.5 equiv), and N,N-dimethylformamide.

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium chlorodifluoroacetate (2.0 equiv) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, is often obtained in high purity without the need for column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Combine Phenol, Cs2CO3, and DMF in Flask stir1 Stir at Room Temperature (10 min) start->stir1 add_reagent Add Sodium Chlorodifluoroacetate stir1->add_reagent heat Heat to 100°C add_reagent->heat stir2 Stir for 3-4 hours heat->stir2 monitor Monitor by TLC stir2->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Water cool->dilute extract Extract with Ethyl Acetate dilute->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product G cluster_methoxy Methoxy-Containing Drug cluster_ocf2h Difluoromethoxy-Containing Drug drug_och3 Drug-OCH3 cyp450_1 CYP450 Enzymes drug_och3->cyp450_1 O-demethylation metabolite Metabolite (Drug-OH) (Inactive/Excreted) cyp450_1->metabolite drug_ocf2h Drug-OCF2H cyp450_2 CYP450 Enzymes drug_ocf2h->cyp450_2 Blocked Metabolism no_reaction Metabolically Stable (Longer Half-Life) cyp450_2->no_reaction G prodrug Pantoprazole (Prodrug) acidic_env Acidic Canaliculus of Parietal Cell prodrug->acidic_env activation Acid-Catalyzed Activation acidic_env->activation active_form Active Sulfenamide activation->active_form proton_pump H+/K+-ATPase (Proton Pump) active_form->proton_pump inhibition Covalent Inhibition proton_pump->inhibition acid_block Reduced H+ Secretion into Gastric Lumen inhibition->acid_block G roflumilast Roflumilast pde4 PDE4 roflumilast->pde4 Inhibits camp cAMP pde4->camp Degrades amp AMP pka Protein Kinase A (PKA) camp->pka Activates inflammation Inflammatory Response (e.g., in COPD) pka->inflammation Inhibits reduction Reduction of Inflammation

References

An In-Depth Technical Guide to the Synthesis and Utility of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, a crucial chemical intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical identity, properties, and a detailed, field-proven synthetic pathway. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals. Furthermore, this guide outlines the subsequent conversion of the title compound into a key pharmacophore, highlighting its significance in the development of proton pump inhibitors. All protocols are presented with the intent of being self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 97963-75-2) is a specialized organic molecule whose significance is intrinsically linked to the synthesis of benzimidazole-based therapeutic agents.[1] While not a therapeutic agent itself, it serves as a pivotal building block, primarily in the industrial-scale production of Pantoprazole, a widely used proton pump inhibitor.[2][3] Pantoprazole is essential for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by irreversibly inhibiting the H+/K+-ATPase in the stomach.[2][4][5]

The incorporation of a difluoromethoxy group is a strategic choice in medicinal chemistry, often enhancing a drug candidate's lipophilicity and metabolic stability.[6] This modification can lead to improved absorption, a longer duration of action, and a more favorable safety profile.[6] This guide will dissect the synthesis of this compound, providing a robust framework for its preparation and downstream application.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in multi-step syntheses.

PropertyValueSource
CAS Number 97963-75-2--INVALID-LINK--[7][8]
Molecular Formula C9H8F2N2O4--INVALID-LINK--[7][8]
Molecular Weight 246.17 g/mol --INVALID-LINK--[7]
Melting Point 69 - 70 °C--INVALID-LINK--[2][9]
Boiling Point (Predicted) 425.3 ± 45.0 °C--INVALID-LINK--[2][9]
Density (Predicted) 1.451 ± 0.06 g/cm³--INVALID-LINK--[2][9]
Appearance Yellow to Dark Yellow Solid--INVALID-LINK--[2]
Solubility Slightly soluble in DMSO and Methanol--INVALID-LINK--[2]
  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, aromatic protons with characteristic splitting patterns, a triplet for the difluoromethoxy proton, and a downfield singlet for the amide proton.

  • ¹³C NMR: Resonances would be anticipated for the carbonyl carbon, methyl carbon, aromatic carbons (some showing coupling to fluorine), and the difluoromethoxy carbon (as a triplet).

  • IR Spectroscopy: Key vibrational bands would be observed for the N-H stretch, C=O stretch of the amide, and symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 246.05, corresponding to the molecular weight.

Synthesis Workflow: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and industrially relevant pathway commences with 4-hydroxy acetanilide.[2][9]

Synthesis_Workflow A 4-Hydroxy Acetanilide B N-(4-(Difluoromethoxy)phenyl)acetamide A->B  Difluoromethylation  (CHClF₂, Base) C This compound B->C  Nitration  (HNO₃, H₂SO₄)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of N-(4-(Difluoromethoxy)phenyl)acetamide

Causality: The initial step involves the introduction of the difluoromethoxy group. This is achieved via a Williamson ether synthesis-type reaction, where the phenoxide of 4-hydroxy acetanilide acts as a nucleophile, displacing a halide from a difluoromethyl source. The acetamide group serves as a protecting group for the aniline, preventing side reactions.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-hydroxy acetanilide and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF or DMSO) in a pressure-rated reactor, add a difluoromethylating agent such as chlorodifluoromethane (CHClF₂).[2][9]

  • Reaction Conditions: The reaction is typically carried out under pressure and at an elevated temperature. The specific conditions will depend on the chosen reagents and solvent system.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and subsequent purification by recrystallization or column chromatography to yield pure N-(4-(Difluoromethoxy)phenyl)acetamide.[10]

Step 2: Nitration to this compound

Causality: This step involves an electrophilic aromatic substitution reaction. The acetamido group is an ortho-, para-directing activator. Due to the steric hindrance of the acetamido group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the ortho position.[11][12] The reaction is performed at a low temperature to control the exothermicity and prevent the formation of dinitro byproducts.[12][13]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically 0-5 °C) with constant stirring. This generates the nitronium ion in situ.[12]

  • Reaction Setup: Dissolve N-(4-(Difluoromethoxy)phenyl)acetamide in a suitable solvent, such as concentrated sulfuric acid or acetic acid, and cool the mixture to 0-5 °C in an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the acetamide derivative, ensuring the temperature does not rise above 10 °C.[12]

  • Reaction Time and Monitoring: Stir the reaction mixture at low temperature for a specified period. Monitor the reaction's progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate out. Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to obtain this compound.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Downstream Conversion: The Path to Benzimidazole Core

This compound is not the final destination but a crucial waypoint. Its conversion to 2-mercapto-5-difluoromethoxy-1H-benzimidazole involves a three-step sequence.[2][9]

Downstream_Conversion C N-(4-(Difluoromethoxy)- 2-nitrophenyl)acetamide D 4-(Difluoromethoxy)- 2-nitroaniline C->D  Hydrolysis  (NaOH/MeOH) E 4-(Difluoromethoxy)- 1,2-diaminobenzene D->E  Reduction  (e.g., Raney-Ni, H₂NNH₂) F 2-Mercapto-5-(difluoromethoxy) -1H-benzimidazole E->F  Cyclization  (CS₂)

Caption: Transformation of the title compound to the benzimidazole core.

  • Hydrolysis: The acetamide group is hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to yield 4-(Difluoromethoxy)-2-nitroaniline.[2]

  • Reduction: The nitro group of 4-(Difluoromethoxy)-2-nitroaniline is then reduced to an amine using a suitable reducing agent, such as Raney Nickel and hydrazine hydrate, to form 4-(Difluoromethoxy)-1,2-diaminobenzene.[2]

  • Cyclization: The resulting diamine is cyclized with carbon disulfide to form the target benzimidazole, 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[2][14] This intermediate is then used in the final steps of Pantoprazole synthesis.[3][5]

Conclusion

This compound represents a cornerstone intermediate in the synthesis of high-value pharmaceuticals. The synthetic protocols detailed in this guide, grounded in established chemical principles, provide a clear and logical pathway for its preparation. A meticulous approach to reaction conditions, particularly during the nitration step, is paramount for achieving high yields and purity. The strategic importance of this molecule underscores the continuous innovation in synthetic and medicinal chemistry, enabling the production of life-changing medicines.

References

Methodological & Application

Protocol for the synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of various pharmaceuticals.[1][2] The synthesis is achieved through the N-acetylation of 4-(Difluoromethoxy)-2-nitroaniline using acetic anhydride. This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The inclusion of the difluoromethoxy moiety is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity in drug candidates.[3]

Introduction and Scientific Rationale

This compound (CAS 97963-75-2) is a valuable aromatic compound primarily utilized as a building block in organic synthesis.[1][4] Its structure is particularly relevant in the preparation of biologically active molecules, such as benzimidazole derivatives used in proton pump inhibitors like Pantoprazole.[1][3] The synthesis route described herein is a classic and efficient electrophilic substitution reaction: the acetylation of a primary amine.

The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the relative ease of purification, where the primary byproduct is acetic acid. The reaction proceeds via a nucleophilic attack from the amino group of 4-(Difluoromethoxy)-2-nitroaniline onto a carbonyl carbon of acetic anhydride. The ortho-nitro group is a strong electron-withdrawing group, which reduces the nucleophilicity of the amine compared to a non-nitrated aniline.[5] However, the reaction proceeds efficiently under the specified conditions.

Reaction Scheme and Mechanism

The overall transformation involves the conversion of the primary amine group of the starting material into an acetamide functional group.

Reaction: 4-(Difluoromethoxy)-2-nitroaniline + Acetic Anhydride → this compound + Acetic Acid

Mechanism: The reaction follows a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and an acetate ion is eliminated as a leaving group.

  • Deprotonation: A base (another amine molecule or the acetate byproduct) deprotonates the positively charged nitrogen to yield the final, neutral acetamide product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(Difluoromethoxy)-2-nitroaniline97963-76-3C₇H₆F₂N₂O₃204.13[5]
Acetic Anhydride108-24-7C₄H₆O₃102.09
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Deionized Water7732-18-5H₂O18.02
Ethanol (for recrystallization)64-17-5C₂H₆O46.07
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the acetylation of similar nitroaniline compounds.[6]

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Dissolve Starting Material Dissolve 4-(Difluoromethoxy)- 2-nitroaniline in glacial acetic acid. reaction 2. Acetylation Add acetic anhydride dropwise. Stir at room temperature for 12-18h. prep->reaction monitor 3. Monitor Progress Use Thin Layer Chromatography (TLC) to check for consumption of starting material. reaction->monitor workup 4. Quench & Precipitate Pour reaction mixture into ice-water to quench excess anhydride and precipitate the product. monitor->workup filtration 5. Collect Product Collect the solid product by vacuum filtration and wash with water. workup->filtration purify 6. Recrystallization Purify the crude product using an appropriate solvent (e.g., aqueous ethanol). filtration->purify dry 7. Dry Final Product Dry the purified solid under vacuum. purify->dry analyze 8. Characterization Analyze the final product (MP, NMR, IR, MS). dry->analyze

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a condenser in a chemical fume hood.

  • Dissolution: To the flask, add 4.08 g (20 mmol) of 4-(Difluoromethoxy)-2-nitroaniline. Add 30 mL of glacial acetic acid and stir until the solid is fully dissolved.

  • Acetylation: Slowly add 2.45 g (2.27 mL, 24 mmol) of acetic anhydride to the solution at room temperature.[6] Stir the reaction mixture continuously.

  • Reaction Time: Allow the reaction to proceed at room temperature for 18 hours.[6]

  • Monitoring (Optional): The progress of the reaction can be monitored by TLC (Thin Layer Chromatography) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to observe the disappearance of the starting material spot.

  • Work-up: Prepare a beaker with approximately 200 mL of an ice-water slurry. Slowly pour the reaction mixture into the ice-water while stirring vigorously. A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper).

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from an aqueous ethanol solution to yield the purified product as yellow crystals.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Chemical Formula C₉H₈F₂N₂O₄[1][4]
Molecular Weight 246.17 g/mol [1][4]
Appearance Yellow crystalline solid
Melting Point 69 - 70°C[7]
Solubility Slightly soluble in DMSO and Methanol[7]
  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the amide proton, and the proton of the difluoromethoxy group.

  • IR Spectroscopy: Expect characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-N stretching, NO₂ stretching, and C-F stretching.

Safety and Hazard Management

All operations must be conducted within a certified chemical fume hood while wearing appropriate PPE.

  • Acetic Anhydride: This substance is corrosive, flammable, and a lachrymator. It reacts exothermically with water to form acetic acid.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10][11] Have a spill kit ready. In case of a spill, neutralize with sodium bicarbonate.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.

  • Nitroaromatic Compounds: Nitroaromatics are generally considered toxic and should be handled with caution. Avoid creating dust.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Synthesis Safety Flowchart

G start Start Protocol ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood handle_reagents Handle Reagents with Care (Acetic Anhydride is Corrosive) hood->handle_reagents run_reaction Run Reaction (Monitor for Exotherms) handle_reagents->run_reaction quench Quench Slowly (Add mixture to ice-water) run_reaction->quench waste Dispose of Waste Correctly quench->waste end End Protocol waste->end

Caption: Key safety checkpoints for the synthesis protocol.

References

Application Notes & Protocols: A Guide to the Synthesis of 5-(Difluoromethoxy)-2-methyl-1H-benzimidazole using N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including proton pump inhibitors like pantoprazole and anthelmintic drugs.[1][2] Its privileged structure is largely due to its ability to mimic naturally occurring nucleotides, enabling it to interact effectively with biological macromolecules.[2] In modern drug development, the strategic incorporation of fluorine-containing moieties is a widely adopted strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4][5]

The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It uniquely combines moderate lipophilicity with the capacity to act as a hydrogen bond donor, a rare and desirable feature in drug design.[1][6] This group can serve as a bioisostere for hydroxyl or thiol groups while offering superior metabolic stability due to the strength of the carbon-fluorine bonds.[1][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-(difluoromethoxy)-2-methyl-1H-benzimidazole, a key intermediate for various pharmaceutical agents. We will utilize N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide as the starting material, detailing a robust one-pot reductive cyclization process. The rationale behind each experimental step, potential challenges, and characterization techniques are thoroughly explained to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Reaction Principle: One-Pot Reductive Cyclization

The conversion of this compound to the target benzimidazole is achieved through a sequential, one-pot reaction that involves two key transformations:

  • Chemoselective Nitro Reduction: The nitro group (-NO₂) ortho to the acetamide is selectively reduced to a primary amine (-NH₂). This transformation generates a transient o-phenylenediamine derivative in situ.

  • Intramolecular Cyclization: The newly formed diamine undergoes an acid-catalyzed intramolecular condensation. The nucleophilic amine attacks the carbonyl carbon of the adjacent acetamide group, leading to cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.

This process is a modification of the classic Phillips benzimidazole synthesis, where the o-phenylenediamine and the carboxylic acid equivalent (in this case, the acetamide) are combined in a single starting material.[7]

G cluster_reaction One-Pot Reaction Vessel start_mat This compound intermediate In Situ Generation of 4-(Difluoromethoxy)-N1-acetylbenzene-1,2-diamine start_mat->intermediate Step 1: Nitro Reduction final_prod 5-(Difluoromethoxy)-2-methyl-1H-benzimidazole intermediate->final_prod Step 2: Intramolecular Cyclization workup Workup & Purification (Filtration, Extraction, Recrystallization) final_prod->workup reagents Reducing Agent (e.g., Fe/AcOH) Solvent reagents->start_mat conditions Heat (Reflux) conditions->intermediate

Caption: General workflow for the one-pot synthesis of the target benzimidazole.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
This compound97963-75-2246.17 g/mol 2.46 g (10 mmol)Starting material.[8][9]
Iron Powder (<100 mesh)7439-89-655.85 g/mol 1.68 g (30 mmol)3 equivalents.
Glacial Acetic Acid64-19-760.05 g/mol 30 mLServes as solvent and catalyst.
Ethyl Acetate141-78-688.11 g/mol ~150 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~100 mLFor neutralization.
Brine (Saturated NaCl Solution)--~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 gFor drying.
Equipment
100 mL Round-Bottom Flask
Reflux Condenser
Magnetic Stirrer Hotplate
Stir Bar
Buchner Funnel & Filter Flask
Celite® (Diatomaceous Earth)
250 mL Separatory Funnel
Rotary Evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.46 g, 10 mmol).

    • Add glacial acetic acid (30 mL) and stir to dissolve the starting material.

    • Carefully add the iron powder (1.68 g, 30 mmol).

    • Causality Note: Iron in acetic acid is a classic, cost-effective, and highly efficient system for the reduction of aromatic nitro groups.[10] It is chemoselective, leaving the amide functionality intact. The acetic acid provides the necessary acidic environment for the iron to act as a reductant and also serves as the acid catalyst for the subsequent cyclization step.[11]

  • Reductive Cyclization:

    • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer hotplate.

    • Heat the reaction mixture to a gentle reflux (approx. 118 °C) with vigorous stirring.

    • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material spot should be consumed and a new, more polar product spot should appear.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a small plug of Celite® in a Buchner funnel. Wet the pad with a small amount of ethyl acetate.

    • Filter the reaction mixture through the Celite® pad to remove the iron salts and any unreacted iron powder. Wash the flask and the filter cake with ethyl acetate (2 x 20 mL) to ensure all product is collected.

    • Causality Note: Celite® is a filter aid that prevents the fine iron particles and salts from clogging the filter paper, ensuring a smooth and efficient filtration.

    • Transfer the combined filtrate to a rotary evaporator and remove the bulk of the acetic acid and ethyl acetate under reduced pressure.

  • Extraction and Neutralization:

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.

    • Slowly and carefully add saturated sodium bicarbonate solution (~100 mL) in portions to neutralize the remaining acetic acid. Caution: CO₂ gas will evolve vigorously. Vent the funnel frequently.

    • Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8), as checked with pH paper.

    • Shake the funnel, allow the layers to separate, and drain the aqueous layer.

    • Wash the organic layer with brine (50 mL), separate the layers, and transfer the organic phase to a clean flask.

    • Causality Note: The neutralization step is critical to remove acetic acid, which can interfere with product crystallization. The brine wash helps to remove residual water and salts from the organic phase.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 15 minutes.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or tan solid.

    • Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure 5-(difluoromethoxy)-2-methyl-1H-benzimidazole.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the methyl group (singlet, ~2.5 ppm), the aromatic protons, the -OCF₂H proton (triplet, ~6.6-7.5 ppm with a large J-coupling to fluorine), and the broad N-H proton.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₈F₂N₂O) should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Mechanism Deep Dive

The one-pot synthesis proceeds through a well-established cascade of reactions. Understanding the mechanism is key to troubleshooting and optimizing the process.

Caption: Plausible reaction mechanism for reductive cyclization. (Note: Generic images used for illustration).

  • Reduction: The iron metal, in the presence of acetic acid, acts as a single-electron donor. The nitro group undergoes a six-electron reduction, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the primary amine.[12]

  • Protonation: The acetic acid protonates the carbonyl oxygen of the acetamide group, activating it towards nucleophilic attack.

  • Nucleophilic Attack: The lone pair of the newly formed primary amine attacks the activated carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water, driven by the formation of the stable, aromatic benzimidazole ring system.[7][13]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reducing agent.2. Inadequate reaction time or temperature.3. Deactivated iron powder.1. Add another 0.5-1.0 equivalent of iron powder.2. Extend the reflux time by 1-2 hours.3. Use freshly opened or activated iron powder.
Low Yield 1. Loss of product during workup/extraction.2. Incomplete cyclization.3. Product is water-soluble.1. Ensure complete neutralization before extraction; perform back-extraction of the aqueous layer.2. Ensure sufficient acid is present and reflux conditions are met.3. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.
Dark, Oily Crude Product Formation of polymeric side products or residual iron complexes.1. Treat the solution in ethyl acetate with activated charcoal before final filtration.2. Consider purification by column chromatography (Silica gel, gradient elution with ethyl acetate/hexane).
Difficulty in Crystallization Presence of impurities.1. Purify via column chromatography first.2. Try different solvent systems (e.g., isopropanol, acetonitrile).3. Use seeding with a small crystal if available.

Safety and Handling

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[14] Handle with appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Hydrogen Gas (Potential By-product): The reaction of iron with acid produces hydrogen gas, which is highly flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]

Conclusion

The reductive cyclization of this compound offers a direct and efficient route to 5-(difluoromethoxy)-2-methyl-1H-benzimidazole, a valuable building block in pharmaceutical synthesis. The strategic use of an iron/acetic acid system provides a cost-effective and scalable method that avoids more hazardous or expensive reagents like pyrophoric Raney-Ni or precious metal catalysts.[10][16] By understanding the underlying mechanism and potential pitfalls, researchers can reliably implement this protocol to access this important fluorinated heterocycle, facilitating the development of next-generation therapeutics.

References

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantification of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the quantitative analysis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] Recognizing the absence of a standardized public method, this document outlines a robust starting point for High-Performance Liquid Chromatography (HPLC) with UV detection and provides insights into mass spectrometric analysis. The protocols are designed for accuracy, precision, and reliability, drawing upon established methodologies for structurally analogous compounds to ensure a scientifically sound foundation for method development and validation.

Introduction

This compound (CAS 97963-75-2) is a crucial chemical entity, notably utilized as a key reagent in the preparation of 2-mercapto-5-difluoromethoxy-1H-benzimidazole.[1] Its purity and precise quantification are paramount for ensuring the quality and efficacy of subsequent pharmaceutical products. This application note addresses the need for reliable analytical methods for this compound, presenting a detailed HPLC protocol for quantification and a foundational approach for mass spectrometry (MS) characterization. The methodologies are built upon the analytical principles applied to similar nitroaromatic and acetamide compounds.[2][3]

Chemical Structure and Properties:

  • Molecular Formula: C₉H₈F₂N₂O₄[4]

  • Molecular Weight: 246.17 g/mol [4]

  • Melting Point: 69-70°C[5]

  • Solubility: Slightly soluble in DMSO and Methanol[5]

High-Performance Liquid Chromatography (HPLC) Method

The following reverse-phase HPLC (RP-HPLC) method is proposed as a robust starting point for the quantification of this compound. The selection of a C18 column is based on its wide applicability for non-polar to moderately polar compounds. The mobile phase composition is designed to provide good resolution and peak shape.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase chromatography of small organic molecules.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidProvides good separation for nitroaromatic compounds. Formic acid improves peak shape and is MS-compatible.[2][3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining sensitivity.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 290 nmBased on methods for similar nitrophenol derivatives, this wavelength is expected to provide good sensitivity.[6][7]
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Standard->Standard_Prep Sample Test Sample Sample_Prep Prepare Sample Solution (Filter 0.45 µm) Sample->Sample_Prep Solvent Mobile Phase Solvent->Standard_Prep Solvent->Sample_Prep HPLC HPLC System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC UV_Detector UV Detector (290 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analytical workflow for the quantification of this compound.

Mass Spectrometry (MS) Analysis

For structural confirmation and higher sensitivity, coupling the HPLC system to a mass spectrometer is recommended. Based on the structure of this compound and mass spectra of analogous compounds, the following parameters can be used as a starting point for method development.[8][9]

Proposed MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe nitro group and acidic N-H proton make the molecule amenable to deprotonation in negative ion mode.
Expected [M-H]⁻ Ion m/z 245.04Calculated from the molecular weight of 246.17 g/mol .[4]
Capillary Voltage 3.0 - 4.0 kVA typical voltage range for ESI.
Cone Voltage 20 - 40 VOptimization is required to achieve good ionization without significant in-source fragmentation.
Source Temperature 120 - 150 °CStandard source temperature to facilitate desolvation.
Desolvation Gas Flow 600 - 800 L/hrDependent on the specific instrument, but a high flow is generally used to aid in solvent evaporation.
Collision Energy (for MS/MS) 10 - 30 eVTo be optimized for generating characteristic fragment ions for structural elucidation.

Logical Relationship Diagram for MS Analysis

MS_Logic Analyte N-(4-(Difluoromethoxy)-2- nitrophenyl)acetamide ESI Electrospray Ionization (Negative Mode) Analyte->ESI Precursor_Ion Precursor Ion [M-H]⁻ (m/z 245.04) ESI->Precursor_Ion MS_Scan Full Scan MS Precursor_Ion->MS_Scan MSMS_Scan MS/MS Analysis Precursor_Ion->MSMS_Scan Quantification Quantification MS_Scan->Quantification Fragment_Ions Characteristic Fragment Ions MSMS_Scan->Fragment_Ions Confirmation Structural Confirmation Fragment_Ions->Confirmation

Caption: Logical flow for the mass spectrometric analysis of the target analyte.

Method Validation Considerations

For use in a regulated environment, the developed analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive starting point for the quantification and characterization of this compound. The proposed HPLC-UV method is suitable for routine quality control, while the MS parameters offer a pathway for more sensitive and specific analysis. It is recommended that users perform method optimization and validation to ensure suitability for their specific application and instrumentation.

References

Application Notes and Protocols for High-Throughput Screening of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) applications of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide and its derivatives. While the parent compound is primarily recognized as a synthetic intermediate, the acetamide scaffold is a versatile backbone for a multitude of biologically active molecules.[1] This guide, therefore, focuses on leveraging this scaffold to discover novel therapeutic agents by providing detailed protocols for a range of HTS assays. The protocols herein are designed to be robust, self-validating, and adaptable to automated platforms, enabling the efficient identification and characterization of lead compounds.

Introduction: The Acetamide Scaffold in Drug Discovery

The acetamide functional group is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive moiety for designing molecules with diverse pharmacological activities. Derivatives of the N-phenylacetamide core, such as the one exemplified by this compound, have shown promise in various therapeutic areas, including but not limited to, inflammation, cancer, and infectious diseases.[2][3]

The difluoromethoxy group on the phenyl ring is of particular interest as it can enhance metabolic stability and improve pharmacokinetic properties by modulating lipophilicity and electronic effects. The nitro group, while often used as a synthetic handle, can also contribute to biological activity or be replaced to explore a wider chemical space.

This guide provides detailed protocols for screening libraries of this compound derivatives in three key areas of drug discovery:

  • Anti-Inflammatory Activity: Targeting key enzymes in the inflammatory cascade.

  • Kinase Inhibition: A major focus in oncology and immunology.

  • Cellular Viability and Cytotoxicity: Essential for profiling the therapeutic window of novel compounds.

These protocols are designed to be foundational, providing a starting point for more specialized and in-depth investigations.

High-Throughput Screening for Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. A common strategy in the discovery of anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5]

Principle of the COX-2 Inhibition Assay

This protocol describes a spectrophotometric HTS assay for identifying inhibitors of COX-2. The assay measures the peroxidase activity of the enzyme, which catalyzes the co-oxidation of a chromogenic substrate, in this case, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of prostaglandin G2 (PGG2) to PGH2.[4][5] A decrease in the rate of TMPD oxidation indicates inhibition of COX-2.

Experimental Workflow for COX-2 Inhibition HTS

COX2_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Cmpd Dispense Compounds (1 µL) Compound_Prep->Dispense_Cmpd Enzyme_Prep COX-2 Enzyme Prep Dispense_Enz Add COX-2 Enzyme (20 µL) Enzyme_Prep->Dispense_Enz Substrate_Prep Substrate Cocktail Prep Dispense_Sub Add Substrate Cocktail (20 µL) Substrate_Prep->Dispense_Sub Dispense_Cmpd->Dispense_Enz Incubate_1 Pre-incubate (15 min, RT) Dispense_Enz->Incubate_1 Incubate_1->Dispense_Sub Read_Plate Kinetic Read (Abs @ 610 nm) Dispense_Sub->Read_Plate Calc_Rate Calculate Reaction Rate Read_Plate->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Plot_CR Generate Dose-Response Curves (IC50) Calc_Inhib->Plot_CR

Caption: Workflow for the COX-2 Inhibition HTS Assay.

Detailed Protocol for COX-2 Inhibition HTS

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • DMSO

  • 384-well clear-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with kinetic capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include positive controls (e.g., celecoxib) and negative controls (DMSO vehicle).

  • Enzyme Preparation:

    • Prepare the COX-2 enzyme solution in Tris-HCl buffer containing hematin. The final concentration should be optimized for a robust signal window.

  • Assay Initiation:

    • Add 20 µL of the COX-2 enzyme solution to each well of the assay plate.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare the substrate cocktail containing arachidonic acid and TMPD in Tris-HCl buffer.

    • Add 20 µL of the substrate cocktail to each well to initiate the reaction.

    • Immediately place the plate in a plate reader and measure the absorbance at 610 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_vehicle - V_blank))

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Value
Plate Format384-well
Assay Volume41 µL
Wavelength610 nm
Read ModeKinetic
Temperature25°C

High-Throughput Screening for Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[6] Consequently, they are a major class of drug targets.

Principle of the Universal Kinase Assay

This protocol utilizes a luminescence-based universal kinase assay that measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation event.[7] The assay is "universal" as it can be applied to virtually any kinase that utilizes ATP as a phosphate donor. The amount of light produced is inversely proportional to the kinase activity.

Signaling Pathway Context

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Acetamide Derivative (Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Detailed Protocol for Kinase Inhibition HTS

Materials and Reagents:

  • Kinase of interest (e.g., a receptor tyrosine kinase or a cytosolic kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • DMSO

  • 384-well white, opaque plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the acetamide derivatives in DMSO.

    • Dispense 1 µL of each compound dilution into the wells of a 384-well white plate. Include a known kinase inhibitor as a positive control and DMSO as a negative control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer.

    • Add 10 µL of the master mix to each well.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of the luminescent kinase assay reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin to detect the remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min)) Where Luminescence_min is the signal from a well with no kinase activity (high ATP) and Luminescence_max is the signal from the DMSO control (low ATP).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Parameter Value
Plate Format384-well, white opaque
Assay Volume41 µL
Detection ModeLuminescence
Incubation Time60 min (kinase reaction), 10 min (detection)

Cell Viability and Cytotoxicity HTS

Assessing the effect of compounds on cell viability is a critical step in early drug discovery to identify cytotoxic compounds and to determine the therapeutic index of potential drug candidates.[4][8]

Principle of the Cell Viability Assay

This protocol describes a common HTS-compatible cell viability assay that measures the intracellular ATP concentration as an indicator of metabolically active, viable cells.[4] A luminescent signal is generated that is proportional to the amount of ATP present.

Experimental Workflow for Cell Viability HTS

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., 5,000 cells/well) Incubate_Cells Incubate Cells (24-48 hours) Cell_Culture->Incubate_Cells Compound_Prep Compound Dilution Add_Cmpd Add Compounds Compound_Prep->Add_Cmpd Incubate_Cells->Add_Cmpd Incubate_Cmpd Incubate with Compounds (e.g., 72 hours) Add_Cmpd->Incubate_Cmpd Add_Reagent Add Cell Viability Reagent Incubate_Cmpd->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calc_Viability Calculate % Viability Read_Plate->Calc_Viability Plot_CR Generate Dose-Response Curves (EC50/IC50) Calc_Viability->Plot_CR

Caption: Workflow for the Cell Viability HTS Assay.

Detailed Protocol for Cell Viability HTS

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549) or other relevant cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • DMSO

  • 384-well white, clear-bottom tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the acetamide derivatives in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include a known cytotoxic agent as a positive control and medium with DMSO as a negative control.

    • Incubate the plate for a further 72 hours (or a desired time point) under the same conditions.

  • Signal Detection:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = 100 * (Luminescence_compound - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)

  • Plot the percentage of viability against the compound concentration and fit the data to determine the EC50 (for growth) or IC50 (for toxicity) value.

Parameter Value
Plate Format384-well, white clear-bottom
Seeding Density5,000 cells/well (cell line dependent)
Compound Incubation72 hours
Detection ModeLuminescence

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the HTS data, the following quality control measures should be implemented for each assay:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

  • Signal-to-Background Ratio (S/B): This ratio provides an indication of the dynamic range of the assay.

  • Coefficient of Variation (%CV): This is a measure of the variability within replicate wells and should typically be below 15%.

  • Confirmation of Hits: Primary hits should be re-tested in the same assay to confirm their activity.

  • Dose-Response Curves: Active compounds should be tested in a dose-response format to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Confirmed hits should be further validated in a secondary, orthogonal assay that measures the same biological endpoint through a different technology.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols detailed in these application notes provide a robust framework for identifying and characterizing derivatives with potential anti-inflammatory, kinase inhibitory, and cytotoxic activities. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, researchers can confidently advance promising hit compounds through the drug discovery pipeline.

References

Application Notes and Protocols: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide, a pivotal building block in modern organic and medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its strategic application in the construction of complex heterocyclic scaffolds, particularly benzimidazoles. The strategic placement of the difluoromethoxy, nitro, and acetamide functionalities provides a rich platform for sequential and regioselective modifications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

The Strategic Importance of the Difluoromethoxy Group

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable moiety due to its unique combination of properties.[3]

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group make it resistant to oxidative metabolism, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life and improved bioavailability.[3]

  • Lipophilicity Modulation: The difluoromethoxy group generally increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, allowing for finer control over a molecule's solubility and membrane permeability.[3]

  • Hydrogen Bonding Capability: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a rare characteristic for lipophilic groups. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][3]

This compound (CAS No: 97963-75-2) serves as an excellent starting material for introducing this valuable group into more complex molecular architectures.[4][5] The presence of the ortho-nitro group and the acetamide protecting group allows for a sequence of selective chemical transformations, making it a highly versatile intermediate.[4][6]

Synthesis of the Building Block: this compound

The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available 4-hydroxy acetanilide. The workflow involves difluoromethylation of the phenolic hydroxyl group followed by regioselective nitration of the aromatic ring.

Synthetic Workflow

G A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B  Difluoromethylation  (CHClF₂, NaOH) C This compound B->C  Nitration  (HNO₃, H₂SO₄) G A N-(4-(difluoromethoxy)- 2-nitrophenyl)acetamide B 4-(Difluoromethoxy)- 2-nitroaniline A->B  Hydrolysis (Deprotection)  (NaOH, MeOH) C 4-(Difluoromethoxy)benzene- 1,2-diamine B->C  Nitro Reduction  (e.g., H₂, Pd/C) D 5-(Difluoromethoxy)-substituted Benzimidazoles C->D  Cyclization  (Aldehydes, Carboxylic Acids,  or CS₂)

References

Application Notes and Protocols for the Nitration of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Nitration of Acetanilides in Organic Synthesis

The nitration of substituted acetanilides is a cornerstone reaction in organic synthesis, pivotal for the introduction of a nitro group (-NO₂) onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries, as the resulting nitroacetanilides are versatile intermediates for the synthesis of a wide array of compounds, including dyes, polymers, and analgesics.[1] The acetamido (-NHCOCH₃) group of the acetanilide substrate plays a dual role: it moderates the reactivity of the aromatic ring and directs the incoming electrophile, primarily to the para position, due to steric hindrance at the ortho position.[2] This controlled reactivity is crucial, as the direct nitration of aniline is often impractical due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts.[1][3]

This guide provides a detailed experimental framework for the nitration of substituted acetanilides, elucidating the mechanistic underpinnings of the reaction, comprehensive protocols for synthesis and purification, and critical safety considerations. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Reaction Mechanism and Theoretical Framework

The nitration of acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich aromatic ring of the acetanilide.

Generation of the Nitronium Ion

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed to generate the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Resonance Stabilization

The acetamido group is an activating, ortho-, para- directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[6] The subsequent attack by the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7] Due to the steric bulk of the acetamido group, the para product is predominantly formed.[2]

Experimental Protocols

Safety First: Handling Strong Acids and Nitrating Agents

Nitration reactions are exothermic and involve the use of highly corrosive and oxidizing acids.[8][9] Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling concentrated acids.[10][11][12]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen oxides.[10][13]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent dinitration and other side reactions.[2][8][14] An ice bath is essential for controlling the reaction temperature.

  • Reagent Addition: The nitrating mixture must be added slowly and in small portions to the acetanilide solution to manage the heat generated.[6][7]

  • Quenching: The reaction mixture should be poured onto crushed ice to quench the reaction and precipitate the product. This should be done carefully to avoid splashing.[1][15]

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Materials and Reagents
Reagent/MaterialSpecifications
Substituted Acetanilidee.g., Acetanilide, p-methylacetanilide
Concentrated Nitric Acid (HNO₃)~70%
Concentrated Sulfuric Acid (H₂SO₄)~98%
Glacial Acetic AcidOptional solvent
EthanolFor recrystallization
Crushed IceFor temperature control and product precipitation
Beakers, Erlenmeyer flasksAppropriate sizes
Stirring rod/magnetic stirrerFor efficient mixing
Dropping funnel/pipetteFor controlled addition of reagents
Büchner funnel and filter flaskFor vacuum filtration
Melting point apparatusFor product characterization
Detailed Synthesis Protocol: Preparation of p-Nitroacetanilide

This protocol details the nitration of acetanilide as a representative example. Modifications for other substituted acetanilides may be necessary.

  • Dissolution of Acetanilide: In a 100 mL beaker, dissolve 2.0 g of acetanilide in 2.5 mL of glacial acetic acid. Gentle warming on a hot plate in a fume hood may be required to facilitate dissolution.[8] Once dissolved, cool the solution in an ice bath.

  • Addition of Sulfuric Acid: To the cooled acetanilide solution, slowly add 2.5 mL of cold, concentrated sulfuric acid with constant stirring.[8] The temperature of the mixture will likely rise; ensure it is cooled back down in the ice bath.[8]

  • Preparation of the Nitrating Mixture: In a separate test tube, carefully mix 0.875 mL of concentrated nitric acid and 1.25 mL of concentrated sulfuric acid.[8] Chill this mixture thoroughly in the ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution over a period of about 15 minutes.[4][8] It is critical to maintain the reaction temperature between 10-20°C throughout the addition.[8] Use the ice bath to control the temperature.

  • Reaction Completion: After the addition is complete, allow the reaction flask to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.[8] Monitor the temperature and re-chill if it rises above 25°C.[8]

  • Product Precipitation: Pour the reaction mixture slowly and with stirring onto about 50 g of crushed ice in a beaker.[6][16] A yellow precipitate of crude p-nitroacetanilide will form.

  • Isolation of Crude Product: Allow the ice to melt, then collect the crude product by vacuum filtration using a Büchner funnel.[17] Wash the precipitate thoroughly with several portions of cold water to remove any residual acid.[1][17]

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying the crude nitroacetanilide product, primarily to remove the isomeric o-nitroacetanilide and any unreacted starting material.[18][19]

  • Solvent Selection: Ethanol is a common and effective solvent for the recrystallization of nitroacetanilides.[18][20]

  • Dissolution: Transfer the crude, air-dried product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[18][19] This should be done on a hot plate with gentle swirling.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should then be hot filtered to remove the charcoal.[19]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[18] Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal yield.[19]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[18]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Once completely dry, weigh the product and calculate the percentage yield.

Characterization of the Product
  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopy: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product.[21][22]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acetanilide in Glacial Acetic Acid B Add Conc. H₂SO₄ (Cooling) A->B D Slowly Add Nitrating Mixture to Acetanilide Solution (Temp. Control < 20°C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) (Cooling) C->D E Stir at Room Temp. (30 mins) D->E F Pour onto Crushed Ice E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Crude Product H->I J Recrystallize from Hot Ethanol I->J K Cool Slowly J->K L Vacuum Filtration K->L M Wash with Cold Ethanol L->M N Pure p-Nitroacetanilide M->N

Caption: Experimental workflow for the nitration of acetanilide.

Nitration_Mechanism cluster_electrophile_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration Acetanilide Acetanilide Ring SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex + NO₂⁺ Product p-Nitroacetanilide SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic substitution in nitration.

References

Application Notes and Protocols: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Synthetic Intermediate

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a well-documented chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, including as a precursor to benzimidazole-based drugs.[1] It is also identified as an impurity in the production of the proton pump inhibitor, Pantoprazole.[2] While its utility in chemical synthesis is established, its potential as a bioactive molecule in its own right remains largely unexplored. This document aims to bridge this gap by providing a comprehensive overview of the untapped potential of this compound in drug discovery. We will delve into the strategic advantages conferred by its unique structural motifs—the nitrophenylacetamide core and the difluoromethoxy group—and propose detailed protocols for its investigation as a novel therapeutic agent.

The Strategic Advantage: Unpacking the Molecular Architecture

The therapeutic potential of this compound can be inferred from the known biological activities of its core components. The strategic combination of a nitrophenylacetamide scaffold with a difluoromethoxy group presents a compelling case for its investigation in various therapeutic areas.

The Difluoromethoxy Group: A Game-Changer in Medicinal Chemistry

The difluoromethoxy (-OCHF₂) group is a valuable asset in modern drug design, offering a unique blend of properties that can enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4]

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group render it resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the parent molecule.[4]

  • Modulated Lipophilicity: The -OCHF₂ group increases lipophilicity to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, providing a fine-tunable parameter for optimizing a drug's solubility and permeability.[3]

  • Bioisosterism and Hydrogen Bonding: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its ability to act as a hydrogen bond donor allows it to maintain or forge new, beneficial interactions with biological targets.[4]

The Nitrophenylacetamide Scaffold: A Hub of Biological Activity

The nitrophenylacetamide core is a recurring motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities.

  • Antimicrobial Properties: Numerous studies have demonstrated the antibacterial and antifungal activities of N-(nitrophenyl)acetamide derivatives.[5] The nitro group is a key pharmacophore, often undergoing bioreduction within microbial cells to generate reactive nitrogen species that are cytotoxic.[6][7]

  • Antioxidant and Anti-inflammatory Potential: Acetamide derivatives, including those with a nitrophenyl moiety, have been investigated for their antioxidant and anti-inflammatory properties.[8][9] They have been shown to scavenge free radicals and modulate inflammatory pathways.

Proposed Therapeutic Applications and Screening Protocols

Based on the aforementioned properties, this compound is a promising candidate for investigation in several key therapeutic areas. Below are detailed protocols for the initial screening of this compound.

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The nitrophenylacetamide scaffold of the target compound makes it a prime candidate for antimicrobial screening.

cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Prepare stock solution of this compound in DMSO C Perform broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) A->C B Select panel of pathogenic bacteria and fungi B->C D Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D If MIC is promising E Assess activity against drug-resistant strains D->E F Bacterial/Fungal cell membrane integrity assay E->F If potent G DNA interaction studies F->G H Nitroreductase activity assay G->H

Caption: Workflow for antimicrobial screening of the target compound.

  • Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Microorganism Preparation: Culture selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a concentration of 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Parameter Description Typical Range for Screening
Test Compound This compound0.5 - 256 µg/mL
Inoculum Density Colony Forming Units per mL5 x 10⁵ CFU/mL
Positive Control Ciprofloxacin (for bacteria), Fluconazole (for fungi)0.015 - 16 µg/mL
Incubation Time Hours18-48 hours
Antioxidant Activity Assessment

The potential for nitrophenylacetamides to act as antioxidants warrants an investigation into the radical scavenging capabilities of the target compound.

cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays A DPPH radical scavenging assay B ABTS radical scavenging assay A->B C Cell viability assay (e.g., MTT) on a relevant cell line (e.g., macrophages) B->C If active in chemical assays D Measurement of intracellular Reactive Oxygen Species (ROS) production C->D

Caption: Workflow for assessing the antioxidant activity of the target compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in methanol.

  • Assay Procedure: In a 96-well plate, add the compound solutions and the DPPH solution. Include a control (DPPH solution with methanol) and a positive control (e.g., Ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Parameter Description Typical Range for Screening
Test Compound This compound1 - 100 µg/mL
DPPH Concentration Molarity0.1 mM
Positive Control Ascorbic Acid1 - 50 µg/mL
Incubation Time Minutes30 minutes

Future Directions and Conclusion

The application notes and protocols outlined above provide a foundational framework for the systematic evaluation of this compound as a potential drug discovery lead. Its unique combination of a biologically active nitrophenylacetamide core and a pharmaceutically advantageous difluoromethoxy group makes it a compelling candidate for further investigation. Should initial screenings yield promising results, subsequent studies should focus on elucidating its mechanism of action, exploring its structure-activity relationship through the synthesis of analogs, and evaluating its efficacy in preclinical models. By looking beyond its established role as a synthetic intermediate, the scientific community may uncover a novel therapeutic agent with the potential to address unmet medical needs.

References

Application Note: High-Purity Crystallization of N-(4-nitrophenyl) acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-nitrophenyl) acetamide, also known as p-nitroacetanilide, is a pivotal intermediate in the synthesis of numerous dyes, pharmaceuticals, and other fine chemicals.[1] The purity of this compound is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. The primary route to its synthesis, the nitration of acetanilide, invariably produces a mixture of isomers, predominantly the desired para-isomer along with the ortho-isomer (o-nitroacetanilide) as a significant impurity.[2] This application note provides a comprehensive guide to the purification of N-(4-nitrophenyl) acetamide using robust crystallization techniques, grounded in the principles of solubility and crystal lattice formation. We will explore both single-solvent and multi-solvent (solvent-antisolvent) systems, with a focus on the ethanol-water binary mixture, to achieve high-purity N-(4-nitrophenyl) acetamide suitable for the most demanding research and development applications.

Scientific Principles of Crystallization

Crystallization is a powerful purification technique for solid organic compounds, leveraging the principle that most solids are more soluble in a hot solvent than in a cold one.[3] The process involves dissolving the impure compound in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to precipitate out of the solution in the form of a highly ordered crystal lattice. The impurities, ideally, remain dissolved in the surrounding solution (mother liquor) due to their different solubility profiles or lower concentration.[4]

The success of crystallization hinges on the selection of a suitable solvent. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert with respect to the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For N-(4-nitrophenyl) acetamide, the key to its purification lies in the differential solubility between the desired para-isomer and the primary impurity, the ortho-isomer.

Understanding the Impurity Profile

The nitration of acetanilide is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho, para-directing group. However, due to steric hindrance from the bulky acetamido group, the para-position is favored, making N-(4-nitrophenyl) acetamide the major product. Nevertheless, a significant amount of the ortho-isomer, N-(2-nitrophenyl) acetamide, is also formed.[2]

The successful separation of these isomers by crystallization is possible due to their differing physical properties, most notably their solubility in common organic solvents. As demonstrated by quantitative studies, o-nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide across a range of temperatures.[5][6] This difference in solubility is the cornerstone of the purification strategy outlined in this guide.

Data Presentation: Solubility Profiles of p- and o-Nitroacetanilide

The following table summarizes the mole fraction solubility (x₁) of N-(4-nitrophenyl) acetamide (p-nitroacetanilide) and its common impurity, o-nitroacetanilide, in ethanol and water at various temperatures. This data quantitatively illustrates the basis for their separation.

Temperature (K)p-Nitroacetanilide in Ethanol (x₁ * 10³)[5]o-Nitroacetanilide in Ethanol (x₁ * 10³)[6]p-Nitroacetanilide in Water (x₁ * 10⁵)[5]o-Nitroacetanilide in Water (x₁ * 10⁴)[6]
278.151.1519.821.171.58
288.151.9532.172.052.41
298.153.2150.893.483.56
308.155.1677.915.765.14
318.158.08116.109.317.29
323.159.99139.7011.608.68

Data sourced from the Journal of Chemical & Engineering Data.[5][6]

As the data clearly shows, the ortho-isomer is substantially more soluble in ethanol than the para-isomer at all temperatures. This allows for the selective crystallization of the less soluble N-(4-nitrophenyl) acetamide, while the o-nitroacetanilide remains in the mother liquor. Both isomers exhibit very low solubility in water.[5][6]

Experimental Protocols

Workflow Overview

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis start Crude N-(4-nitrophenyl) acetamide solvent_selection Solvent Selection (Ethanol or Ethanol/Water) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling If no insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying analysis Analyze Purity (Melting Point, TLC) drying->analysis end High-Purity Product analysis->end

Caption: General workflow for the purification of N-(4-nitrophenyl) acetamide.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This method is highly effective for separating the para- and ortho-isomers due to their significant solubility difference in ethanol.[7]

Materials:

  • Crude N-(4-nitrophenyl) acetamide

  • 95% or absolute Ethanol

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude N-(4-nitrophenyl) acetamide into an Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely. This is a critical step; adding too much solvent will reduce the yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and leave them in a fume hood or a desiccator.

  • Analysis: Determine the melting point of the purified crystals. Pure N-(4-nitrophenyl) acetamide has a melting point of approximately 215-217 °C.[9] A sharp melting range close to the literature value is indicative of high purity.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization using Ethanol-Water

This method is particularly useful when the solubility of the compound in a single solvent is too high even at low temperatures. Water acts as an antisolvent, in which N-(4-nitrophenyl) acetamide is very poorly soluble.[1]

Materials:

  • Crude N-(4-nitrophenyl) acetamide

  • Ethanol

  • Deionized Water

  • Standard equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude N-(4-nitrophenyl) acetamide in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Antisolvent: While keeping the ethanol solution hot, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization and Isolation: Follow steps 3 through 8 from Protocol 1. The washing step should be performed with a cold ethanol-water mixture in the same ratio as the final crystallization solvent.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a "seed crystal" of pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of impurities is very high, significantly depressing the melting point.- Re-heat the solution and add more solvent, then cool slowly.- For a two-solvent system, add more of the "good" solvent (ethanol).- Try a different solvent with a lower boiling point.
Low recovery yield - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent to recover more product.- Ensure the washing solvent is thoroughly chilled.- Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before hot filtration. Do not add charcoal to a boiling solution.

Conclusion

The crystallization of N-(4-nitrophenyl) acetamide is a highly effective purification method when performed with a clear understanding of the underlying principles of solubility. The significant difference in solubility between the desired para-isomer and the ortho-isomer impurity in ethanol provides a robust basis for separation. By carefully selecting the appropriate solvent system and controlling the rate of cooling, researchers can consistently obtain high-purity N-(4-nitrophenyl) acetamide. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in drug development and chemical synthesis, enabling the reliable production of this critical chemical intermediate.

References

Application Note: Monitoring the Synthesis of a Key Pharmaceutical Intermediate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Real-time analysis of the acetylation of 4-(Difluoromethoxy)-2-nitroaniline to synthesize N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide using Thin-Layer Chromatography (TLC).

Introduction: The "Why" Behind the Method

In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates requires rigorous monitoring to ensure reaction completion, minimize impurity formation, and optimize yield.[1] The target compound, this compound, is a crucial building block in the synthesis of more complex molecules, including proton pump inhibitors like Pantoprazole.[2][3] Its synthesis is typically achieved through the acetylation of 4-(Difluoromethoxy)-2-nitroaniline.[4][5][6]

Thin-Layer Chromatography (TLC) is an invaluable analytical tool for this purpose. It offers a rapid, cost-effective, and highly sensitive method to qualitatively track the progress of a chemical reaction by separating the components of a mixture.[7][8] This application note provides a detailed protocol for using TLC to monitor the conversion of the starting material (aniline derivative) to the desired product (acetamide derivative), allowing researchers to make informed decisions about reaction time and work-up procedures.

Principle of the Method: Harnessing Polarity for Separation

TLC operates on the principle of chromatography, a physical separation method where components are distributed between a stationary phase and a mobile phase.[9] In this normal-phase TLC application, the stationary phase is a polar adsorbent (silica gel), and the mobile phase is a less polar organic solvent system.[7][10]

The separation mechanism is driven by the differential polarity of the compounds in the reaction mixture:

  • Starting Material (SM): 4-(Difluoromethoxy)-2-nitroaniline. The primary amine (-NH₂) group makes this molecule significantly polar, causing it to strongly adsorb to the polar silica gel stationary phase.

  • Product (P): this compound. The conversion of the amine to an acetamide (-NHCOCH₃) group reduces the molecule's overall polarity.

Consequently, the less polar product will travel further up the TLC plate with the mobile phase, while the more polar starting material will lag behind.[11][12] This difference in migration distance, quantified by the Retention Factor (Rf), allows for clear visualization of the reaction's progress.[13][14]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, primarily through the use of a "co-spot" lane. The co-spot, where the reaction mixture is spotted on top of the starting material standard, definitively confirms the identity of the starting material spot in the reaction lane, preventing misinterpretation.[15]

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates

  • Starting Material (SM) Standard: 4-(Difluoromethoxy)-2-nitroaniline

  • Product (P) Standard: this compound (if available)

  • Reaction Mixture: Aliquots taken from the synthesis reaction at different time points (e.g., T=0, T=1h, T=2h).

  • Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate (v/v)

  • Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO₄) stain.

  • Apparatus: TLC developing chamber, capillary spotters, forceps, pencil.

Workflow Diagram

The following diagram illustrates the complete TLC analysis workflow.

TLC_Workflow prep_chamber Prepare & Saturate TLC Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot SM (Standard) spot_co Spot Co-Spot (SM + Rxn) spot_rxn Spot Reaction (Mixture) spot_sm->spot_co spot_co->spot_rxn spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize_uv Visualize under UV Light (254 nm) dry->visualize_uv visualize_stain Stain Plate (e.g., KMnO₄) visualize_uv->visualize_stain Optional analyze Calculate Rf Values & Interpret Results visualize_uv->analyze visualize_stain->analyze

Caption: Workflow for TLC analysis of the reaction.

Step-by-Step Methodology
  • Chamber Preparation: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, ensuring uniform development.[8] Cover the chamber and let it equilibrate.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1-1.5 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting.

  • Sample Spotting:

    • Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted starting material standard.

    • Lane 2 (Co-Spot): Apply a spot of the SM standard. Let it dry completely, then spot the reaction mixture directly on top of the SM spot.[15]

    • Lane 3 (Rxn): Apply a spot of the reaction mixture.

    • Expert Tip: Keep spots small and concentrated for better separation. Overloading the plate can lead to streaking and poor resolution.[11]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[8] Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]

  • Visualization & Analysis:

    • Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent green background. Circle the spots lightly with a pencil.

    • (Optional) For further visualization, dip the plate into a potassium permanganate stain and gently heat. Oxidizable compounds (like the aniline) will appear as yellow/brown spots on a purple background.

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the formula:[14] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of Results

The progress of the reaction is determined by comparing the spots in the reaction lane to the standards.

ComponentExpected Rf Value (3:1 Hex:EtOAc)Appearance under UV (254 nm)Rationale for Rf
Starting Material ~ 0.25 - 0.35Dark SpotHigh polarity (amine group) leads to strong interaction with silica, resulting in a lower Rf value.[11][12]
Product ~ 0.50 - 0.60Dark SpotLower polarity (acetamide group) leads to weaker interaction with silica, resulting in a higher Rf value.[11][12]
Byproducts VariableVariableAny other spots indicate the presence of impurities or side reactions.
  • At T=0: A single, prominent spot should be visible in the reaction lane, corresponding to the Rf of the starting material.

  • As the reaction proceeds: The intensity of the starting material spot will decrease, and a new spot will appear at a higher Rf, corresponding to the product.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible (or is only faintly visible) in the reaction lane.[13]

Troubleshooting & Advanced Insights

  • If spots are too high (Rf > 0.8): The mobile phase is too polar. Increase the proportion of the non-polar solvent (Hexane).[13]

  • If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).[7][13]

  • Streaking Spots: This can be caused by overloading the sample, a sample that is not fully dissolved, or the presence of highly polar impurities. Try diluting the sample before spotting.[11]

  • Solvent System Optimization: While 3:1 Hexane:Ethyl Acetate is a robust starting point, the ideal ratio may vary. The goal is to achieve a product Rf between 0.3 and 0.7 for the best possible separation and visualization of potential impurities.[13]

References

Application Note: A Scalable and Efficient Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in Drug Discovery

This compound is a crucial chemical intermediate in pharmaceutical research and development.[1] Its molecular architecture serves as a versatile scaffold for the synthesis of more complex heterocyclic systems, particularly benzimidazole-based drugs. The strategic incorporation of a difluoromethoxy (-OCHF₂) group is of particular importance in modern medicinal chemistry. This moiety is known to enhance key pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity, by acting as a bioisostere for other functional groups.[2]

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The presented methodology is designed for researchers in both academic and industrial settings, focusing on safety, efficiency, and high purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct acetylation of 4-(difluoromethoxy)-2-nitroaniline. This pathway is chosen for its high efficiency, operational simplicity, and scalability. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Causality of Experimental Choices:

  • Starting Material: 4-(Difluoromethoxy)-2-nitroaniline is a commercially available and versatile starting material.[3][4] The amino group is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acetylating agent.

  • Acetylating Agent: Acetic anhydride is employed as the acetylating agent. It is preferred over acetyl chloride for scale-up operations due to its lower volatility and less aggressive reactivity. Furthermore, the byproduct of the reaction is acetic acid, which is less corrosive and easier to handle than the hydrochloric acid generated when using acetyl chloride.[5]

  • Solvent/Catalyst: Glacial acetic acid serves as both the solvent and a catalyst for the reaction. It effectively dissolves the starting aniline and facilitates the reaction by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity.

  • Work-up: The reaction is quenched by the addition of water, which hydrolyzes any remaining acetic anhydride and precipitates the crude product. This precipitation method is highly effective for isolating the product on a large scale.

Process Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and analysis workflow.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent Preparation & Safety Check B Dissolve 4-(difluoromethoxy) -2-nitroaniline in Acetic Acid A->B C Add Acetic Anhydride B->C D Heat Reaction Mixture (e.g., 80-90°C) C->D E Monitor Reaction (TLC/HPLC) D->E F Cool to Room Temperature E->F G Precipitate Product (Add to Ice-Water) F->G H Filter Crude Product (Vacuum Filtration) G->H I Wash with Water H->I J Recrystallize from Ethanol/Water I->J K Dry Purified Product J->K L Characterize Final Product (NMR, MP, FTIR) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-(Difluoromethoxy)-2-nitroaniline>98% Purity
Acetic AnhydrideReagent Grade, >98%
Glacial Acetic AcidACS Grade
Ethanol (95%)Reagent Grade
Deionized WaterHigh Purity
250 mL Three-Neck Round-Bottom Flask-
Reflux Condenser-
Thermometer/Temperature Probe-
Magnetic Stirrer and Heating Mantle-
Buchner Funnel and Filter Flask-
Vacuum Source-
Glassware for Recrystallization-
Analytical Balance-
NMR & FTIR SpectrometersFor characterization
Melting Point Apparatus-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-(difluoromethoxy)-2-nitroaniline (10.0 g, 49.0 mmol).

  • Reagent Addition: To the flask, add glacial acetic acid (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved. Subsequently, add acetic anhydride (6.0 g, 5.5 mL, 58.8 mmol, 1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) until the starting aniline spot is no longer visible.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a slurry of ice and water (200 mL). Slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. A yellow precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

  • Drying (Crude): Press the crude product as dry as possible on the filter. The crude product can be air-dried or dried in a vacuum oven at 50°C.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum at 50-60°C to a constant weight.

Quantitative Data and Characterization

ParameterExpected Value
Starting Material 10.0 g (49.0 mmol) 4-(Difluoromethoxy)-2-nitroaniline
Product This compound
Molecular Formula C₉H₈F₂N₂O₄[6]
Molecular Weight 246.17 g/mol [6]
Theoretical Yield 12.06 g
Expected Actual Yield 10.8 - 11.5 g (90-95%)
Appearance Pale yellow crystalline solid
Purity (by HPLC/NMR) >99%
¹H NMR (DMSO-d₆) δ (ppm): ~9.8 (s, 1H, NH), ~8.1-7.4 (m, 3H, Ar-H), ~7.4 (t, 1H, OCHF₂), ~2.1 (s, 3H, CH₃). Note: Expected chemical shifts are based on similar structures and should be confirmed experimentally.[7][8]

Safety and Scale-Up Considerations

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[11]

  • Reagent Handling: Acetic anhydride and glacial acetic acid are corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.[5] Handle sodium chlorodifluoroacetate, a potential precursor for the difluoromethoxy group, with care as it can be hygroscopic and requires specific handling procedures.[12]

  • Exotherm Control: While this reaction is not violently exothermic, on a larger scale, the addition of acetic anhydride and the initial heating phase should be carefully controlled to manage heat generation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[10]

  • Industrial Scale-Up: For production beyond the laboratory scale, consider using a jacketed glass reactor for better temperature control. The use of continuous flow reactors can also offer significant advantages in terms of safety, heat and mass transfer, and consistent product quality for nitration and acetylation reactions.[13]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. The straightforward procedure, use of readily available reagents, and high yield make it an excellent choice for producing this valuable intermediate for pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals.[1][2] The target molecule is synthesized through the N-acetylation of its precursor, 4-(difluoromethoxy)-2-nitroaniline. While seemingly straightforward, this reaction can present several challenges that affect the overall yield and purity of the final product. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Reaction Overview: The N-Acetylation of 4-(Difluoromethoxy)-2-nitroaniline

The core reaction involves the acetylation of the primary amine group of 4-(difluoromethoxy)-2-nitroaniline using an acetylating agent, most commonly acetic anhydride or acetyl chloride.

Reaction_Scheme 4-(Difluoromethoxy)-2-nitroaniline 4-(Difluoromethoxy)-2-nitroaniline Product This compound 4-(Difluoromethoxy)-2-nitroaniline->Product + Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product + Byproduct Acetic Acid Product->Byproduct Forms

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Several factors can contribute to low yields in this N-acetylation reaction. Let's break down the potential culprits and their solutions.

A1: Potential Causes and Optimization Strategies

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction forward.[3] Gentle heating (e.g., 40-60 °C) can also help overcome the activation energy barrier, but be cautious of potential side reactions at higher temperatures.[3]

  • Deactivated Starting Material: The amino group of 4-(difluoromethoxy)-2-nitroaniline is less nucleophilic due to the electron-withdrawing effects of the nitro and difluoromethoxy groups.[4] If the reaction medium becomes too acidic, the amine can be protonated, rendering it non-nucleophilic and halting the reaction.[3][5]

    • Solution: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will neutralize any acidic byproducts (like HCl if using acetyl chloride) and deprotonate any protonated aniline, thus regenerating the nucleophilic amine.[3][5] Sodium acetate can also be used as a base.[3]

  • Hydrolyzed Acetylating Agent: Acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to moisture.

    • Solution: Use fresh or properly stored anhydrous reagents. Ensure all glassware is thoroughly dried before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]

  • Suboptimal Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Solution: Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used for N-acylation reactions.[5] If solubility is an issue, consider experimenting with different aprotic solvents to find the one that provides the best balance of solubility for both the starting material and reagents.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I prevent their formation?

The presence of multiple spots on a TLC plate indicates the formation of side products or unreacted starting material.

A2: Identifying and Mitigating Impurities

  • Unreacted Starting Material: This is often the most prominent impurity.

    • Solution: As mentioned previously, ensure the reaction goes to completion by optimizing the reaction time, temperature, and stoichiometry of the acetylating agent.[3]

  • Diacylation: While less common for primary amines under controlled conditions, it's a possibility if the reaction conditions are too harsh.

    • Solution: Avoid using a large excess of the acetylating agent and excessive heat. Stoichiometric control is crucial.[3]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

    • Solution: Running the reaction under an inert atmosphere can minimize oxidation.[3] If the starting 4-(difluoromethoxy)-2-nitroaniline appears discolored, consider purifying it before use.

Q3: The work-up and purification of my product are proving difficult. What is an effective procedure for isolating pure this compound?

A robust work-up and purification strategy is essential for obtaining a high-purity product.

A3: Recommended Work-up and Purification Protocol

  • Quenching: Once the reaction is complete (as determined by TLC), carefully quench the reaction mixture by adding cold water. This will precipitate the crude product and hydrolyze any remaining acetic anhydride.[3]

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove any water-soluble impurities.[3]

  • Recrystallization: This is a highly effective method for purifying the crude product.

    • Dissolve the crude solid in a minimal amount of a hot solvent, such as an ethanol/water mixture.[3]

    • Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield of the purified product.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified product under vacuum.

Q4: Can I use a catalyst to improve the reaction rate?

A4: Use of Catalysts

For less reactive systems, a catalyst can be beneficial. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acetylation reaction.[6] However, it's important to start with a small amount and monitor the reaction closely, as it can also promote side reactions if not used judiciously.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and purification.

Protocol 1: N-Acetylation of 4-(Difluoromethoxy)-2-nitroaniline

Materials:

  • 4-(Difluoromethoxy)-2-nitroaniline

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve 4-(difluoromethoxy)-2-nitroaniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Proceed to the work-up and purification as described in the troubleshooting section.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add water dropwise until the solution becomes slightly cloudy.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the crystals under vacuum to a constant weight.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry (Acetic Anhydride) 1.1 - 1.5 equivalentsEnsures complete consumption of the starting material.[3]
Base Pyridine or Triethylamine (1.1 eq.)Neutralizes acidic byproducts and prevents amine protonation.[5]
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.[5]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves reactants well.[5]
Reaction Monitoring Thin Layer Chromatography (TLC)Tracks the consumption of starting material and formation of product.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Is the reaction going to completion? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Reagents Are reagents of good quality and anhydrous? Check_Completion->Check_Reagents Yes Solution_Completion Increase reaction time/temp Use slight excess of Ac2O Incomplete->Solution_Completion Bad_Reagents Degraded/Wet Reagents Check_Reagents->Bad_Reagents No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh, anhydrous reagents Run under inert atmosphere Bad_Reagents->Solution_Reagents Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions No Purification_Issue Is purification effective? Check_Conditions->Purification_Issue Yes Solution_Conditions Add a non-nucleophilic base Optimize solvent Suboptimal_Conditions->Solution_Conditions Ineffective_Purification Ineffective Purification Purification_Issue->Ineffective_Purification No End Improved Yield and Purity Purification_Issue->End Yes Solution_Purification Optimize recrystallization solvent system Ensure complete precipitation Ineffective_Purification->Solution_Purification Solution_Completion->End Solution_Reagents->End Solution_Conditions->End Solution_Purification->End

References

Technical Support Center: Optimization of Nitrophenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of nitrophenylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of nitrophenylacetamide and its derivatives.

Section 1: Foundational Principles of Nitrophenylacetamide Synthesis

The synthesis of p-nitrophenylacetamide is a classic example of an electrophilic aromatic substitution reaction. The most common laboratory-scale method involves the nitration of N-phenylacetamide (acetanilide) using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich benzene ring of acetanilide. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bulky acetamido group, the para-product is significantly favored.[1][2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric acid and sulfuric acid used for nitration?

A1: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺), which is a much stronger electrophile than nitric acid itself. This is crucial for the electrophilic attack on the aromatic ring to proceed at a reasonable rate.[4][5]

Q2: What is the role of the acetamido group in this reaction?

A2: The acetamido group is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[2][3]

Q3: Why is the para-isomer the major product?

A3: While the acetamido group directs the incoming nitro group to both the ortho and para positions, the para position is sterically less hindered. The bulkiness of the acetamido group makes it difficult for the electrophile to attack the adjacent ortho positions, leading to a higher yield of the para-isomer.[1][2]

Q4: Can I use other nitrating agents?

A4: Yes, several alternative nitrating agents exist. For substrates that are sensitive to the harsh conditions of mixed acid, reagents like triflyl nitrate (TfONO₂), trifluoroacetyl nitrate (CF₃CO₂NO₂), or N-nitropyrazole compounds can be used, often under milder conditions.[6][7][8] These can be particularly useful for complex molecules in drug development.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (acetanilide) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot(s).[9]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of nitrophenylacetamide, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor the reaction with TLC: Ensure the starting material is consumed before quenching the reaction. If the reaction is sluggish at low temperatures, allow it to warm slowly to room temperature after the addition of the nitrating mixture is complete.[10]
2. Loss of product during workup: The product is somewhat soluble in water, especially if the solution is not sufficiently cold during filtration.2. Ensure complete precipitation: Pour the reaction mixture into a large volume of ice-cold water to ensure the product fully precipitates. Use ice in the water to keep the temperature low during filtration.[10][11]
3. Hydrolysis of the amide: Traces of acid can catalyze the hydrolysis of the amide back to p-nitroaniline, especially during workup and purification.3. Neutralize residual acid: After the initial filtration, wash the crude product with a dilute solution of a mild base like sodium bicarbonate or disodium hydrogen phosphate to remove any remaining acid before recrystallization.[10]
Formation of a Dark, Tarry Mixture 1. Over-nitration (dinitration): The reaction temperature was too high, or the nitrating mixture was added too quickly, leading to the formation of dinitroacetanilide.[10][12]1. Strict temperature control: Maintain the reaction temperature between 10-20°C using an ice bath. Add the nitrating mixture very slowly (dropwise) with constant stirring to dissipate the heat generated from this exothermic reaction.[10][13]
2. Oxidation of the starting material: Concentrated nitric acid is a strong oxidizing agent.2. Maintain low temperatures: Keeping the reaction cold minimizes oxidative side reactions.
High Proportion of Ortho-Isomer 1. Reaction temperature too high: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a less selective reaction.1. Maintain a low reaction temperature: As with preventing dinitration, keeping the reaction cool will favor the formation of the sterically less hindered para-product.
Product is an Oil and Does Not Solidify 1. Presence of significant impurities: A high concentration of the ortho-isomer or other byproducts can lower the melting point of the mixture, causing it to be an oil or a low-melting solid.1. Improve purification: Perform a careful recrystallization. The ortho-isomer is more soluble in ethanol, which allows for its separation from the para-isomer upon cooling.[14]
Difficulty with Recrystallization 1. Incorrect solvent or solvent volume: Using too much solvent will result in a low recovery of the product, as it will remain in the mother liquor. The wrong solvent may not provide the necessary solubility difference at high and low temperatures.1. Use an appropriate solvent system: A mixture of ethanol and water is often effective.[15] Dissolve the crude product in a minimal amount of hot solvent. If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[16][17]

Troubleshooting Workflow Diagram

Caption: A workflow diagram for troubleshooting common issues in nitrophenylacetamide synthesis.

Section 4: Experimental Protocols

4.1 Safety Precautions

Concentrated nitric and sulfuric acids are highly corrosive, strong oxidizing agents, and can cause severe burns.[5][18][19] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A flame-resistant lab coat

Ensure that an emergency eyewash and safety shower are readily accessible.[18][19]

4.2 Optimized Protocol for p-Nitrophenylacetamide Synthesis

This protocol is optimized for a laboratory scale synthesis.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice and Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.[10]

  • Cool the flask in an ice bath. Once cooled, slowly add 5 mL of concentrated sulfuric acid. The solution will become warm; allow it to cool back down in the ice bath to approximately 10°C.[10]

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[10][13]

  • Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred acetanilide solution over a period of about 15 minutes. It is critical to maintain the temperature of the reaction mixture between 10-20°C throughout the addition.[10][13]

  • After the addition is complete, allow the flask to stand at room temperature for 30 minutes to ensure the reaction goes to completion.[10][13]

  • Pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice and 50 mL of water.

  • Stir the resulting suspension to break up any lumps and then collect the crude p-nitrophenylacetamide by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold water to remove residual acids.

4.3 Purification by Recrystallization

  • Transfer the crude, air-dried product to a 100 mL beaker.

  • Add a minimal amount of ethanol and heat the mixture on a hot plate until the solid dissolves. If the solid does not dissolve completely, add small portions of hot ethanol until it does. Avoid using an excessive amount of solvent.[13][20]

  • Remove the beaker from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the beaker in an ice bath to maximize crystal formation.[16][17]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

  • Characterize the final product by determining its melting point and, if desired, by spectroscopic methods (e.g., IR, NMR).

Reaction Mechanism Diagram

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O Acetanilide Acetanilide Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acetanilide->Sigma_Complex + NO₂⁺ Product p-Nitrophenylacetamide Sigma_Complex->Product + H₂O H3O H₃O⁺

Caption: The three-step mechanism for the nitration of acetanilide.

References

Technical Support Center: Understanding the Stability and Degradation of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Here, we address potential challenges related to the stability of this compound under common experimental conditions. Our goal is to provide you with the insights and troubleshooting strategies necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound in aqueous solution over time. What could be the cause?

This is a common issue and often points towards hydrolysis of the acetamide group. The stability of the amide bond is pH-dependent.

  • Under acidic conditions: The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Under basic conditions: The hydroxide ion, a strong nucleophile, can directly attack the carbonyl carbon.

The electron-withdrawing nature of the nitro group on the phenyl ring can influence the rate of hydrolysis.[1]

Q2: My solution of this compound is developing a yellow or orange hue. What does this indicate?

A change in color, particularly the development of a yellow or orange hue, can be indicative of several degradation pathways. One of the most probable causes is the reduction of the nitro group. Aromatic nitro compounds are known to be susceptible to reduction, which can proceed through various intermediates, including nitroso and hydroxylamine species, ultimately leading to the corresponding aniline. These intermediates and the final amino product are often colored.

Another possibility, though less common under typical laboratory conditions, is photodegradation, which can sometimes lead to colored byproducts.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify the potential degradation products?

Identifying unknown peaks is crucial for understanding the degradation pathway. Based on the structure of this compound, the primary degradation products you might encounter are:

  • Hydrolysis Product: 4-(Difluoromethoxy)-2-nitroaniline. This would result from the cleavage of the acetamide bond.

  • Reduction Products:

    • N-(4-(Difluoromethoxy)-2-nitrosophenyl)acetamide

    • N-(4-(Difluoromethoxy)-2-hydroxylaminophenyl)acetamide

    • N-(4-(Difluoromethoxy)-2-aminophenyl)acetamide

To confirm the identity of these peaks, you would ideally use reference standards. If these are not available, techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS for fragmentation analysis can help in structure elucidation.

Troubleshooting Guide: Degradation Pathways

This section provides a more in-depth look at the potential degradation pathways and how to mitigate them.

Hydrolytic Degradation

Hydrolysis of the amide linkage is a significant stability concern in aqueous environments.

Causality: The susceptibility of the amide bond to hydrolysis is a fundamental aspect of its chemistry, proceeding via nucleophilic acyl substitution.[1] The rate is significantly influenced by pH and temperature.

Experimental Workflow for Stability Assessment:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound in an organic solvent (e.g., acetonitrile) C Spike stock solution into each buffer to a final known concentration A->C B Prepare buffers at different pH values (e.g., pH 3, 5, 7, 9) B->C D Incubate samples at a controlled temperature (e.g., 25°C and an accelerated condition like 40°C) C->D F Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->F E Protect samples from light G Quench the reaction if necessary (e.g., by neutralizing the pH or freezing) F->G H Analyze by a stability-indicating HPLC method G->H I Quantify the parent compound and any major degradation products H->I

Caption: Workflow for assessing hydrolytic stability.

Troubleshooting & Prevention:

Symptom Probable Cause Solution / Preventative Measure
Appearance of a new peak with a shorter retention time (more polar) in reverse-phase HPLC, consistent with the mass of 4-(Difluoromethoxy)-2-nitroaniline.Solution pH is either too acidic or too basic.Maintain the pH of your solutions within a neutral range (pH 6-8) where the compound is likely most stable. Use buffered solutions. If the experimental design requires acidic or basic conditions, prepare solutions fresh and use them immediately.
Increased degradation at higher temperatures.Elevated temperature accelerating the hydrolysis reaction.Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid prolonged exposure to ambient or elevated temperatures.

Proposed Hydrolysis Pathways:

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound O=C(CH3)NH-C6H3(NO2)-O-CHF2 B Protonated Intermediate +OH=C(CH3)NH-C6H3(NO2)-O-CHF2 A:f0->B:f0 + H+ E Tetrahedral Intermediate O--C(OH)(CH3)NH-C6H3(NO2)-O-CHF2 A:f0->E:f0 + OH- C 4-(Difluoromethoxy)-2-nitroaniline H2N-C6H3(NO2)-O-CHF2 B:f0->C:f0 + H2O, - H+ D Acetic Acid CH3COOH F 4-(Difluoromethoxy)-2-nitroaniline H2N-C6H3(NO2)-O-CHF2 E:f0->F:f0 G Acetate CH3COO-

Caption: Proposed acid and base-catalyzed hydrolysis pathways.

Reductive Degradation

The nitro group is a strong electron-withdrawing group and is susceptible to reduction.

Causality: The presence of reducing agents in the experimental setup can lead to the reduction of the nitro group. Common laboratory reagents, certain biological media, or even metallic contaminants can act as reducing agents.

Troubleshooting & Prevention:

Symptom Probable Cause Solution / Preventative Measure
Appearance of new, often colored, species in the solution.Presence of reducing agents (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), certain metal ions).Scrutinize all reagents and solvents for potential reducing agents. Use high-purity solvents. If a reducing agent is a necessary component of your experiment, consider adding it immediately before the final step or running the experiment at a lower temperature to minimize degradation.
New peaks in LC-MS corresponding to the masses of the nitroso, hydroxylamine, or amino derivatives.Incomplete or stepwise reduction of the nitro group.Ensure the reaction environment is free from unintended reducing species. If performing a deliberate reduction, control the stoichiometry of the reducing agent to favor the desired product.

Proposed Reductive Pathway:

A N-(4-(Difluoromethoxy)- 2-nitrophenyl)acetamide (R-NO2) B N-(4-(Difluoromethoxy)- 2-nitrosophenyl)acetamide (R-NO) A->B + 2e-, + 2H+ C N-(4-(Difluoromethoxy)- 2-hydroxylaminophenyl)acetamide (R-NHOH) B->C + 2e-, + 2H+ D N-(4-(Difluoromethoxy)- 2-aminophenyl)acetamide (R-NH2) C->D + 2e-, + 2H+

Caption: Stepwise reduction of the nitro group.

Photodegradation

Aromatic nitro compounds can be sensitive to light, particularly UV radiation.

Causality: Absorption of photons can excite the molecule to a higher energy state, leading to chemical reactions that would not otherwise occur. This can involve complex radical mechanisms. The degradation of nitrophenols under UV irradiation is a well-documented phenomenon that may offer insights into the potential photolability of the title compound.[2][3]

Troubleshooting & Prevention:

Symptom Probable Cause Solution / Preventative Measure
Degradation observed in samples left on the benchtop exposed to ambient light, but not in samples stored in the dark.Exposure to UV or high-energy visible light.Protect solutions from light at all stages of the experiment. Use amber vials or wrap containers in aluminum foil. Minimize the time samples are exposed to ambient light during preparation and analysis.
A complex mixture of degradation products is observed.Photodegradation often leads to multiple reaction pathways.In addition to protecting from light, ensure that solutions are free of photosensitizers, which can accelerate photodegradation.

General Protocol for Stability-Indicating HPLC Method

This is a starting point for developing a method to analyze this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where the parent and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

References

Overcoming solubility issues of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges encountered during biological assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Challenge

This compound is a chemical intermediate often utilized in the synthesis of pharmaceutical compounds, such as benzimidazole-based drugs.[1] Its chemical structure, characterized by a nitroaromatic ring and a difluoromethoxy group, contributes to its limited aqueous solubility.[2][3][4] Aromatic nitro compounds, in general, tend to be poorly soluble in water.[5][6][7] This poor solubility can present significant hurdles in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This guide provides systematic approaches to address and overcome these solubility-related obstacles.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is structured to help you diagnose and solve common problems you may encounter with this compound solubility during your experiments.

Problem 1: My compound precipitates out of the aqueous assay buffer upon dilution from a DMSO stock solution.

This is a classic and frequent issue when working with hydrophobic compounds. The abrupt change in solvent polarity from a high concentration of an organic solvent like Dimethyl sulfoxide (DMSO) to a predominantly aqueous environment causes the compound to crash out of the solution.

Root Cause Analysis & Solution Workflow:

References

Minimizing impurity formation in the acetylation of nitrophenylamines.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetylation of Nitrophenylamines

A Senior Application Scientist's Guide to Minimizing Impurity Formation

Welcome to the technical support center for the acetylation of nitrophenylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with impurity formation in this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing issues and design more robust and reliable experiments from the outset.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the most common questions and issues encountered during the acetylation of nitrophenylamines.

Q1: What are the primary types of impurities I should be concerned about?

A: During the acetylation of a nitrophenylamine, several key impurities can arise from side reactions or incomplete conversion. The most common are:

  • Unreacted Starting Material: Residual nitrophenylamine is a common impurity resulting from incomplete reaction.

  • Diacetylated Product: Over-acetylation can occur, especially with primary nitrophenylamines, leading to the formation of a diacetyl derivative. This happens when the initially formed secondary amide is further acetylated.

  • Hydrolysis Product: The desired N-acetyl-nitrophenylamine product can hydrolyze back to the starting nitrophenylamine, particularly during aqueous workup if conditions are not carefully controlled (e.g., presence of strong acid or base at elevated temperatures).[1]

  • Chromogenic (Colored) Impurities: The development of color, ranging from yellow to dark brown, is a frequent issue. This is often caused by oxidation or degradation of the starting material or product, especially if the nitrophenylamine also contains other sensitive functional groups like a hydroxyl group (forming quinone-type structures).[2][3][4]

Q2: My reaction mixture is turning dark. What is causing this discoloration and how can I prevent it?

A: Discoloration is typically due to the formation of chromogenic impurities. While nitrophenylamines are generally more stable to oxidation than their aminophenol counterparts, degradation can still occur.

Causality: The primary cause is often the oxidation of the amine functional group, which can lead to highly conjugated, colored byproducts.[2][3] This process can be exacerbated by:

  • High Temperatures: Elevated temperatures can accelerate degradation pathways.

  • Presence of Oxidizing Agents: Impurities in reagents or exposure to air (oxygen) for prolonged periods at high temperatures can promote oxidation.

  • Harsh pH Conditions: Strongly acidic or basic conditions, especially during workup, can catalyze decomposition reactions.

Preventative Measures:

  • Temperature Control: Maintain the recommended reaction temperature. For many acetylations, this is at or below room temperature. Using an ice bath to control the initial exothermic reaction is a standard and effective practice.[5]

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by excluding atmospheric oxygen.

  • Reagent Purity: Use high-purity starting materials and reagents to avoid introducing contaminants that could catalyze side reactions.

  • Controlled Workup: Avoid prolonged exposure to harsh pH conditions during the workup. Neutralize acidic or basic solutions promptly and keep the temperature low during these steps.

Q3: I am observing a significant amount of a diacetylated byproduct. How do I prevent this over-acetylation?

A: Diacetylation is a classic example of a competing reaction. It occurs when the product of the first acetylation reacts again with the acetylating agent.

Causality: This issue is governed by stoichiometry and reaction kinetics. The use of a large excess of a highly reactive acetylating agent (like acetyl chloride or acetic anhydride) or prolonged reaction times at elevated temperatures can favor the second acetylation step.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent. Use a slight excess (e.g., 1.05 to 1.2 equivalents) rather than a large one.

  • Controlled Reagent Addition: Add the acetylating agent slowly and portion-wise, or via a dropping funnel, to the solution of the nitrophenylamine.[6] This maintains a low instantaneous concentration of the acetylating agent, favoring mono-acetylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) will slow down the rate of both acetylation reactions, but it often has a more pronounced effect on the less favorable second acetylation, thus improving selectivity.[5]

Q4: My product appears to be hydrolyzing back to the starting amine during workup. How can I minimize this?

A: Amide hydrolysis is a well-known reaction that can be catalyzed by both acid and base, especially in the presence of water and heat.

Causality: The acetyl group on your product can be cleaved if it is exposed to strong aqueous acid or base for an extended period, particularly if the temperature is not controlled. This is the reverse of the formation reaction and pushes the equilibrium back toward the starting materials.

Preventative Measures:

  • Controlled Quenching: Quench the reaction by pouring the mixture into crushed ice or cold water.[7] This rapidly dilutes the reagents and dissipates heat, slowing the hydrolysis rate.

  • pH Management: If the reaction is run under acidic conditions, neutralize it carefully with a weak base (e.g., sodium bicarbonate solution) while keeping the temperature low. Conversely, if a basic catalyst is used, neutralize with a weak acid. Avoid using strong acids or bases for pH adjustment during workup unless absolutely necessary.

  • Efficient Extraction/Filtration: Once the product has precipitated or is in an organic layer, proceed with filtration or separation quickly. Do not let the product sit in acidic or basic aqueous media for extended periods.

  • Temperature of Workup: Perform all aqueous washing and extraction steps at room temperature or below to minimize the rate of potential hydrolysis.[8][9]

Part 2: Visual Troubleshooting Guide

This section provides a visual workflow for diagnosing and solving common problems during the acetylation of nitrophenylamines.

Troubleshooting Logic Diagram

Workflow A 1. Dissolve Nitrophenylamine in Solvent B 2. Cool Mixture in Ice Bath A->B C 3. Add Acetylating Agent (Slowly) B->C D 4. React at Room Temperature C->D E 5. Quench in Ice Water to Precipitate Product D->E F 6. Isolate by Filtration & Wash with Cold Water E->F G 7. Purify by Recrystallization F->G H Pure Acetylated Product G->H

References

Technical Support Center: Synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthetic Strategy

This compound is a key chemical intermediate, notably in the synthesis of benzimidazole-based drugs like Pantoprazole.[1][2] The most common and reliable synthetic route involves a two-step process: the acetylation of 4-(difluoromethoxy)aniline followed by a regioselective nitration of the resulting acetanilide intermediate. This strategy is superior to direct nitration of the aniline, as the initial acetylation step serves two critical functions: it protects the amine from oxidation by the strong nitrating agents and precisely controls the position of the incoming nitro group.[3][4] The acetamido group is a powerful ortho-, para-directing group; since the para-position is already occupied by the difluoromethoxy group, nitration is selectively directed to the ortho-position.[3][5]

Synthetic_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration Start N-(4-(Difluoromethoxy)phenyl)amine (4-(Difluoromethoxy)aniline) Intermediate N-(4-(Difluoromethoxy)phenyl)acetamide Start->Intermediate Acetic Anhydride (Ac₂O) Final This compound Intermediate->Final HNO₃ / H₂SO₄

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amine group via acetylation before nitration?

A1: There are two primary reasons for this protective step. First, the amino group (-NH₂) is highly susceptible to oxidation by the strong oxidizing conditions of the nitration mixture (concentrated nitric and sulfuric acids). This can lead to the formation of undesired, often tarry, byproducts and a significant reduction in yield. Second, the unprotected aminium ion (-NH₃⁺), formed in the acidic medium, is a meta-directing group. By converting the amine to an acetamide (-NHCOCH₃), the activating and ortho-, para-directing nature of the nitrogen lone pair is preserved, ensuring the nitro group is installed at the correct position on the aromatic ring.[3][5]

Q2: What is the mechanism of the nitration step?

A2: The nitration of N-(4-(difluoromethoxy)phenyl)acetamide is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of the acetanilide then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[5]

Q3: What are the critical safety precautions for a nitration reaction?

A3: Nitration reactions are highly exothermic and can proceed uncontrollably if not managed carefully, posing a risk of thermal runaway and explosion.[4][5] It is imperative to:

  • Maintain strict temperature control, typically by using an ice bath and adding the nitrating mixture slowly (dropwise).

  • Use a reaction vessel that is sufficiently large to handle the reaction volume and any potential foaming or splashing.

  • Always add the acid mixture to the substrate solution, not the other way around, to ensure better heat dissipation.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used for development.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: My yield of the final product, this compound, is consistently low.

This is a common issue that can stem from several sources throughout the two-step synthesis.

Troubleshooting_Low_Yield Start Low Product Yield Cause1 Incomplete Acetylation (Step 1) Start->Cause1 Cause2 Inefficient Nitration (Step 2) Start->Cause2 Cause3 Side Reactions Start->Cause3 Cause4 Purification Loss Start->Cause4 Sol1a Verify reagent quality (fresh Ac₂O). Ensure anhydrous conditions. Cause1->Sol1a Sol1b Increase reaction time or add a catalyst (e.g., a drop of H₂SO₄). Cause1->Sol1b Sol2a Maintain low temperature (0-5 °C) during nitrating agent addition. Cause2->Sol2a Sol2b Ensure potent nitrating mixture (use fresh, concentrated acids). Cause2->Sol2b Sol2c Allow sufficient reaction time post-addition. Cause2->Sol2c Sol3a Polynitration? Check temperature control. Conditions might be too harsh. Cause3->Sol3a Sol3b Starting material degradation? Avoid excessive heat or strong bases. Cause3->Sol3b Sol4a Product dissolving during washing? Use ice-cold water for washes. Cause4->Sol4a Sol4b Optimize recrystallization solvent. Product may be too soluble. Cause4->Sol4b

Caption: Troubleshooting logic for low product yield.

  • Possible Cause A: Incomplete Acetylation. If the initial protection step is not complete, the unreacted 4-(difluoromethoxy)aniline will be carried into the nitration step, where it can be oxidized or lead to undesired byproducts.

    • Solution: Ensure your acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents.[7] Consider adding a catalytic amount of strong acid (like sulfuric acid) or extending the reaction time. Monitor the reaction to completion via TLC.

  • Possible Cause B: Inefficient Nitration. The nitration reaction is highly sensitive to temperature and reagent concentration.

    • Solution: The nitrating mixture (HNO₃/H₂SO₄) must be prepared fresh and kept cold. The addition of this mixture to your acetanilide solution must be done slowly and with vigorous stirring, ensuring the internal temperature does not rise above 10°C, and ideally is kept below 5°C.[5] Insufficient reaction time after the addition can also lead to an incomplete reaction.

  • Possible Cause C: Loss During Workup and Purification. The product has some solubility in aqueous and organic solvents.

    • Solution: When quenching the reaction mixture by pouring it onto ice water, ensure the water is ice-cold to maximize precipitation.[8] Wash the collected solid with minimal amounts of ice-cold water. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to avoid losing product in the mother liquor.[9]

Problem 2: I am observing multiple spots on my TLC plate after the nitration reaction.

  • Possible Cause A: Isomeric Impurities. While the acetamido group strongly directs ortho, some of the meta isomer could form if the reaction temperature is not properly controlled. However, the most likely impurity is the ortho-nitro isomer of the starting acetanilide, which is the desired product, alongside unreacted starting material. A less common side product could be a dinitro compound if the reaction conditions are too harsh.[5]

    • Solution: Strict temperature control is the best preventative measure. Purification via recrystallization is usually effective at removing these isomers. A solvent system like ethanol/water is often suitable.[5]

  • Possible Cause B: Hydrolysis. If excess water is present or if the workup is performed under harsh conditions (e.g., boiling in acidic solution for too long), the acetamide can hydrolyze back to the amine, yielding 4-(difluoromethoxy)-2-nitroaniline.

    • Solution: Use anhydrous conditions for the reaction itself and perform the aqueous workup efficiently without prolonged heating.

Experimental Protocols & Data

Protocol 1: Synthesis of N-(4-(Difluoromethoxy)phenyl)acetamide
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. A white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound
  • Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice/salt bath.

  • Setup: Dissolve the N-(4-(difluoromethoxy)phenyl)acetamide (1.0 eq) from the previous step in concentrated sulfuric acid in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 10°C.[5]

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a yellow crystalline solid.[5][10]

ParameterStep 1: AcetylationStep 2: NitrationReference(s)
Primary Reagent Acetic AnhydrideNitric Acid / Sulfuric Acid[9],[5]
Solvent Glacial Acetic AcidConcentrated Sulfuric Acid[9],[5]
Temperature 0°C to Room Temp.0°C to 10°C[5],[8]
Typical Reaction Time 2-4 hours1-2 hours[9],[5]
Workup Precipitation in ice waterPrecipitation in ice water[8]
Purification Usually none neededRecrystallization (Ethanol/Water)[5],[10]

References

Technical Support Center: Enhancing the Stability of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the stability of solutions containing N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. As a critical intermediate in pharmaceutical research, particularly in the synthesis of benzimidazole-based drugs, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes.[1] This document provides a framework for identifying potential stability issues, understanding their chemical basis, and implementing effective solutions.

I. Understanding the Molecule: Key Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting.

PropertyValueSource
CAS Number 97963-75-2[2][3]
Molecular Formula C₉H₈F₂N₂O₄[2]
Molecular Weight 246.17 g/mol [2]
Melting Point 69 - 70°C[4]
Predicted Boiling Point 425.3±45.0 °C[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Storage Sealed in dry, Room Temperature[4]

The limited solubility of this compound is a primary challenge that can directly impact the stability of its solutions.

II. Troubleshooting Guide: A Proactive Approach to Stability

This section is structured to address common issues encountered during the preparation and storage of this compound solutions.

Issue 1: Poor Solubility and Precipitation

Symptoms:

  • Visible particulate matter in the solution.

  • Cloudiness or turbidity.

  • Formation of a precipitate over time, especially upon storage at lower temperatures.

Root Cause Analysis: The low solubility of this compound in common solvents is a primary factor.[4] Strategies to overcome this often involve a careful selection of solvents and might require the use of co-solvents or other formulation techniques.

Solutions:

  • Solvent Selection:

    • Initial Choice: Based on available data, DMSO and Methanol are starting points, although solubility is limited.[4]

    • Alternative Solvents: Consider a broader range of aprotic polar solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are often effective for poorly soluble compounds.

    • Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of DMSO and a less polar solvent like acetone might improve solubility characteristics.

  • pH Adjustment (for aqueous-organic mixtures):

    • While the acetamide group is generally neutral, the overall molecule's properties can be influenced by pH. Systematic pH profiling of solubility in a mixed aqueous-organic system can identify a pH range of maximal solubility.

  • Temperature Control:

    • Gentle warming can increase the rate of dissolution and solubility. However, be cautious as elevated temperatures can also accelerate degradation. It is crucial to determine the thermal stability of the compound before employing heat.

  • Particle Size Reduction:

    • If you are starting with a solid form of the compound, reducing the particle size can increase the surface area and improve the dissolution rate.[5]

Issue 2: Color Change in Solution

Symptoms:

  • The initially colorless or pale-yellow solution develops a more intense yellow or brown color over time.

Root Cause Analysis: Color change is often an indicator of chemical degradation. For nitroaromatic compounds, this can be due to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in nitroaromatic compounds.[6][7]

  • Oxidation: While the nitro group itself is electron-withdrawing and makes the aromatic ring resistant to oxidation, other parts of the molecule or impurities could be susceptible.[8]

  • pH-mediated degradation: Extreme pH conditions can catalyze hydrolysis or other degradation pathways.

Solutions:

  • Light Protection:

    • Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For long-term storage or when working with sensitive reaction components, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control:

    • Maintain the solution pH within a neutral range (pH 6-8) unless experimental conditions require otherwise. Buffer the solution if necessary.

Issue 3: Loss of Potency or Inconsistent Experimental Results

Symptoms:

  • Reduced biological activity or chemical reactivity of the solution over time.

  • Poor reproducibility of experimental results using the same stock solution.

Root Cause Analysis: This is a critical indicator of compound degradation. The primary degradation pathways for this compound are predicted to be:

  • Amide Hydrolysis: The acetamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and acetic acid.[9][10]

  • Nitro Group Reduction: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can be initiated by reducing agents present as impurities or by certain experimental conditions.

Solutions:

  • Forced Degradation Studies:

    • Proactively understand the stability of your compound by performing forced degradation studies.[11][12] This involves exposing the solution to stress conditions to identify potential degradants and establish a stability-indicating analytical method.

  • Stability-Indicating Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[13] This method must be able to separate the parent compound from all potential degradation products.

  • Fresh Solution Preparation:

    • For critical experiments, prepare solutions fresh and use them promptly.

    • If stock solutions are used, they should be regularly monitored for purity and concentration.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for long-term storage?

A1: Based on its known slight solubility, DMSO is a common choice for initial dissolution.[4] However, for long-term storage, the stability in DMSO should be verified. It is recommended to perform a preliminary stability study by storing a solution in DMSO at the intended storage temperature and monitoring its purity by HPLC over time. Storing small aliquots at -20°C or -80°C can help minimize degradation.

Q2: My solution turned yellow. Can I still use it?

A2: A color change is a strong indication of degradation. Using such a solution is not recommended as the presence of impurities can lead to inaccurate and misleading experimental results. The identity and concentration of the degradants are unknown without further analysis. It is best to discard the solution and prepare a fresh one, taking precautions to prevent degradation (e.g., protection from light).

Q3: How can I confirm if my compound is degrading in solution?

A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as HPLC.[13] By comparing the chromatogram of a fresh solution with that of an aged or stressed solution, you can observe the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Q4: Are there any specific additives I can use to stabilize my solution?

A4: While some aromatic amines can be stabilized with antioxidants or other agents, the use of stabilizers for acetamides is less common as they are generally more stable.[14][15] The addition of any substance could also interfere with your downstream experiments. A better approach is to control the environmental factors that promote degradation, such as light, temperature, and pH.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) may be applied if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter compatible with the solvent.

  • Store the solution in an amber glass vial, tightly sealed, at the appropriate temperature (e.g., -20°C).

Protocol 2: Forced Degradation Study

This protocol outlines a general approach for a forced degradation study. The conditions may need to be optimized for your specific experimental setup.

  • Prepare Solutions: Prepare solutions of this compound in the desired solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period.

  • Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound solutions.

Caption: Troubleshooting workflow for stability issues.

VI. Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_reduction Reductive Degradation cluster_photodegradation Photodegradation A This compound B 4-(Difluoromethoxy)-2-nitroaniline A->B + H2O (H+ or OH-) C Acetic Acid A->C + H2O (H+ or OH-) D This compound E N-(2-Amino-4-(difluoromethoxy)phenyl)acetamide D->E [H] F This compound G Complex Mixture of Photoproducts F->G hν (UV/Vis)

Caption: Predicted degradation pathways.

VII. References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: --INVALID-LINK--

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Benchchem. Available at: --INVALID-LINK--

  • Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Acetamide and Nitrous acid Reaction Mechanism. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Analytical Techniques In Stability Testing. Separation Science. Available at: --INVALID-LINK--

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Available at: --INVALID-LINK--

  • Stabilization of aromatic amines. Google Patents. Available at: --INVALID-LINK--

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: --INVALID-LINK--

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: --INVALID-LINK--

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. Available at: --INVALID-LINK--

  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI. Available at: --INVALID-LINK--

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: --INVALID-LINK--

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: --INVALID-LINK--

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: --INVALID-LINK--

  • Forced degradation studies — why they are critical for NDAs. YouTube. Available at: --INVALID-LINK--

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: --INVALID-LINK--

  • Overcoming the Challenge of Poor Drug Solubility. Contract Pharma. Available at: --INVALID-LINK--

  • (PDF) Degradation of Nitroaromatic Compounds by Homogeneous AOPs. ResearchGate. Available at: --INVALID-LINK--

  • N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. ChemicalBook. Available at: --INVALID-LINK--

  • Stabilization of aromatic amines. Google Patents. Available at: --INVALID-LINK--

  • mechanism of amide hydrolysis. YouTube. Available at: --INVALID-LINK--

  • Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin. Available at: --INVALID-LINK--

  • This compound | Manasa Life. Manasa Life Sciences. Available at: --INVALID-LINK--

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Thermal degradation of primary amines blended with N,N‐dimethylethanolamine in post‐combustion carbon capture. Wiley Online Library. Available at: --INVALID-LINK--

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: --INVALID-LINK--

  • Thermal degradation values of the synthesized compounds. ResearchGate. Available at: --INVALID-LINK--

  • Stability of Nitro substituted phenylic anion. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. ResearchGate. Available at: --INVALID-LINK--

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: --INVALID-LINK--

  • CAS No : 97963-75-2 | Product Name : this compound. Pharmaffiliates. Available at: --INVALID-LINK--

  • Peninsula Polymers: Providing Expertise in Chemical Distribution. Peninsula Polymers. Available at: --INVALID-LINK--

References

Resolving unexpected spectroscopic results for N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Welcome to the dedicated support center for resolving unexpected spectroscopic results for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the analytical characterization of this compound. My goal is to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Compound Overview and Expected Spectroscopic Data

Before troubleshooting, it is essential to have a reliable baseline of expected analytical data for pure this compound.

Molecular Structure:

Caption: Structure of this compound.

This molecule possesses several key functional groups that give rise to characteristic spectroscopic signals: a secondary aromatic amide, a nitro group, and a difluoromethoxy group on a substituted benzene ring.

PropertyExpected ValueSource
Molecular Formula C₉H₈F₂N₂O₄[1]
Molecular Weight 246.17 g/mol [1][2]
Monoisotopic Mass 246.0452 Da[1]
Physical Appearance Solid (Melting Point: 69-70°C)[3]

General Troubleshooting Workflow

Unexpected results often stem from a few common sources. Before diving into technique-specific issues, follow this logical progression to isolate the problem. Almost all common errors are preventable through meticulous technique.[4]

G start Unexpected Spectroscopic Result Observed purity Step 1: Verify Sample Integrity start->purity Is the result truly unexpected? instrument Step 2: Check Instrument Parameters & Calibration purity->instrument Sample is pure & correctly prepared sub_purity • Purity (TLC, LC-MS) • Correct solvent used? • Sample concentration appropriate? • Residual solvent or starting materials? purity->sub_purity interpretation Step 3: Re-evaluate Spectral Interpretation instrument->interpretation Instrument is performing correctly sub_instrument • Recent calibration performed? • Correct acquisition parameters used? • Background scan recent and clean (IR)? • System suitability test passed? instrument->sub_instrument consult Consult Technique-Specific FAQs (Sections 3-5) interpretation->consult Initial interpretation seems incorrect sub_interpretation • Compare to reference spectra • Consider second-order effects (NMR) • Plausible alternative structures/isomers? • Unexpected fragmentation/rearrangement (MS)? interpretation->sub_interpretation

Caption: A logical workflow for troubleshooting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: FAQs & Troubleshooting

NMR is arguably the most powerful tool for structural elucidation of this molecule. However, its complexity can also lead to misinterpretation.

Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
NucleusGroupExpected δ (ppm)MultiplicityKey Coupling Constants (J)Rationale & Notes
¹H -NH (Amide)8.5 - 10.0broad singlet-Highly variable with concentration and solvent. May exchange with D₂O.
Ar-H7.5 - 8.5mJ(H,H) ≈ 7-9 HzAromatic protons are deshielded by the ring current and electron-withdrawing groups (-NO₂, -OCHF₂).[5][6]
-OCH F₂6.5 - 7.5t²J(H,F) ≈ 72-75 HzThe C-H bond is polarized by two fluorine atoms, causing a significant downfield shift.[7][8] Coupling to two equivalent fluorine atoms results in a triplet.
-CH₃ (Acetyl)2.1 - 2.3s-Typical chemical shift for an acetamido methyl group.
¹⁹F -OCF₂ H-80 to -90d²J(F,H) ≈ 72-75 HzThe two fluorine atoms are chemically equivalent. Coupling to the single proton on the same carbon results in a doublet.[9][10]
¹³C C=O (Amide)168 - 172s-Typical range for an amide carbonyl carbon.
Ar-C110 - 155mComplex region with 6 signals. Carbons attached to N, O, and F will show coupling.
-OC HF₂112 - 118t¹J(C,F) ≈ 250-260 HzLarge one-bond carbon-fluorine coupling constant is characteristic.
-C H₃ (Acetyl)20 - 25q
❓ FAQ 1: My aromatic region shows unexpected complexity or splitting patterns.
  • Potential Cause 1: Presence of Isomeric Impurities. The synthesis of this compound, likely proceeding via nitration of an acetanilide precursor, can potentially generate regioisomers (e.g., N-(4-(difluoromethoxy)-3-nitrophenyl)acetamide). Even a small amount of an isomer will introduce a separate set of aromatic signals.

    • Troubleshooting Protocol:

      • Verify Purity: Run a high-resolution LC-MS to check for species with the same mass.

      • Acquire a COSY Spectrum: A 2D COSY experiment will show correlations between coupled protons. This can help you trace the connectivity of the aromatic protons for the major species and identify any separate, non-correlating spin systems from impurities.

  • Potential Cause 2: Long-Range H-F Coupling. The aromatic protons may exhibit small, long-range couplings (⁴J or ⁵J) to the fluorine atoms of the -OCHF₂ group. This can cause additional splitting or broadening of the aromatic signals.

    • Troubleshooting Protocol:

      • Run a ¹H{¹⁹F} Decoupled Spectrum: This experiment irradiates the fluorine frequencies while acquiring the proton spectrum, which will cause any H-F couplings to collapse. If the aromatic signals sharpen or simplify, long-range H-F coupling was the cause.

❓ FAQ 2: The amide N-H proton signal is missing or unusually broad.
  • Potential Cause 1: Hydrogen-Deuterium (H-D) Exchange. If you are using a deuterated solvent that contains even trace amounts of D₂O (like DMSO-d₆ that has absorbed atmospheric moisture), the acidic N-H proton can exchange with deuterium, causing the signal to diminish or disappear entirely.

    • Troubleshooting Protocol:

      • The D₂O Shake: Acquire a standard ¹H NMR spectrum. Then, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. If the signal disappears, it confirms it was an exchangeable proton like N-H (or O-H/S-H).

  • Potential Cause 2: Quadrupolar Broadening & Slow Exchange. The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation and significant broadening of attached protons. The rate of chemical exchange and hydrogen bonding also heavily influences the peak shape.

    • Troubleshooting Protocol:

      • Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and sharpen the N-H signal. Conversely, higher temperatures can sometimes average out environments and also lead to sharpening.

Infrared (IR) Spectroscopy: FAQs & Troubleshooting

IR spectroscopy is excellent for confirming the presence of key functional groups. Most errors in IR arise from sample preparation or background issues.[4]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3350 - 3250Secondary Amide (N-H)StretchMedium
1700 - 1660Amide C=OStretch (Amide I Band)Strong
1550 - 1475Aromatic Nitro (NO₂)Asymmetric StretchStrong
1570 - 1515Secondary Amide (N-H)Bend (Amide II Band)Strong
1360 - 1290Aromatic Nitro (NO₂)Symmetric StretchStrong
1250 - 1200Aryl Ether (Ar-O-C)Asymmetric StretchStrong
1100 - 1000C-FStretchStrong

(Reference data synthesized from sources[11][12][13][14][15])

❓ FAQ 1: I see strong, sharp peaks around 2350 cm⁻¹ and a noisy pattern from 3500-3900 cm⁻¹.
  • Cause: This is a classic sign of atmospheric interference. The peak at ~2350 cm⁻¹ is from atmospheric CO₂, and the sharp rotational lines in the high-frequency region are from water vapor.[4]

    • Troubleshooting Protocol:

      • Run a Fresh Background: Always run a new background spectrum immediately before your sample scan. This allows the instrument to computationally subtract the current atmosphere from your sample's spectrum.

      • Purge the Instrument: If the problem persists, the instrument's sample compartment may need to be purged with dry nitrogen or dry air to displace the ambient atmosphere.

❓ FAQ 2: My spectrum has inverted (negative) peaks.
  • Cause: This definitively indicates a "dirty" or contaminated background scan.[4] If your background was run when a contaminant was present on the ATR crystal or salt plates, and that contaminant is not present during the sample scan, the subtraction results in negative peaks corresponding to the contaminant.

    • Troubleshooting Protocol:

      • Clean the Optics: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol) and ensure it is completely dry.

      • Acquire a New Background: Run a new, clean background scan.

      • Re-run the Sample: Re-acquire your sample spectrum.

Mass Spectrometry (MS): FAQs & Troubleshooting

MS provides the molecular weight and crucial fragmentation data for structural confirmation.

Predicted Fragmentation Pathway (Electron Ionization - EI)

The fragmentation will be driven by the stability of the resulting ions and neutral losses, primarily involving the amide and nitro functional groups.

G M [M]⁺˙ m/z = 246 m204 [M - CH₂=C=O]⁺˙ m/z = 204 M->m204 - 42 (Loss of ketene) m189 [M - C₃H₇]⁺˙ m/z = 203 (Incorrect intermediate) [M - NO₂]⁺ m/z = 200 M->m189 - 46 (Loss of NO₂) m43 [CH₃C≡O]⁺ m/z = 43 M->m43 Amide cleavage m158 [M - CH₂CO - NO₂]⁺ m/z = 158 m204->m158 - 46 (Loss of NO₂) m195 [M - CHF₂]⁺ (Unlikely)

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

❓ FAQ 1: I don't see the molecular ion peak at m/z 246.
  • Cause: In Electron Ionization (EI), the molecular ion can be unstable and fragment completely, making its peak weak or absent. This is common for molecules with labile groups.

    • Troubleshooting Protocol:

      • Switch to a "Softer" Ionization Technique: If available, re-run the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, significantly increasing the abundance of the molecular ion (often seen as the protonated molecule [M+H]⁺ at m/z 247 in positive ion ESI).[16]

      • Check Inlet Temperature: If using GC-MS, a high inlet temperature can cause thermal degradation of the compound before it even reaches the ion source. Try reducing the inlet temperature.

❓ FAQ 2: My observed mass values are inaccurate or shifted.
  • Cause: This is almost always a mass calibration issue. Mass spectrometers require regular calibration with a known standard to ensure accurate mass assignment.[16][17]

    • Troubleshooting Protocol:

      • Perform Mass Calibration: Follow the instrument manufacturer's instructions to perform a full mass calibration across the desired mass range using the recommended calibration standard (e.g., PFTBA for EI, or a standard solution for ESI).[18]

      • Use a Lock Mass: For high-resolution instruments, using an internal standard or "lock mass" during the run can correct for mass drift in real-time.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activity of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. As a novel compound with limited direct biological data, this document establishes a framework for its evaluation by comparing it with structurally similar acetamide derivatives with known biological profiles. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and contextualize the potential findings within established signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: The Therapeutic Potential of Acetamide Scaffolds

The acetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile chemical properties and ability to interact with various biological targets. Modifications to the phenyl ring and the acetamide group have given rise to compounds with significant anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Our focus, this compound, possesses three key structural features that suggest a strong potential for biological activity:

  • The Nitrophenyl Group: The presence of a nitro group on the phenyl ring is a common feature in compounds with demonstrated anticancer and anti-inflammatory properties. For instance, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities[1].

  • The Acetamide Linker: This functional group is crucial for the biological activity of many compounds, often involved in hydrogen bonding interactions with target enzymes or receptors.

  • The Difluoromethoxy Group: This substituent is of particular interest in modern drug design. It is known to enhance metabolic stability and can act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic profile of a compound[2]. The difluoromethoxy group is a bioisostere of hydroxyl, thiol, and amine groups, allowing it to modulate a molecule's physicochemical properties[2].

Given these structural alerts, we hypothesize that this compound may exhibit a range of biological activities. This guide will outline a proposed comparative study against two structurally related compounds to test this hypothesis.

Selected Compounds for Comparison

To provide a robust comparative analysis, we have selected two compounds with established biological activities that share structural similarities with our lead compound:

  • Compound A: N-(4-Methoxy-2-nitrophenyl)acetamide: This compound is a close structural analog, differing only by the substitution of the difluoromethoxy group with a methoxy group. This will allow for a direct assessment of the impact of the difluoromethoxy moiety on biological activity.

  • Compound B: N-(4-Nitrophenyl)acetamide: This compound lacks the substituent at the 4-position, enabling an evaluation of the contribution of the difluoromethoxy group to the overall activity profile.

CompoundStructureKey Features
This compound O=C(C)NC1=CC(OC(F)F)=C(C=C1)--INVALID-LINK--=ODifluoromethoxy group, Nitrophenyl group, Acetamide linker
Compound A: N-(4-Methoxy-2-nitrophenyl)acetamide O=C(C)NC1=CC(OC)=C(C=C1)--INVALID-LINK--=OMethoxy group, Nitrophenyl group, Acetamide linker
Compound B: N-(4-Nitrophenyl)acetamide O=C(C)NC1=CC=C(C=C1)--INVALID-LINK--=ONitrophenyl group, Acetamide linker

Proposed Comparative Biological Evaluation

We propose a tiered approach to evaluate the biological activity of this compound in comparison to Compounds A and B, focusing on anticancer, antioxidant, anti-inflammatory, and antibacterial activities.

Anticancer Activity: Cytotoxicity Screening

Many phenylacetamide derivatives have demonstrated potent anticancer activities[3][4][5]. The presence of the nitro group, in particular, has been associated with enhanced cytotoxic effects[5]. We will assess the cytotoxic potential of the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and PC3 prostate cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Compound A, and Compound B (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Hypothetical Comparative Data (IC50 in µM):

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC3 (Prostate Cancer)
This compound To be determinedTo be determinedTo be determined
Compound A: N-(4-Methoxy-2-nitrophenyl)acetamide 25.532.145.8
Compound B: N-(4-Nitrophenyl)acetamide 50.265.782.3
Doxorubicin (Positive Control) 0.81.21.5

Anticipated Apoptotic Pathway

Should this compound demonstrate significant cytotoxicity, further investigation into the mechanism of cell death would be warranted. Phenylacetamide derivatives have been shown to induce apoptosis via the caspase pathway[6].

Apoptosis Induction Pathway Compound Compound Cellular_Stress Cellular_Stress Compound->Cellular_Stress induces JNK_Activation JNK_Activation Cellular_Stress->JNK_Activation leads to Bax_Upregulation Bax_Upregulation JNK_Activation->Bax_Upregulation promotes Mitochondrial_Dysfunction Mitochondrial_Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction causes Caspase_9_Activation Caspase_9_Activation Mitochondrial_Dysfunction->Caspase_9_Activation triggers Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis executes

Caption: Proposed apoptotic pathway induced by the test compound.

Antioxidant Activity Evaluation

Acetamide derivatives have been reported to possess antioxidant properties by scavenging free radicals[7][8]. The antioxidant potential of the compounds will be assessed using the DPPH and ABTS radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. Ascorbic acid will be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Scavenging Assay

Step-by-Step Methodology:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compounds at various concentrations to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Hypothetical Comparative Data (IC50 in µg/mL):

CompoundDPPH ScavengingABTS Scavenging
This compound To be determinedTo be determined
Compound A: N-(4-Methoxy-2-nitrophenyl)acetamide 45.238.9
Compound B: N-(4-Nitrophenyl)acetamide 89.775.4
Ascorbic Acid (Positive Control) 5.64.1
Anti-inflammatory Activity Assessment

Several acetamide derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes[9][10].

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (recombinant human) enzymes.

  • Reaction Mixture: In a 96-well plate, incubate the enzyme with the test compounds at various concentrations for 10 minutes at 37°C in the presence of heme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric method.

  • Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.

Hypothetical Comparative Data (IC50 in µM):

CompoundCOX-1 InhibitionCOX-2 Inhibition
This compound To be determinedTo be determined
Compound A: N-(4-Methoxy-2-nitrophenyl)acetamide 15.85.2
Compound B: N-(4-Nitrophenyl)acetamide 35.412.7
Celecoxib (Positive Control) >1000.04

Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Screening_Workflow Start Start Compound_Library Test Compounds (Lead, A, B) Start->Compound_Library COX_Assay In vitro COX-1/COX-2 Inhibition Assay Compound_Library->COX_Assay Data_Analysis Determine IC50 Values and Selectivity Index COX_Assay->Data_Analysis Hit_Identification Identify Potent and Selective Inhibitors Data_Analysis->Hit_Identification End End Hit_Identification->End

References

A Comparative Guide to the Synthetic Validation of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a synthetic route to N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide, a key intermediate in pharmaceutical research and a known impurity in the manufacturing of drugs like Pantoprazole.[1][2] We will objectively compare two primary synthetic strategies, presenting a rationale for the selection of an optimized route and providing the detailed experimental protocol to support its implementation.

Introduction and Retrosynthetic Analysis

This compound (Molecular Formula: C₉H₈F₂N₂O₄, Molecular Weight: 246.17 g/mol ) is a substituted nitroaniline derivative.[3] The incorporation of a difluoromethoxy (-OCHF₂) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, making this compound a valuable building block.[1]

A logical retrosynthetic analysis of the target molecule suggests two key bond disconnections:

  • Amide Bond (C-N): Disconnecting the acetamide group reveals the precursor 4-(difluoromethoxy)-2-nitroaniline. This suggests a final acetylation step.

  • Aromatic C-N Bond: Disconnecting the nitro group points to an electrophilic aromatic substitution (nitration) on a suitable N-acetylated precursor.

This analysis gives rise to two plausible forward-synthetic strategies, which we will evaluate.

Comparative Analysis of Synthetic Strategies

Strategy 1: The Late-Stage Acetylation Approach

This route prioritizes the formation of the core structure, 4-(difluoromethoxy)-2-nitroaniline, followed by a final acetylation step. The synthesis of this key intermediate typically starts from 4-nitrophenol and involves a multi-step sequence:

  • Difluoromethylation: 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane (CHClF₂), under basic conditions to form 1-(difluoromethoxy)-4-nitrobenzene.[1][4]

  • Reduction: The nitro group of the intermediate is reduced to an amine, yielding 4-(difluoromethoxy)aniline.[1][4] This transformation is often achieved via catalytic hydrogenation (e.g., using Pd/C) or chemical reducing agents.[1]

  • Regioselective Nitration Challenge: The subsequent nitration of 4-(difluoromethoxy)aniline presents a significant challenge. The powerful activating effect of the amine group can lead to over-nitration or oxidation. To achieve regioselective nitration at the ortho-position, the amine must first be protected (e.g., via acetylation), then nitrated, and finally deprotected. This adds three steps to the synthesis, reducing overall efficiency.

  • Final Acetylation: The resulting 4-(difluoromethoxy)-2-nitroaniline is then acetylated to yield the final product.

While feasible, the protection-nitration-deprotection sequence for the aniline intermediate makes this strategy convoluted and less atom-economical.

Strategy 2: The "Protecting Group as Director" Approach (Validated Route)

A more elegant and efficient strategy leverages the acetyl group not only as a component of the final molecule but also as a protecting and directing group during the synthesis. This route begins with a more functionalized starting material, 4'-hydroxyacetanilide (Acetaminophen).

  • Step 1: Difluoromethylation. The phenolic hydroxyl group of 4'-hydroxyacetanilide is selectively difluoromethylated to produce N-(4-(difluoromethoxy)phenyl)acetamide.[5] This reaction is analogous to the Williamson ether synthesis.[1]

  • Step 2: Regioselective Nitration. The intermediate, N-(4-(difluoromethoxy)phenyl)acetamide, is then subjected to electrophilic nitration. The acetylamino group is a moderate activating group and an ortho-, para- director.[1] Since the para position is already occupied by the difluoromethoxy group, the incoming nitro group is selectively directed to the position ortho to the acetylamino group, yielding the desired product, this compound, in a single, highly regioselective step.

This approach is superior as it reduces the number of synthetic steps, avoids a problematic nitration on a free aniline, and uses the acetyl group for a dual purpose, thereby increasing overall process efficiency.

Validated Experimental Protocol (Strategy 2)

The following protocol details the validated two-step synthesis starting from 4'-hydroxyacetanilide.

Part A: Synthesis of N-(4-(difluoromethoxy)phenyl)acetamide

Causality: This step introduces the critical difluoromethoxy group. The reaction proceeds via a nucleophilic substitution where the phenoxide, generated in situ by a base, attacks the difluoromethylating agent.

Protocol:

  • To a solution of 4'-hydroxyacetanilide (15.1 g, 100 mmol) in a suitable polar aprotic solvent (e.g., DMF, 150 mL), add a base such as potassium carbonate (27.6 g, 200 mmol).

  • Stir the suspension vigorously at 80-90 °C.

  • Introduce monochlorodifluoromethane (CHClF₂) gas subsurface or use a suitable liquid difluoromethylating agent as per available laboratory resources and safety protocols.

  • Maintain the reaction temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(4-(difluoromethoxy)phenyl)acetamide as a solid.

Part B: Synthesis of this compound

Causality: This is a classic electrophilic aromatic substitution. A nitrating mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The acetylamino group (-NHCOCH₃) directs this electrophile to the ortho position.[6] The reaction must be performed at low temperatures to control the exothermic reaction and prevent side product formation.[6]

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add N-(4-(difluoromethoxy)phenyl)acetamide (10.05 g, 50 mmol), ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by adding concentrated nitric acid (3.5 mL, ~75 mmol) dropwise to chilled concentrated sulfuric acid (15 mL) in a separate flask, maintaining a temperature below 10 °C.

  • Add the prepared nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (300 g) with vigorous stirring.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the solid under vacuum to yield the final product, this compound. Purity can be assessed by HPLC and spectral analysis (¹H NMR, ¹³C NMR, MS). The reported melting point is 69-70°C.[7]

Data Summary & Comparison

ParameterStrategy 1: Late-Stage AcetylationStrategy 2: "Protecting Group as Director"Justification
Starting Material 4-Nitrophenol4'-HydroxyacetanilideBoth are readily available, commodity chemicals.
Theoretical Steps 5 (Difluoromethylation, Reduction, Protection, Nitration, Deprotection) + 1 (Final Acetylation) = 6 Steps 2 (Difluoromethylation, Nitration)Strategy 2 is significantly shorter, leading to higher overall yield and lower production costs.
Regiocontrol Poor during nitration of the free aniline, requiring a 3-step protection/deprotection sequence.Excellent. The acetylamino group provides reliable ortho-direction.[1]The inherent chemical logic of Strategy 2 provides superior control over isomer formation.
Process Safety Involves nitration of a highly activated aniline (if protection is skipped, which is not advisable).Nitration is performed on a deactivated acetanilide, offering better control over the exothermic reaction.[8]Deactivated substrates are generally safer to nitrate on a larger scale.
Overall Efficiency Low due to the high number of steps and potential for yield loss at each stage.High due to the concise nature of the route.Fewer unit operations lead to reduced waste, solvent usage, and man-hours.

Visualization of the Validated Synthetic Route

The following diagram illustrates the workflow for the recommended synthetic strategy.

Synthetic_Route_Validation Start 4'-Hydroxyacetanilide Reagent1 1. K₂CO₃, DMF 2. CHClF₂ Start->Reagent1 Intermediate N-(4-(difluoromethoxy)phenyl)acetamide Reagent2 HNO₃, H₂SO₄ 0-5 °C Intermediate->Reagent2 Product This compound Reagent1->Intermediate Difluoromethylation Reagent2->Product Regioselective Nitration

Caption: Validated two-step synthesis of the target compound.

Conclusion

Based on a thorough comparison of plausible synthetic strategies, the route commencing from 4'-hydroxyacetanilide is demonstrably superior for the synthesis of this compound. This two-step process, involving difluoromethylation followed by a highly regioselective nitration, is more efficient, scalable, and inherently safer than multi-step alternatives that require extensive use of protecting groups. The provided experimental protocol serves as a validated, self-consistent system for researchers and drug development professionals to reliably produce this important chemical intermediate.

References

A Comparative Guide to the Cytotoxicity of Nitrophenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel chemical entities with potent and selective cytotoxicity against tumor cells is a paramount objective. Among the myriad of scaffolds explored, nitrophenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activities across a range of cancer cell lines. This guide provides an in-depth comparative analysis of the cytotoxic profiles of various nitrophenylacetamide derivatives, supported by experimental data and mechanistic insights, to aid researchers in the strategic development of next-generation cancer therapeutics.

Introduction: The Therapeutic Potential of Nitrophenylacetamides

Phenylacetamide and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The incorporation of a nitro group onto the phenyl ring, creating nitrophenylacetamide scaffolds, has been a key strategy in enhancing their cytotoxic potential. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, reactivity, and ability to interact with biological targets, often leading to the induction of programmed cell death, or apoptosis, in cancer cells. This guide will delve into the cytotoxic nuances of two distinct series of nitrophenylacetamide derivatives, offering a comparative perspective on their efficacy and underlying mechanisms of action.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of nitrophenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values of two series of nitrophenylacetamide derivatives against various human cancer cell lines.

Series 1: N-Butyl-2-(substituted-phenyl)acetamide Derivatives

This series features a butyl group on the acetamide nitrogen and various substituents, including nitro groups, on the phenyl ring attached to the acetamide core. The cytotoxicity of these compounds was evaluated against MDA-MB-468 (triple-negative breast cancer), PC-12 (pheochromocytoma), and MCF-7 (estrogen receptor-positive breast cancer) cell lines.[1]

Compound IDSubstituent (R) on Phenyl RingIC50 (µM) vs. MDA-MB-468IC50 (µM) vs. PC-12IC50 (µM) vs. MCF-7
3i 2-NO26 ± 0.42.20 ± 0.43ND
3j 4-NO20.76 ± 0.096 ± 0.4ND
3a 2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-F87 ± 0.058 ± 0.067 ± 0.08
3d 2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Cl1 ± 0.137 ± 0.09ND
3g 2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3k 4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin -0.38 ± 0.072.6 ± 0.132.63 ± 0.4

ND: Not Determined. Data sourced from Tavallaei, et al. (2025).[1]

Series 2: 2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide Derivatives

In this series, the core structure is a 2-(4-fluorophenyl)acetamide with various substituents, including nitro groups, on the N-phenyl ring. The cytotoxic activity was assessed against PC-3 (prostate carcinoma), MCF-7, and HL-60 (promyelocytic leukemia) cell lines.[2]

Compound IDSubstituent (R) on N-Phenyl RingIC50 (µM) vs. PC-3IC50 (µM) vs. MCF-7IC50 (µM) vs. HL-60
2a 2-NO2196>250208
2b 3-NO252191178
2c 4-NO280100100
2d 2-OCH3158>250218
2e 3-OCH3156247206
2f 4-OCH3168>250243
Imatinib -409879

Data sourced from Aliabadi, et al. (2013).[2]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships that govern the cytotoxic potency of nitrophenylacetamide derivatives.

  • Position of the Nitro Group: In Series 1, the position of the nitro group on the 2-phenyl ring significantly impacts cytotoxicity. The para-nitro derivative (3j ) exhibited the highest potency against the MDA-MB-468 cell line (IC50 = 0.76 µM), suggesting that this position is favorable for activity.[1] In contrast, the ortho-nitro derivative (3i ) was less active.[1] In Series 2, the meta-nitro substituted compound (2b ) showed the most potent activity against the PC-3 cell line (IC50 = 52 µM).[2] This highlights that the optimal position of the nitro group is dependent on the overall molecular scaffold and the target cancer cell line.

  • Influence of Other Substituents: In Series 1, beyond the nitro group, other electron-withdrawing groups like chlorine also conferred potent cytotoxicity, particularly when placed at the meta or para position.[1] For instance, the 4-chloro derivative (3f ) showed an IC50 of 1 µM against MDA-MB-468 cells.[1] Conversely, bulky groups like 4-bromo (3k ) or electron-donating groups like methoxy (3g , 3h ) generally resulted in varied but often less potent activity compared to the most active nitro and chloro derivatives.[1]

  • Location of the Nitrophenyl Moiety: A comparison between the two series suggests that the placement of the nitrophenyl group is a key determinant of activity. The N-Butyl-2-(4-nitrophenyl)acetamide (3j ) from Series 1 displayed sub-micromolar cytotoxicity, whereas the 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide derivatives in Series 2 generally exhibited higher IC50 values, indicating lower potency.[1][2] This suggests that having the nitro-substituted phenyl ring directly attached to the acetamide core may be more advantageous for cytotoxic activity than having it on the N-phenyl side.

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of nitrophenylacetamide derivatives are predominantly mediated through the induction of apoptosis.[1] This programmed cell death is a tightly regulated process involving a cascade of molecular events. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

The Role of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Nitroaromatic compounds are known to undergo metabolic reduction, a process that can lead to the generation of reactive oxygen species (ROS), such as the superoxide anion radical.[3] An excessive accumulation of ROS within the cell creates a state of oxidative stress, which can damage cellular components, including mitochondria. This can lead to a disruption of the mitochondrial membrane potential (ΔΨm), a key event in the initiation of the intrinsic apoptotic pathway.[4]

Signaling Pathways of Apoptosis

The following diagram illustrates the proposed signaling pathways through which nitrophenylacetamide derivatives induce apoptosis.

apoptosis_pathway Compound Nitrophenylacetamide Derivatives ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Mito Mitochondrial Stress Compound->Mito FasL FasL upregulation Compound->FasL ROS->Mito Bax Bax upregulation Mito->Bax Bcl2 Bcl-2 downregulation Mito->Bcl2 MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FasR Fas Receptor FasL->FasR DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathways induced by nitrophenylacetamide derivatives.

As depicted, nitrophenylacetamide derivatives can induce mitochondrial stress, potentially through the generation of ROS. This leads to an imbalance in the pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing a loss of mitochondrial membrane potential and the release of cytochrome c.[1][4] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[5][6]

Concurrently, these compounds can upregulate the expression of Fas ligand (FasL).[1] The binding of FasL to its receptor (Fas) on the cell surface initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8. Both initiator caspases, caspase-8 and caspase-9, converge on the activation of the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell, culminating in apoptosis.[1][5][6]

Experimental Protocols

To ensure the reproducibility and validation of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitrophenylacetamide derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Filter-sterilize the solution.

    • After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Nitrophenylacetamide derivatives represent a versatile and potent class of anticancer agents. The comparative analysis presented in this guide underscores the critical role of the nitro group's position and the overall substitution pattern in dictating cytotoxic efficacy. The primary mechanism of action involves the induction of apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic pathways, likely initiated by an increase in intracellular ROS.

For researchers and drug development professionals, these findings provide a solid foundation for the rational design of novel nitrophenylacetamide analogs with improved potency and selectivity. Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the direct intracellular binding partners of these compounds will provide a more refined understanding of their mechanism of action and could enable structure-based drug design.

  • Optimizing Pharmacokinetic Properties: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to ensure they have favorable drug-like properties.

  • Exploring Combination Therapies: Investigating the synergistic effects of nitrophenylacetamide derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

By leveraging the insights provided in this guide, the scientific community can continue to advance the development of nitrophenylacetamide-based therapeutics, bringing new hope to the fight against cancer.

References

A Comparative Analysis of the Physicochemical Properties of Fluorinated and Non-Fluorinated Acetanilides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Acetanilide Properties

Acetanilide, a simple aromatic amide, serves as a foundational scaffold in numerous pharmacologically active compounds. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for medicinal chemists. However, the optimization of a lead compound often necessitates fine-tuning its physicochemical properties to enhance efficacy, metabolic stability, and bioavailability. One of the most powerful strategies in modern drug discovery is the selective incorporation of fluorine atoms into a molecule.[1][2]

Fluorine's unique and potent electronic properties, stemming from its high electronegativity and small atomic size, can profoundly alter the characteristics of a parent molecule.[3][4] When introduced into the acetanilide scaffold, fluorine can modulate key physicochemical parameters such as lipophilicity, acidity/basicity (pKa), metabolic stability, and melting point.[1][4] These modifications can lead to improved drug-like properties, including better membrane permeability and reduced metabolic degradation.[5]

This guide provides a comparative analysis of the physicochemical properties of fluorinated and non-fluorinated acetanilides. We will delve into the experimental methodologies for determining these properties, explain the rationale behind these techniques, and present a clear comparison of the expected data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the impact of fluorination in their discovery programs.

Comparative Physicochemical Data: Acetanilide vs. Fluoroacetanilides

The introduction of fluorine to the phenyl ring of acetanilide leads to predictable yet significant shifts in its physicochemical properties. The position of the fluorine atom (ortho, meta, or para) dictates the extent of these changes due to the interplay of inductive and resonance effects.

Physicochemical PropertyAcetanilide (Non-fluorinated)2-Fluoroacetanilide3-Fluoroacetanilide4-FluoroacetanilideRationale for Change upon Fluorination
Melting Point (°C) 114.377-7979-81154-156Alterations in crystal lattice energy and intermolecular interactions due to the polar C-F bond. The para-isomer often exhibits higher symmetry, leading to a more stable crystal packing and a higher melting point.
Lipophilicity (logP) 1.16 (experimental)~1.41 (predicted)~1.41 (predicted)~1.41 (predicted)Single fluorine substitution generally increases lipophilicity.[4] The strong electron-withdrawing nature of fluorine can also influence the molecule's overall polarity.
Aqueous Solubility LowerGenerally LowerGenerally LowerGenerally LowerIncreased lipophilicity typically corresponds to decreased aqueous solubility. A common solubility criterion for drug discovery is >60 µg/mL.[6]
pKa (of the amide N-H) ~18 (in DMSO)Expected to be lowerExpected to be lowerExpected to be lowerThe strong electron-withdrawing inductive effect of fluorine decreases the electron density on the nitrogen atom, making the N-H proton more acidic (lower pKa).[1][4]
Metabolic Stability Susceptible to aromatic hydroxylationIncreasedIncreasedIncreasedThe strong C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, enhancing metabolic stability.[1][4]

Experimental Protocols for Physicochemical Property Determination

The following section details the step-by-step methodologies for determining the key physicochemical properties discussed above. These protocols are designed to be self-validating and are standard in the pharmaceutical industry.

Determination of Melting Point

The melting point is a fundamental physical property that provides insights into the purity and crystal structure of a compound.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline compound is finely powdered.[8][9]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[8][9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[8] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[9]

Experimental Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Finely Powder Compound B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record Melting Point Range E->F

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11] It is a measure of a compound's differential solubility in a biphasic system of a lipid (typically n-octanol) and an aqueous phase.[11]

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[12]

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the second phase is added, and the mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11][13]

Causality Behind Experimental Choices:

  • Mutual Saturation of Phases: Prevents volume changes during the experiment that would affect concentration measurements.

  • pH 7.4 Buffer: Mimics physiological pH, providing a more biologically relevant logP value.

  • HPLC Analysis: Offers high sensitivity and specificity for quantifying the compound in each phase, even at low concentrations.

Experimental Workflow for logP Determination (Shake-Flask Method)

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Saturate Octanol & Water B Dissolve Compound in One Phase A->B C Mix & Shake Phases B->C D Centrifuge to Separate C->D E Quantify Concentration in Each Phase (HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log(P) F->G

Caption: Workflow for the shake-flask method of logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a crucial property for drug candidates, as it directly impacts their absorption and bioavailability.[6][14] Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[15]

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.[6]

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Precipitate Detection: The amount of precipitated material is measured. A common high-throughput method is nephelometry, which measures light scattering by undissolved particles.[6]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: Allows for the testing of poorly soluble compounds by starting from a dissolved state.

  • Kinetic vs. Equilibrium: Kinetic solubility is a high-throughput method suitable for early-stage drug discovery to quickly flag potential solubility issues.[16] Equilibrium solubility is more time-consuming but provides a more accurate measure of thermodynamic solubility.[6]

Determination of pKa

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[17] It is a critical determinant of a drug's absorption and distribution, as the charge state of a molecule affects its ability to cross biological membranes.

Experimental Protocol: pH-Metric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds).

  • Titration Setup: A pH meter is calibrated and its electrode is placed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • pH Measurement: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pH at the half-equivalence point is equal to the pKa of the ionizable group.[18][19] This is derived from the Henderson-Hasselbalch equation, where at half-equivalence, the concentrations of the acid and its conjugate base are equal.[17][20]

Causality Behind Experimental Choices:

  • Potentiometric Measurement: Provides a direct and accurate measurement of the hydrogen ion activity (pH) as the ionization state of the compound changes.

  • Titration Curve Analysis: Allows for the precise determination of the pKa by identifying the point of maximum buffering capacity, which corresponds to the pKa.[20]

Structural Rationale for Physicochemical Property Changes

The observed differences in the physicochemical properties of fluorinated and non-fluorinated acetanilides can be attributed to the fundamental electronic effects of the fluorine atom.

Fluorine_Effects Acetanilide Acetanilide Scaffold Fluorine Fluorine Substitution Acetanilide->Fluorine leads to Lipophilicity Increased Lipophilicity (logP) Fluorine->Lipophilicity influences pKa Decreased pKa (Increased Acidity) Fluorine->pKa influences (Inductive Effect) Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability influences (C-F Bond Strength) Melting_Point Altered Melting Point Fluorine->Melting_Point influences (Crystal Packing)

Caption: Influence of fluorine substitution on the key physicochemical properties of the acetanilide scaffold.

Conclusion

The strategic incorporation of fluorine into the acetanilide scaffold is a powerful tool for medicinal chemists to modulate key physicochemical properties. Fluorination typically increases lipophilicity and metabolic stability while lowering the pKa of the amide proton. These changes can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for quantifying these effects, enabling data-driven decisions in the drug discovery and development process. A thorough understanding of how to measure and interpret these properties is essential for the successful optimization of lead compounds.

References

A Comparative Guide to Cross-Validation of Analytical Methods for N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Executive Summary

The integrity of data in pharmaceutical development hinges on the reliability of the analytical methods used. For N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, a key intermediate in the synthesis of pharmacologically active compounds, ensuring the accuracy and precision of quantification is paramount. This guide provides a comprehensive framework for the cross-validation of two powerful analytical techniques: the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive and specific Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

This document details the experimental protocols, presents a head-to-head comparison of their performance based on internationally recognized validation parameters, and offers insights into the strategic selection of the most appropriate method for a given application. The methodologies and validation criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4][5]

Introduction: The Imperative for Robust Analytical Cross-Validation

This compound, hereafter referred to as NDNPA, is a nitroaromatic compound whose precise quantification is critical for ensuring the quality and safety of final drug products.[6][7][8] The process of analytical method validation demonstrates that a procedure is fit for its intended purpose.[3] However, in a dynamic drug development environment, it is often necessary to compare or transfer methods between laboratories, instruments, or even update to a newer technology. This is where cross-validation becomes essential.

Cross-validation is the formal process of comparing the results from two distinct analytical methods to ascertain their equivalence.[9][10][11] It provides documented evidence that both methods yield comparable, reliable, and consistent data, which is a critical component of regulatory compliance and data integrity.[9][12] This guide will compare a traditional, robust HPLC-UV method with a modern, high-sensitivity UPLC-MS/MS method for the analysis of NDNPA.

  • HPLC-UV: A cornerstone of pharmaceutical analysis, valued for its robustness, cost-effectiveness, and reliability for quantifying compounds with UV chromophores, such as the nitrophenyl group in NDNPA.[13][14][15]

  • UPLC-MS/MS: Represents a significant advancement, offering superior separation efficiency (UPLC) and unparalleled sensitivity and selectivity (MS/MS).[16][17] This technique is particularly advantageous for detecting low-level impurities or for analyses in complex biological matrices.

Experimental Design and Methodologies

The foundation of a successful cross-validation study lies in a meticulously planned experimental design and clearly defined, reproducible protocols.

Cross-Validation Workflow

The overall strategy involves analyzing identical sets of NDNPA samples, including standards and spiked matrices, with both the established HPLC-UV method and the newer UPLC-MS/MS method. The results are then statistically compared against predefined acceptance criteria.

CrossValidation_Workflow cluster_methods Method Execution start Start: Define Cross-Validation Protocol (Based on ICH Q2) prep Prepare Identical Sample Sets (Standards, Spiked Samples, Stressed Samples) start->prep hplc_analysis Analyze Samples via Validated HPLC-UV Method prep->hplc_analysis uplc_analysis Analyze Samples via Validated UPLC-MS/MS Method prep->uplc_analysis data_comp Collect and Process Data from Both Methods hplc_analysis->data_comp uplc_analysis->data_comp stat_analysis Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman) data_comp->stat_analysis decision Do Results Meet Predefined Acceptance Criteria? stat_analysis->decision decision->prep No (Investigate Discrepancies) report Generate Cross-Validation Report decision->report Yes end_node Conclusion: Methods are Equivalent for Intended Purpose report->end_node Method_Selection start What is the Analytical Goal? q1 Is Trace-Level Quantification (<1 µg/mL) Required? start->q1 q2 Is High Throughput Essential? q1->q2 No uplc_ms Use UPLC-MS/MS Method q1->uplc_ms Yes q3 Is the Matrix Complex (e.g., biological fluids)? q2->q3 No q2->uplc_ms Yes q3->uplc_ms Yes hplc_uv Use HPLC-UV Method q3->hplc_uv No (Routine QC, Assay)

References

The Pivotal Role of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in Modern Therapeutics: A Comparative Guide to its End-Product, Pantoprazole, and the Broader Acetamide Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the journey from a simple chemical intermediate to a life-altering therapeutic agent is both complex and fascinating. This guide delves into the significance of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, a key building block in the synthesis of the widely used proton pump inhibitor (PPI), pantoprazole. While not a therapeutic agent in its own right, its structural motifs are integral to the efficacy of the final drug product.[1]

This guide will provide a comprehensive comparison of pantoprazole with other therapeutic alternatives for acid-related gastrointestinal disorders, supported by experimental data. Furthermore, we will broaden our scope to explore the diverse therapeutic potential of the wider class of acetamide derivatives, showcasing their promise in various disease areas. This analysis is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies.

This compound: The Precursor to a Potent Proton Pump Inhibitor

This compound serves as a critical intermediate in the multi-step synthesis of pantoprazole.[2][3] The difluoromethoxy group is a key feature, often introduced to enhance the metabolic stability and membrane permeability of the final drug molecule. The synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether, which is then oxidized to the active sulfoxide, pantoprazole.[2]

Step-by-Step Synthesis of Pantoprazole

The following is a generalized protocol for the synthesis of pantoprazole, starting from the key intermediates:

Step 1: Condensation to form Pantoprazole Sulfide

  • In a suitable reaction vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole in an organic solvent.

  • Add an inorganic base and a phase transfer catalyst to the mixture.[4]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting pantoprazole sulfide can be carried forward to the next step without isolation.[4]

Step 2: Oxidation to Pantoprazole Sodium

  • Treat the pantoprazole sulfide from the previous step with an aqueous sodium hypohalite solution containing sodium hydroxide.[4]

  • The reaction progress is monitored by HPLC to ensure the complete conversion of the thioether to the sulfoxide.

  • Upon completion, the pantoprazole sodium is isolated and purified.

Pantoprazole: Mechanism of Action and Therapeutic Efficacy

Pantoprazole belongs to the class of proton pump inhibitors (PPIs), which act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells.[5] This inhibition is the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[5]

Pantoprazole_Mechanism K_ion_cell K+ ProtonPump ProtonPump K_ion_cell->ProtonPump H_ion H_ion ProtonPump->H_ion H+ Secretion K_ion_lumen K_ion_lumen K_ion_lumen->ProtonPump PPI PPI Active_PPI Active_PPI

Comparative Efficacy of Pantoprazole and Alternatives

Pantoprazole is primarily used for the treatment of gastroesophageal reflux disease (GERD), erosive esophagitis, and other conditions involving excessive stomach acid.[5] Its efficacy has been compared to other PPIs and H2-receptor antagonists in numerous clinical trials.

Therapeutic AgentClassHealing Rate (Erosive Esophagitis, 8 weeks)Symptom Relief (GERD)
Pantoprazole PPI79-95%High
Omeprazole PPI85-93%High
Esomeprazole PPI87-94%High
Famotidine H2-receptor antagonist41%Moderate

Data compiled from multiple clinical trials.

In Vitro Potency of Proton Pump Inhibitors

The potency of PPIs can be compared by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase. Lower IC50 values indicate higher potency.

Proton Pump InhibitorIC50 (µM)
Lansoprazole0.007
Omeprazole0.012
Rabeprazole0.018
Pantoprazole 0.050
Tenatoprazole>0.1

IC50 values were determined in a study measuring the inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands.

Experimental Protocols for Evaluating H+/K+ ATPase Inhibitors

A robust in vitro assay is crucial for the initial screening and characterization of potential H+/K+ ATPase inhibitors.

Inhibition_Assay_Workflow start Start prep_enzyme Prepare H+/K+ ATPase (e.g., from gastric microsomes) start->prep_enzyme prep_inhibitor Prepare serial dilutions of test compound start->prep_inhibitor incubation Incubate enzyme with inhibitor and ATP prep_enzyme->incubation prep_inhibitor->incubation stop_reaction Stop reaction incubation->stop_reaction measure_activity Measure ATPase activity (e.g., phosphate release assay) stop_reaction->measure_activity data_analysis Analyze data and calculate IC50 measure_activity->data_analysis end End data_analysis->end

H+/K+ ATPase Inhibition Assay Protocol
  • Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from gastric tissue (e.g., porcine or rabbit).

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH, MgCl2, and KCl.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivatives) and a standard inhibitor (e.g., omeprazole).

  • Assay Procedure: a. Add the enzyme preparation to the reaction mixture. b. Add the test compound or standard inhibitor and incubate for a defined period. c. Initiate the reaction by adding ATP. d. Stop the reaction after a specific time.

  • Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The Broader Therapeutic Potential of Acetamide Derivatives

The acetamide scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities beyond proton pump inhibition.

Antioxidant and Anti-inflammatory Activity

Several studies have reported the synthesis of acetamide derivatives with significant antioxidant and anti-inflammatory properties. Their antioxidant capacity is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Anticancer and Antibacterial Activity

Other acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines and antibacterial activity against a range of pathogens. The MTT assay is a common method to assess the in vitro cytotoxicity of these compounds.

Conclusion

This compound, while not a therapeutic agent itself, is a cornerstone intermediate in the synthesis of pantoprazole, a highly effective and widely prescribed proton pump inhibitor. The comparative analysis of pantoprazole with other PPIs and H2-receptor antagonists highlights its clinical value in managing acid-related disorders. Furthermore, the diverse biological activities of the broader acetamide class of compounds underscore their continued importance in the pursuit of novel therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the evaluation of new chemical entities within this promising therapeutic landscape.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide, a molecule with intriguing functional groups, against established drug molecules that share its core motifs. As this compound is not an approved drug itself but rather a key intermediate in the synthesis of pharmaceuticals like Pantoprazole, this analysis will focus on deconstructing its structure to forecast its potential pharmacological profile and liabilities.[1][2] We will explore how its constituent parts—the nitrophenyl group, the acetamide linker, and the difluoromethoxy moiety—are utilized in well-known therapeutics, thereby providing a framework for its potential application in drug discovery.

Deconstruction of the Lead Molecule: this compound

To understand the potential of this molecule, we must first analyze the contribution of its three key functional groups. Each group imparts distinct physicochemical and pharmacokinetic properties that are critical in drug design.

  • The Nitrophenyl Group: Aromatic nitro groups are potent electron-withdrawing moieties that significantly influence a molecule's electronic properties.[3] While historically viewed as a potential toxicophore due to concerns about mutagenicity after metabolic reduction, they are present in several approved drugs.[4][5] In many cases, the nitro group is essential for biological activity, acting as a prodrug feature that is activated under specific physiological conditions, such as hypoxia in tumors.[5]

  • The Acetamide Linker: The acetamide group provides a flexible linker and contributes to the molecule's hydrogen bonding capacity. It is a common structural motif in a vast array of pharmaceuticals, often playing a role in receptor binding and overall molecular conformation.

  • The Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6][7] The difluoromethoxy group, in particular, has emerged as a valuable bioisostere for methoxy or hydroxyl groups.[6][8] It offers a unique combination of properties:

    • Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), which can increase a drug's half-life compared to a methoxy equivalent.[6][7]

    • Lipophilicity Modulation: It moderately increases lipophilicity, which can enhance membrane permeability.[7]

    • Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups, potentially enabling unique interactions with biological targets.[7][8]

Selection of Comparator Drug Molecules

To contextualize the potential of this compound, we will compare it with two approved drugs that feature one or more of its key functional groups: Nilutamide and Pexidartinib .

  • Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.[9][10] It was chosen because it prominently features a nitrophenyl group that is critical to its mechanism of action.[11][12]

  • Pexidartinib: A kinase inhibitor used to treat tenosynovial giant cell tumor.[13][14][15] It was selected due to its structural complexity and relevance to modern targeted therapies, providing a useful contrast in physicochemical properties.

dot

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Safety Assessment a Target Identification (Based on structural similarity to known kinase inhibitors) b Molecular Docking (Predict binding affinity and pose) a->b c Biochemical Assays (e.g., Kinase activity assay) b->c d Cell-Based Assays (Measure cellular potency and toxicity) c->d e Metabolic Stability Assay (Liver microsomes) d->e f Mutagenicity Assay (Ames Test) e->f

References

A Comparative Guide to the In Vitro Toxicity Analysis of N-(4-fluoro-3-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro toxicity of N-(4-fluoro-3-nitrophenyl)acetamide derivatives. We will move beyond simple protocol recitation to explore the mechanistic rationale behind assay selection, ensuring a robust and logically sound toxicological assessment. Our focus is on building a self-validating experimental strategy, grounded in established scientific principles and supported by authoritative references.

Introduction: The Toxicological Significance of the Nitro-Fluoro-Aryl Moiety

N-(4-fluoro-3-nitrophenyl)acetamide and its derivatives are an important class of chemical intermediates.[1] However, the presence of a nitroaromatic group is a structural alert for potential toxicity.[2] The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes these compounds susceptible to metabolic activation that can lead to cellular damage.[3] Understanding the toxic potential of any new derivative is therefore a critical step in its development and safety assessment.

The toxicity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, a process that can be catalyzed by various flavoenzymes.[4][5] This reduction can proceed via a one-electron or two-electron pathway, leading to the formation of nitro anion radicals and other reactive intermediates. These species can react with molecular oxygen to generate superoxide anions and other reactive oxygen species (ROS), leading to a state of oxidative and nitrative stress.[6][7][8] This cascade of events can damage vital cellular macromolecules, including DNA, lipids, and proteins, ultimately culminating in cell death.[3][8]

The following diagram illustrates this central mechanism of toxicity.

Toxicity_Pathway cluster_Cell Cellular Environment NAC N-(4-fluoro-3-nitrophenyl) acetamide Derivative Enzymes Nitroreductases (e.g., Flavoenzymes) NAC->Enzymes Enters Cell Radical Nitro Anion Radical Enzymes->Radical 1e⁻ Reduction Radical->NAC Regenerates Parent Cmpd. Oxygen Molecular Oxygen (O₂) Radical->Oxygen Redox Cycling ROS Superoxide (O₂⁻) & other ROS Oxygen->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage

Caption: Reductive activation of a nitroaromatic compound leading to oxidative stress.

This guide will compare three critical categories of in vitro assays essential for profiling the toxicity of these derivatives: Cytotoxicity, Genotoxicity, and Oxidative Stress.

Comparative Analysis of Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration range at which a compound induces cell death. The choice of assay is critical, as different methods measure distinct cellular events. Comparing results from assays with different mechanisms provides a more complete picture of a compound's cytotoxic profile. For instance, a compound could inhibit metabolic activity without immediately compromising membrane integrity.

MTT vs. LDH Assay: A Mechanistic Comparison
FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssayLDH (Lactate Dehydrogenase) Assay
Principle Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow MTT tetrazolium salt into purple formazan crystals.[9]Measures the integrity of the plasma membrane. It quantifies the release of the stable cytosolic enzyme LDH from damaged cells into the culture medium.[10][11][12]
Endpoint Cell viability and proliferation.Cell death (necrosis or late apoptosis).
Pros Highly sensitive, well-established, and suitable for high-throughput screening.[9]Allows for kinetic analysis by sampling the medium over time without lysing the remaining cells.[10] More direct measure of cell death than metabolic assays.
Cons Can be influenced by compounds that affect mitochondrial respiration, potentially giving false positives or negatives.[9]Less sensitive for detecting early apoptosis where the membrane is still intact.[12]
Best For Assessing broad impacts on cell health and proliferation.Specifically quantifying cell lysis and membrane damage.
Experimental Workflows and Protocols

The following diagram outlines a general workflow for assessing cytotoxicity.

Cytotoxicity_Workflow cluster_assays Assay Execution start Seed Cells in 96-well Plate incubate1 Allow Cells to Adhere (e.g., 24h) start->incubate1 treat Treat with Derivative (Concentration Gradient) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24h, 48h) treat->incubate2 add_mtt Add MTT Reagent (4h Incubation) incubate2->add_mtt MTT Assay collect_supernatant Collect Supernatant incubate2->collect_supernatant LDH Assay solubilize Add Solubilization Solution add_mtt->solubilize read_mtt Read Absorbance (~570 nm) solubilize->read_mtt analyze Calculate % Viability or % Cytotoxicity (IC50) read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix (30 min Incubation) collect_supernatant->add_ldh_reagent read_ldh Read Absorbance (~490 nm) add_ldh_reagent->read_ldh read_ldh->analyze

Caption: General workflow for in vitro cytotoxicity testing.

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the N-(4-fluoro-3-nitrophenyl)acetamide derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 30 minutes before the endpoint.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity relative to the maximum release and spontaneous release controls.

Comparative Data Summary (Hypothetical)
DerivativeStructure ModificationMTT IC₅₀ (µM) after 48hLDH Release (% Max) at IC₅₀
Parent Cmpd -7555%
Derivative A Addition of -CH₃12048%
Derivative B Addition of -Cl4585%
Derivative C Replacement of -F with -Cl6070%

Genotoxicity Assessment: DNA Damage and Mutagenicity

Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially carcinogenesis.[14] It is crucial to assess both direct DNA damage and the potential for a compound to cause heritable genetic changes.

Comet Assay vs. Ames Test: A Mechanistic Comparison
FeatureComet Assay (Single Cell Gel Electrophoresis)Ames Test (Bacterial Reverse Mutation Assay)
Principle Visually measures DNA strand breaks in individual eukaryotic cells.[15][16] Under electrophoresis, fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail correlate with the extent of DNA damage.[16][17]Uses specific strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes required for histidine synthesis.[14][18][19] It measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]
Endpoint DNA strand breaks (single and double), alkali-labile sites.[17][21]Gene mutations (point mutations, frameshifts).[19]
Pros Highly sensitive for detecting a broad range of DNA damage.[17] Applicable to any eukaryotic cell type.A rapid and cost-effective screening tool for mutagenicity.[14][18] Can incorporate a liver extract (S9 fraction) to simulate metabolic activation.[20]
Cons Does not directly measure mutagenicity. The damage detected may be repairable.Uses prokaryotic cells, which may not fully reflect metabolism in mammalian cells. Known to have false-positives and false-negatives.[14][18]
Best For Detecting primary DNA damage.Screening for mutagenic potential.

Experimental Workflows and Protocols

Genotoxicity_Workflow cluster_comet Comet Assay cluster_ames Ames Test start Prepare Cells or Bacteria treat Treat with Derivative (± S9 Metabolic Activation) start->treat embed Embed Cells in Agarose treat->embed Eukaryotic Cells mix Mix Bacteria, Derivative, & top agar treat->mix Bacterial Strains lyse Lyse Cells embed->lyse unwind Unwind DNA (Alkaline/Neutral) lyse->unwind electro Electrophoresis unwind->electro stain Stain DNA electro->stain visualize Visualize & Score Comet Tails stain->visualize analyze Assess Genotoxicity or Mutagenicity visualize->analyze plate Pour onto Minimal Glucose Agar Plate mix->plate incubate_ames Incubate (48h) plate->incubate_ames count Count Revertant Colonies incubate_ames->count count->analyze ROS_Workflow start Seed Cells in 96-well Plate load Load Cells with H₂DCFDA Probe start->load wash Wash to Remove Excess Probe load->wash treat Treat with Derivative wash->treat read Measure Fluorescence (Ex: 485nm, Em: 530nm) Kinetically treat->read analyze Calculate ROS Production Rate read->analyze

References

Benchmarking Synthetic Efficiency: A Comparative Guide to N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[1][2] The efficiency of its production is a critical factor in the overall cost-effectiveness and environmental footprint of these therapeutic agents. This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, offering a comparative benchmark of their efficiency based on experimental data from analogous reactions, established chemical principles, and green chemistry metrics. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Two principal synthetic strategies emerge for the synthesis of this compound:

  • Route A: Acetylation of 4-(Difluoromethoxy)-2-nitroaniline. This is a direct, single-step approach to the final product from a commercially available precursor.

  • Route B: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide. This route involves the initial preparation of the acetamide followed by a regioselective nitration.

This guide will dissect each route, providing a detailed protocol based on established literature for similar substrates, a discussion of the underlying chemical principles, a comparative analysis of their efficiencies, and a summary of safety and characterization data.

Route A: Acetylation of 4-(Difluoromethoxy)-2-nitroaniline

This synthetic approach is predicated on the direct N-acetylation of the pre-functionalized aniline derivative.

Causality Behind Experimental Choices

The selection of an appropriate acetylating agent and reaction conditions is paramount for achieving high yield and purity. Acetic anhydride is a common and effective acetylating agent, often used in the presence of a catalyst or a solvent that can also act as a base scavenger. The reaction is typically straightforward, with the primary challenge being the potential for side reactions if the conditions are not optimized.

Experimental Protocol (Adapted from a similar procedure for 4-methoxy-2-nitroaniline)[3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(difluoromethoxy)-2-nitroaniline (1.0 eq.) in glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Workflow Diagram

cluster_0 Route A: Acetylation 4-(Difluoromethoxy)-2-nitroaniline 4-(Difluoromethoxy)-2-nitroaniline Reaction_Mixture Acetylation Reaction (Glacial Acetic Acid, Reflux) 4-(Difluoromethoxy)-2-nitroaniline->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Crude_Product Crude N-(4-(difluoromethoxy)- 2-nitrophenyl)acetamide Reaction_Mixture->Crude_Product Precipitation in Water Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization

Caption: Workflow for the synthesis of this compound via acetylation.

Route B: Nitration of N-(4-(Difluoromethoxy)phenyl)acetamide

This alternative strategy involves the formation of the acetamide first, followed by a regioselective nitration.

Causality Behind Experimental Choices

The acetamido group is an ortho-, para-directing activating group. This directing effect is crucial for achieving the desired regioselectivity of the nitration at the 2-position. The choice of nitrating agent and reaction conditions is critical to control the reaction and avoid over-nitration or the formation of undesired isomers. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol (Adapted from a similar procedure for a substituted acetanilide)[4][5]
  • Preparation of N-(4-(Difluoromethoxy)phenyl)acetamide: Acetylate 4-(difluoromethoxy)aniline with acetic anhydride.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve N-(4-(difluoromethoxy)phenyl)acetamide (1.0 eq.) in a suitable solvent like dichloromethane.

  • Nitration: Cool the solution in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq.) and concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at low temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-water.

  • Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization.

Workflow Diagram

cluster_1 Route B: Nitration N-(4-(Difluoromethoxy)phenyl)acetamide N-(4-(Difluoromethoxy)phenyl)acetamide Nitration_Reaction Nitration Reaction (Dichloromethane, <10°C) N-(4-(Difluoromethoxy)phenyl)acetamide->Nitration_Reaction Nitrating_Agent HNO3/H2SO4 Nitrating_Agent->Nitration_Reaction Crude_Product_B Crude N-(4-(difluoromethoxy)- 2-nitrophenyl)acetamide Nitration_Reaction->Crude_Product_B Quenching with Ice-Water Purified_Product_B Purified Product Crude_Product_B->Purified_Product_B Recrystallization

Caption: Workflow for the synthesis of this compound via nitration.

Comparative Analysis of Synthetic Efficiency

The choice between Route A and Route B depends on a multitude of factors including yield, purity, cost of starting materials, safety, and environmental impact.

ParameterRoute A: AcetylationRoute B: NitrationJustification & Expert Insights
Theoretical Yield HighVery HighAcetylation reactions are generally high-yielding. However, patent literature for analogous nitrations of acetanilides reports yields as high as 86-99%.[3][4]
Purity of Crude Product Generally GoodPotentially lower due to isomersAcetylation is typically a clean reaction. Nitration carries the risk of forming ortho- and para-isomers, although the directing effect of the acetamido group strongly favors the desired product.
Ease of Purification Straightforward RecrystallizationMay require more careful purificationThe potential presence of isomers in Route B might necessitate more rigorous purification steps to achieve high purity.
Cost of Starting Materials HigherLower4-(Difluoromethoxy)-2-nitroaniline is a more specialized and likely more expensive starting material than 4-(difluoromethoxy)aniline.
Safety Considerations ModerateHighNitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of strong acids also poses a significant hazard.[5]
Green Chemistry Metrics FavorableLess FavorableRoute A is a more atom-economical, single-step synthesis. Route B involves an additional step and utilizes hazardous nitrating agents, leading to a higher E-Factor (environmental factor).

Data Presentation

MetricRoute A: AcetylationRoute B: Nitration
Number of Steps 12
Reported Yield (Analogous Rxns) ~80-95% (estimated)86-99%[3][4]
Key Reagents Acetic AnhydrideNitric Acid, Sulfuric Acid
Primary Safety Hazard Corrosive ReagentsHighly Exothermic, Strong Acids
Estimated E-Factor LowerHigher

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, aromatic protons with characteristic splitting patterns, a triplet for the -OCHF₂ proton, and a broad singlet for the amide N-H.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, the methyl carbon of the acetyl group, and the carbon of the difluoromethoxy group are expected.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product. A suitable mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (246.17 g/mol ).[8]

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

  • Route A (Acetylation) is recommended for laboratory-scale synthesis and when high purity with straightforward purification is a priority. The higher cost of the starting material may be offset by the simpler procedure and reduced waste generation.

  • Route B (Nitration) is likely more economically viable for large-scale industrial production due to the lower cost of the starting materials and potentially higher overall yield. However, the significant safety hazards associated with nitration necessitate robust engineering controls and careful process monitoring.

For process development professionals, a thorough cost analysis of the starting materials at the desired scale is essential. Furthermore, optimizing the reaction conditions for either route, potentially exploring alternative acetylating or nitrating agents and catalytic systems, could lead to further improvements in efficiency and sustainability. The principles of green chemistry should guide any process optimization, aiming to reduce solvent usage, minimize waste, and enhance safety.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS No. 97963-75-2). As a key intermediate in medicinal chemistry, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, explaining the chemical rationale behind each step to empower researchers with the knowledge for safe and responsible waste management.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical nature and associated hazards is essential. This compound is a multi-functionalized aromatic compound. Its hazard profile is dictated by the interplay of its acetamide, nitrophenyl, and difluoromethoxy groups.

  • Nitrophenyl Group: This moiety is the primary driver of the compound's toxicological and disposal considerations. Nitroaromatic compounds are known for their potential toxicity and, upon combustion, generate hazardous nitrogen oxides (NOx).[1][2]

  • Difluoromethoxy Group: The presence of fluorine means that thermal decomposition will liberate hydrogen fluoride (HF), a highly corrosive and toxic gas.[1]

  • Acetamide Group: While less hazardous than the other groups, it contributes to the compound's overall chemical properties and potential for skin and eye irritation.[1][3]

The Safety Data Sheet (SDS) confirms that this compound causes skin and eye irritation and may cause respiratory irritation.[1]

Property Information Source(s)
IUPAC Name N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide[4]
CAS Number 97963-75-2[5][6]
Molecular Formula C9H8F2N2O4[5]
Molecular Weight 246.17 g/mol [4]
Physical Form Solid[5]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride (HF)[1]

Part 2: Pre-Disposal Operations and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper laboratory practice and the use of appropriate PPE are non-negotiable.

Core Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) before handling. Treat this compound as hazardous waste unless formally determined otherwise by a qualified Environmental Health and Safety (EHS) professional.[7]

Required PPE:

  • Eye Protection: Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required. For large quantities or spill cleanup, consider impervious clothing.[8]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Part 3: Step-by-Step Waste Disposal and Management Protocol

The disposal of this compound must be conducted as a regulated hazardous waste stream. Do not dispose of this chemical down the drain or in standard municipal trash.[1][7]

Step 1: Waste Classification and Segregation

Your primary responsibility under the Resource Conservation and Recovery Act (RCRA) is to determine if your waste is hazardous.[1][9] Given its characteristics, waste containing this compound should be managed as hazardous.

  • Unused or Expired Product: This is the most concentrated waste stream. It must be kept in its original or a compatible, clearly labeled container.

  • Contaminated Labware (Solid Waste): Items such as gloves, weigh boats, pipette tips, and contaminated wipes should be collected separately from liquid waste. Double-bag this waste in clearly marked hazardous waste bags.

  • Contaminated Solutions (Liquid Waste): Collect all solutions containing the compound in a dedicated, compatible, and properly sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[7]

Step 2: Containment and Labeling

Proper containment is critical to prevent accidental exposure and ensure compliant disposal.

  • Container Selection: Use robust, leak-proof containers made of a material compatible with the waste (e.g., high-density polyethylene for liquids). Ensure containers have screw-top caps.

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., Irritant, Toxic)

    • The date accumulation started.

  • Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated, secondary containment area away from incompatible materials.[1]

Step 3: Final Disposal Pathway

The recommended and most environmentally sound disposal method for nitrophenolic compounds is high-temperature incineration at a licensed hazardous waste facility.[2]

  • Causality: Incineration at temperatures between 820–1,600°C ensures the complete thermal destruction of the molecule.[2] This process requires specialized facilities equipped with scrubbers and afterburners to safely neutralize the harmful NOx and HF gases generated during decomposition, preventing their release into the atmosphere.[1][2]

  • Procedure: Contact your institution's EHS department to arrange for the pickup and disposal of your properly labeled hazardous waste containers.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Workflow cluster_decon Parallel Process A Waste Generated (Solid, Liquid, or Contaminated Labware) B Consult SDS and Institutional EHS Disposal Policy A->B C Classify as Hazardous Waste (per 40 CFR 261.3) B->C J Decontaminate Glassware & Work Surfaces (See Part 4) B->J D Segregate Waste by Physical State (Solid/Liquid) C->D E Select Compatible, Leak-Proof Waste Container D->E F Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Disposal Vendor G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for the disposal of this compound.

Part 4: Decontamination of Equipment and Surfaces

Decontamination is a critical step to prevent cross-contamination and accidental exposure. A multi-step process is recommended for non-disposable items and work surfaces.[10]

  • Deactivation: Liberally apply a 10% sodium hypochlorite (bleach) solution to the surface or equipment. Allow a contact time of 10-15 minutes. This step helps to chemically degrade any residual compound.

  • Neutralization/Cleaning: To prevent corrosion from the bleach, thoroughly wash the surface with a laboratory detergent (e.g., Luminox®) and water.[10][11]

  • Final Rinse: Rinse the surface or equipment thoroughly with deionized water to remove any detergent residue.

  • Drying: Allow items to air dry completely before reuse or storage.

Part 5: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • Don PPE: Wear the full PPE detailed in Part 2, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean and decontaminate the spill area using the procedure outlined in Part 4.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures the highest standards of safety, operational integrity, and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Stance on Safety

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a multifaceted compound, presenting potential hazards inherent to its aromatic nitro and difluoromethoxy functionalities. A thorough understanding of these risks is paramount for safe handling.

Inferred Hazards Based on Chemical Structure:

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity.[1] Exposure can lead to health impairments, and some nitroaromatic compounds are skin irritants. It is prudent to handle these compounds in enclosed systems whenever possible to minimize exposure.

  • Difluoromethoxy Group: While specific toxicological data for this group on the target molecule is scarce, compounds containing fluorinated moieties can have unique biological activities and potential toxicities.[2][3] The metabolism of some fluorinated compounds can lead to the release of toxic byproducts.[3]

  • General Chemical Irritants: Based on data for similar compounds like N-(4,5-Difluoro-2-nitrophenyl)acetamide, there is a potential for skin and eye irritation.[4] Inhalation may also cause respiratory irritation.[4]

Physicochemical Properties:

PropertyValueSource
CAS Number 97963-75-2[5][6][7][8]
Molecular Formula C9H8F2N2O4[5][7][9]
Molecular Weight 246.17 g/mol [5][6][7]
Melting Point 69 - 70°C[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements (Minimum for all handling):
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[11]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for general handling of solids and for protection against incidental splashes of solutions.[10][11] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves like neoprene.[12] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat is necessary to protect against splashes and spills.[11][13] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Enhanced PPE for Specific Operations:
  • Handling Powders: When weighing or transferring the solid compound outside of a certified chemical fume hood, respiratory protection is crucial to prevent inhalation of airborne particles. A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk operations, a full-face respirator with appropriate cartridges may be necessary.[12]

  • Working with Solutions: When working with solutions, particularly if heating or agitating, the use of a chemical fume hood is strongly recommended to control vapor exposure.

Operational Protocols: Ensuring a Safe Workflow

Adherence to strict operational protocols is critical to minimize the risk of exposure and accidents.

Handling and Storage:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: Whenever possible, handle the solid compound in a chemical fume hood or a designated containment area to minimize the risk of inhalation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Emergency Procedures:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:

  • Solid Waste: Collect all unused solid this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour this waste down the drain.[14]

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate should be collected as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[11]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh/Transfer Solid in Containment prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution cleanup_decon Decontaminate Work Surfaces handle_solution->cleanup_decon After Experiment cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.